Aficamten
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16-21-17(22-25-16)12-4-6-14-11(8-12)5-7-15(14)20-18(24)13-9-19-23(2)10-13/h4,6,8-10,15H,3,5,7H2,1-2H3,(H,20,24)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVAZWDIRCRMTM-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2364554-48-1 | |
| Record name | Aficamten [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2364554481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1R)-5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)- 1-methyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFICAMTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1I77MH6K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Aficamten on Cardiac Myosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten (formerly CK-274) is a next-generation, selective, small-molecule inhibitor of cardiac myosin, developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2][3] HCM is a monogenic heart disease characterized by excessive cardiac contractility, often resulting from mutations in sarcomeric proteins.[4][5] this compound directly targets the underlying pathophysiology of HCM by reducing this hypercontractility.[6][7] This technical guide provides a detailed examination of the mechanism of action of this compound on cardiac myosin, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular interactions and experimental workflows.
Core Mechanism of Action
This compound is an allosteric inhibitor that binds directly to the cardiac myosin heavy chain.[6][8] Its mechanism is distinct from other cardiovascular drugs and is centered on modulating the power-generating cycle of the myosin motor.
Allosteric Binding and Inhibition of ATPase Activity
This compound binds to a distinct allosteric site on the catalytic domain of cardiac myosin.[4][9] This binding event stabilizes the myosin in a state that is less prone to participate in the contractile cycle.[10] The primary consequence of this binding is the potent inhibition of the myosin ATPase activity.[6][11] Specifically, this compound significantly slows the rate of phosphate release from the myosin active site.[4][12] Since phosphate release is a critical step for the transition of myosin from a weak actin-binding state to a strong, force-producing state, its inhibition by this compound leads to a reduction in the number of functional myosin heads available to generate force.[4][13] This ultimately results in decreased cardiac muscle contractility.[10][14]
A key feature of this compound's mechanism, which distinguishes it from the first-in-class myosin inhibitor mavacamten, is that it does not appear to induce a structural sequestration of the myosin heads along the thick filament.[10][12][14] Instead, it primarily acts by altering the biochemical activity of the myosin heads that remain available for interaction with the thin filament.[10][12] this compound shifts the equilibrium of myosin heads from a state of higher ATPase activity to one of slower, and even super-slow, biochemical nucleotide turnover.[10][12][14]
The crystal structure of this compound bound to cardiac myosin in its pre-powerstroke state provides a structural basis for its mechanism and its selectivity for cardiac myosin over smooth and fast skeletal muscle myosins.[4][13]
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of this compound from various preclinical and clinical studies.
Table 1: Biochemical and In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC50 (ATPase Activity) | Bovine Cardiac Myofibrils | 1.26 µM | [3][11] |
| Bovine Cardiac Myosin S1 | 1 µM (95% CI 0.95–1.03) | [11] | |
| Slow Skeletal Myofibrils | 1.23 µM (95% CI 1.17–1.29) | [11] | |
| Fast Skeletal Myofibrils | 6.52 µM (95% CI 5.72–7.71) | [11] | |
| Smooth Muscle Myosin S1 | > 40 µM | [11] | |
| IC50 (Fractional Shortening) | Isolated Rat Cardiac Ventricular Myocytes | 7.9 µM | [3] |
Table 2: Clinical Efficacy of this compound in Obstructive HCM (SEQUOIA-HCM Trial)
| Endpoint | This compound Group | Placebo Group | p-value | Reference(s) |
| Change in Peak Oxygen Uptake (pVO2) (mL/kg/min) | +1.74 (least square mean difference) | - | <0.0001 | [15][16] |
| Improvement in NYHA Functional Class (≥1 class) | 78% of patients | 34% of patients | <0.001 | [16] |
| Change in KCCQ Clinical Summary Score | +8.9 points | +2.9 points | <0.001 | [16] |
| Reduction in NT-proBNP | 65% reduction from baseline | 6% reduction from baseline | <0.001 | [16] |
| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (REDWOOD-HCM Cohort 1) | From 74 to 38 | From 85 to 76 | 0.001 | [17] |
| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (REDWOOD-HCM Cohort 2) | From 82 to 30 | From 85 to 76 | <0.0001 | [17] |
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the mechanism of action of this compound.
Myofibril ATPase Activity Assay
-
Preparation of Myofibrils: Isolate myofibrils from cardiac muscle tissue (e.g., bovine ventricle) through differential centrifugation in a low ionic strength buffer containing protease inhibitors.
-
Assay Buffer: Prepare a reaction buffer containing KCl, MgCl2, EGTA, and a pH buffer (e.g., imidazole).
-
ATPase Reaction: Initiate the reaction by adding ATP to the myofibril suspension in the presence of varying concentrations of this compound or vehicle control. The free Ca2+ concentration is controlled using a Ca2+/EGTA buffer system.
-
Phosphate Detection: At specified time points, quench the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Single-Molecule Imaging of ATP Turnover
-
Sample Preparation: Use permeabilized cardiac muscle fibers or myofibrils mounted on a microscope slide.
-
Fluorescent ATP Analog: Introduce a fluorescently labeled ATP analog that can be visualized by total internal reflection fluorescence (TIRF) microscopy.
-
Imaging: Record the binding and release of the fluorescent nucleotide from individual myosin heads in the presence and absence of this compound.
-
Data Analysis: Analyze the dwell times of the fluorescent nucleotide on the myosin heads to determine the rates of ATP binding, hydrolysis, and product release. This allows for the direct observation of how this compound affects the kinetics of the myosin ATPase cycle at the single-molecule level.
X-ray Diffraction
-
Muscle Fiber Preparation: Mount intact or permeabilized cardiac muscle fibers in a temperature-controlled chamber that allows for the passage of an X-ray beam.
-
X-ray Source: Use a synchrotron X-ray source to generate a high-intensity, collimated X-ray beam.
-
Diffraction Pattern Acquisition: Record the two-dimensional X-ray diffraction patterns from the muscle fibers in different states (e.g., relaxed, contracting) and in the presence of varying concentrations of this compound.
-
Data Analysis: Analyze the changes in the intensity and spacing of the myosin-based layer lines and other reflections in the diffraction pattern. These changes provide information about the structural organization and orientation of the myosin heads in the thick filament, revealing whether the drug induces a disordered or an ordered state.
Skinned Fiber Mechanics
-
Fiber Preparation: Isolate and chemically "skin" (permeabilize) small bundles of cardiac muscle fibers using a detergent like Triton X-100 to remove the cell membranes while keeping the contractile apparatus intact.
-
Experimental Setup: Mount the skinned fiber between a force transducer and a length controller.
-
Activation and Measurement: Expose the fiber to a series of solutions with different concentrations of Ca2+ to activate contraction. Measure the steady-state force, the rate of force development, and other mechanical parameters in the presence and absence of this compound.
-
Data Analysis: Determine the effect of this compound on the force-calcium relationship (pCa-force curve) to assess changes in myofilament calcium sensitivity and maximal force-generating capacity.
Visualizations
Signaling Pathway of this compound's Action on Cardiac Myosin
Caption: this compound allosterically inhibits cardiac myosin by slowing phosphate release, thereby reducing the number of force-producing cross-bridges and decreasing hypercontractility.
Experimental Workflow for Characterizing this compound
Caption: A multi-stage workflow is used to characterize this compound, from initial biochemical screening to pivotal clinical trials.
Conclusion
This compound represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its precise mechanism of action, centered on the allosteric inhibition of cardiac myosin ATPase activity by slowing phosphate release, directly counteracts the hypercontractility that drives the disease.[4][6] The comprehensive preclinical and clinical data demonstrate its potential as a safe and effective therapeutic agent.[15][16] The detailed understanding of its interaction with cardiac myosin, as outlined in this guide, provides a solid foundation for further research and development in the field of cardiac muscle contractility modulators.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. A Characterization of the Nonclinical Pharmacology and Toxicology of this compound, a Reversible Allosteric Inhibitor of Cardiac Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin modulator this compound inhibits force in cardiac muscle by altering myosin's biochemical activity without changing thick filament structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Myosin modulator this compound inhibits force in cardiac muscle by altering myosin’s biochemical activity without changing thick filament structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Delivers Positive Results in SEQUOIA-HCM | tctmd.com [tctmd.com]
- 16. Cytokinetics' this compound Shows Positive Results in MAPLE-HCM Trial for Hypertrophic Cardiomyopathy [trial.medpath.com]
- 17. emjreviews.com [emjreviews.com]
An In-depth Technical Guide to the Aficamten Binding Site on the Myosin Catalytic Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten (formerly CK-274) is a next-generation, selective, small-molecule inhibitor of cardiac myosin designed for the treatment of hypertrophic cardiomyopathy (HCM).[1] HCM is a genetic disorder characterized by excessive cardiac contractility, leading to the thickening of the heart muscle.[2] this compound targets the underlying pathophysiology of HCM by directly modulating the activity of cardiac myosin, the motor protein responsible for muscle contraction.[3] This document provides a comprehensive overview of the binding site of this compound on the myosin catalytic domain, its mechanism of action, and the experimental evidence supporting its therapeutic potential.
Mechanism of Action: Allosteric Inhibition of Myosin ATPase
This compound exerts its effects by binding to a distinct allosteric site on the cardiac myosin catalytic domain (also known as the myosin head or subfragment-1).[2][4] This binding site is separate from the ATP and actin binding sites and is also distinct from the binding site of the first-in-class cardiac myosin inhibitor, mavacamten.[2] Evidence suggests that this compound shares a binding pocket with the non-selective myosin II inhibitor, blebbistatin.[5]
The binding of this compound stabilizes the myosin head in a weakly actin-bound, pre-powerstroke state.[2][4] This stabilization has a profound impact on the myosin ATPase cycle, the series of biochemical events that convert chemical energy from ATP hydrolysis into mechanical force. Specifically, this compound significantly slows the rate of phosphate release from the myosin active site.[2][5] The release of phosphate is a critical step that precedes the "powerstroke," the conformational change in the myosin head that generates force. By inhibiting phosphate release, this compound effectively reduces the number of myosin heads that can enter the strongly actin-bound, force-generating state.[2][4] This leads to a dose-dependent reduction in cardiac muscle contractility, addressing the hypercontractility that is a hallmark of HCM.[5]
Signaling Pathway of Myosin Inhibition by this compound
Caption: Mechanism of this compound action on the cardiac myosin ATPase cycle.
Quantitative Data
The efficacy and safety of this compound have been evaluated in several preclinical and clinical studies. The following tables summarize key quantitative findings.
Preclinical Data
| Parameter | Species/System | Value | Reference(s) |
| IC50 (Myofibril ATPase Activity) | |||
| Cardiac Myofibrils | Bovine | 1.26 µM (95% CI: 1.20–1.33) | [5] |
| Slow Skeletal Myofibrils | Bovine | 1.23 µM (95% CI: 1.17–1.29) | [5] |
| Fast Skeletal Myofibrils | Rabbit | 6.52 µM (95% CI: 5.72–7.71) | [5] |
| IC50 (Myosin S1 ATPase Activity) | |||
| Cardiac Myosin S1 (basal) | Bovine | 1 µM (95% CI: 0.95–1.03) | [5] |
| Cardiac Myosin S1 (actin-activated) | Bovine | 0.96 µM (95% CI: 0.91–1.02) | [5] |
| Smooth Muscle Myosin S1 (actin-activated) | > 40 µM | [5] | |
| Binding Affinity (Kd) | Porcine Cardiac Myofibrils | 2.21 ± 0.76 µM | [6] |
| Pharmacokinetics | |||
| Unbound Fraction (Human Plasma) | 10.4% | [7] | |
| Oral Bioavailability | Mouse | 98% | [7] |
| Oral Bioavailability | Monkey | 41% | [7] |
Clinical Trial Data: Obstructive HCM
| Trial | Endpoint | This compound Group | Placebo/Comparator Group | P-value | Reference(s) |
| SEQUOIA-HCM (Phase 3) | Change in peak VO2 (mL/kg/min) at Week 24 | +1.8 | +0.0 | < 0.0001 | [8] |
| Change in KCCQ-CSS at Week 24 | +12 | +5 | < 0.001 | ||
| Change in Valsalva LVOT Gradient (mmHg) at Week 24 | -47.6 | +1.8 | < 0.001 | ||
| MAPLE-HCM (Phase 3) | Change in peak VO2 (mL/kg/min) at Week 24 | +1.1 | -1.2 (Metoprolol) | < 0.0001 | |
| Improvement in NYHA Class (≥1 class) at Week 24 | 51.1% | 26.4% (Metoprolol) | |||
| REDWOOD-HCM (Phase 2) | Change in resting LVOT Gradient (mmHg) at Week 10 (Cohort 1) | -40 ± 27 | 0.0003 | [9] | |
| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (Cohort 1) | -36 ± 27 | 0.001 | [9] | ||
| Change in resting LVOT Gradient (mmHg) at Week 10 (Cohort 2) | -43 ± 37 | 0.0004 | [9] | ||
| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (Cohort 2) | -53 ± 44 | < 0.0001 | [9] | ||
| FOREST-HCM (Open-Label Extension) | Change in resting LVOT Gradient (mmHg) at Week 48 | -40 ± 34 | N/A | ||
| Change in Valsalva LVOT Gradient (mmHg) at Week 48 | -53 ± 39 | N/A | |||
| Change in Max. LV Wall Thickness (mm) at Week 48 | -1.2 ± 1.6 | N/A | < 0.0001 |
Clinical Trial Data: Non-Obstructive HCM
| Trial | Endpoint | This compound Group | Placebo Group | P-value | Reference(s) |
| ACACIA-HCM (Phase 3) | Change in KCCQ-CSS from baseline to Week 36 | Primary endpoint | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with cardiac myosin.
Myosin ATPase Activity Assay
The effect of this compound on the ATPase activity of cardiac myosin is a fundamental measure of its inhibitory potential.
Objective: To determine the concentration-dependent inhibition of myosin ATPase activity by this compound.
General Protocol:
-
Protein Preparation: Purified bovine cardiac myosin subfragment-1 (S1) or detergent-washed bovine cardiac myofibrils are used.
-
Assay Buffer: A suitable buffer containing physiological concentrations of salts (e.g., KCl), MgCl2, and a pH buffer (e.g., MOPS or HEPES) is prepared.
-
ATP Solution: A stock solution of ATP is prepared, which may be radioactively labeled (e.g., [γ-³²P]ATP) or used in a coupled enzymatic assay that produces a spectrophotometrically detectable product (e.g., NADH).
-
Assay Procedure:
-
Myosin S1 or myofibrils are incubated with varying concentrations of this compound in the assay buffer at a controlled temperature (e.g., 25°C or 37°C).
-
The reaction is initiated by the addition of ATP.
-
For actin-activated ATPase assays, purified actin filaments are included in the reaction mixture. For myofibril assays, the endogenous actin is present.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, typically by the addition of an acid (e.g., perchloric acid or a specific stop solution).
-
-
Detection of Phosphate Release:
-
If using [γ-³²P]ATP, the amount of radioactive phosphate released is quantified by liquid scintillation counting after separation from unreacted ATP.
-
If using a coupled enzymatic assay, the change in absorbance of NADH is monitored continuously.
-
-
Data Analysis: The rate of ATP hydrolysis is calculated for each this compound concentration. The data are then fitted to a dose-response curve to determine the IC50 value, the concentration of this compound that inhibits 50% of the myosin ATPase activity.
Skinned Cardiac Fiber Force Measurements
This assay directly measures the effect of this compound on the force-generating capacity of cardiac muscle.
Objective: To quantify the reduction in calcium-activated force production in cardiac muscle fibers in the presence of this compound.
General Protocol:
-
Fiber Preparation: Small bundles of cardiac muscle fibers or single cardiomyocytes are isolated from cardiac tissue (e.g., rat ventricle). The cell membranes are permeabilized ("skinned") using a detergent (e.g., Triton X-100), which allows for direct control of the intracellular environment.
-
Experimental Setup: The skinned fiber is mounted between a force transducer and a motor. The preparation is immersed in a temperature-controlled bath containing a relaxing solution (low calcium concentration).
-
Activation and Force Measurement:
-
The fiber is stretched to a desired sarcomere length.
-
The fiber is then exposed to an activating solution with a high calcium concentration to induce maximal force generation.
-
The isometric force produced by the fiber is recorded.
-
The fiber is then relaxed in the relaxing solution.
-
-
This compound Application: The protocol is repeated with the inclusion of varying concentrations of this compound in the activating solution.
-
Data Analysis: The force generated at each this compound concentration is expressed as a percentage of the maximal force produced in the absence of the inhibitor. These data are used to generate a dose-response curve.
X-ray Crystallography of the this compound-Myosin Complex
Determining the high-resolution three-dimensional structure of this compound bound to the myosin catalytic domain provides a precise understanding of their interaction.
Objective: To elucidate the atomic-level details of the this compound binding site on cardiac myosin.
General Protocol:
-
Protein Expression and Purification: The cardiac myosin catalytic domain (S1) is expressed in a suitable system (e.g., insect cells) and purified to high homogeneity.
-
Complex Formation: The purified myosin S1 is incubated with a molar excess of this compound and a non-hydrolyzable ATP analog (e.g., ADP and vanadate) to trap the myosin in the pre-powerstroke state.
-
Crystallization: The this compound-myosin S1 complex is subjected to extensive crystallization screening to identify conditions (e.g., precipitant, pH, temperature) that yield well-ordered crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model of the protein and the bound this compound is built into the electron density and refined to obtain a final, high-resolution atomic structure.
Experimental Workflow for Characterizing this compound
Caption: A typical workflow for the preclinical and clinical development of a cardiac myosin inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its mechanism of action, centered on the allosteric inhibition of cardiac myosin through binding to a specific site on the catalytic domain, is well-supported by a robust body of preclinical and clinical evidence. The detailed understanding of its binding site and the downstream effects on myosin ATPase activity provides a clear rationale for its therapeutic efficacy in reducing the hypercontractility that drives HCM. The quantitative data from clinical trials demonstrate its potential to improve clinical outcomes for patients with this debilitating disease. Further research and ongoing clinical studies will continue to refine our understanding of the long-term benefits and applications of this compound in the management of hypertrophic cardiomyopathy.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. researchgate.net [researchgate.net]
- 3. themissouripost.com [themissouripost.com]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokinetics, Incorporated - Cytokinetics Announces FDA Acceptance of New Drug Application for this compound for the Treatment of Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]
- 9. emjreviews.com [emjreviews.com]
Aficamten's Effect on Sarcomere Hypercontractility: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hypertrophic cardiomyopathy (HCM) is a prevalent genetic heart disease characterized by excessive contraction of the cardiac sarcomere, leading to hypertrophy, reduced cardiac output, and significant symptoms.[1] Traditional therapies have focused on symptom management rather than the underlying pathophysiology.[2] Aficamten (formerly CK-274) is a next-in-class, selective, allosteric inhibitor of cardiac myosin designed to directly target the hypercontractility that drives HCM.[1] By binding to a novel allosteric site on the cardiac myosin heavy chain, this compound stabilizes an inhibited state, reducing the number of available actin-myosin cross-bridges during the cardiac cycle.[3][4] This mechanism directly attenuates sarcomere hypercontractility, leading to significant improvements in clinical outcomes for patients with both obstructive and non-obstructive HCM. This guide provides a detailed overview of this compound's mechanism of action, supported by preclinical and clinical data, and outlines the key experimental protocols used in its evaluation.
Core Mechanism of Action: Sarcomere Inhibition
The fundamental driver of contraction in cardiomyocytes is the cross-bridge cycle, where myosin heads bind to actin filaments, hydrolyze ATP, and generate force. In HCM, this process is dysregulated, leading to a state of hypercontractility.[1]
This compound modulates this cycle through a specific, inhibitory mechanism:
-
Allosteric Binding: this compound binds to a distinct allosteric pocket on the cardiac myosin catalytic domain, separate from the binding site of the first-in-class inhibitor, mavacamten.[5][6]
-
Stabilization of the Pre-Powerstroke State: This binding event stabilizes myosin in a weakly actin-bound, pre-powerstroke state.[3][7]
-
Inhibition of ATPase Activity: The primary molecular effect is the significant slowing of the phosphate release step from the myosin active site.[6][7] This is a rate-limiting step in the cross-bridge cycle.
-
Reduced Cross-Bridge Formation: By trapping myosin in this inhibited conformation, this compound effectively reduces the number of functional myosin heads available to bind with actin and generate force during systole.[3][8]
This targeted inhibition of the sarcomere's molecular motor leads to a dose-dependent reduction in myocardial contractility, addressing the core pathology of HCM without directly affecting intracellular calcium transients.[9][10]
Signaling Pathway Diagram
Quantitative Data Presentation
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Preclinical In Vitro & In Vivo Data
| Parameter | Assay | Model/System | Result | Reference |
| IC50 | Myofibril ATPase Activity | Bovine Cardiac Myofibrils | 0.3 µM | [9] |
| IC50 | Basal ATPase Activity | Bovine Cardiac Myosin S1 | 1.0 µM | [6] |
| ATP Turnover | Single-Molecule Assay | Purified Myosin | Shifts myosin heads to a "super slow" turnover state | [4] |
| Myocyte Contractility | Fractional Shortening | Isolated Rat Cardiomyocytes | Dose-dependent reduction | [7][10] |
| Cardiac Function | Echocardiography | HCM Cats (A31P MYBPC3) | 45.2% reduction in LV Fractional Shortening at 6h (2 mg/kg dose) | [11] |
| Cardiac Function | Echocardiography | Healthy Rats & Dogs | Dose-dependent reduction in LVEF and Fractional Shortening | [7] |
Clinical Trial Efficacy Data (Obstructive HCM)
| Parameter | Trial (Duration) | This compound Change | Placebo Change | Treatment Difference (p-value) | Reference |
| Peak VO2 (mL/kg/min) | SEQUOIA-HCM (24 wks) | +1.8 | +0.0 | +1.74 (<0.001) | [12] |
| Resting LVOT Gradient (mmHg) | REDWOOD-HCM (10 wks) | -40 to -43 | - | - | [5][9] |
| Valsalva LVOT Gradient (mmHg) | REDWOOD-HCM (10 wks) | -36 to -53 | - | - (p<0.001 vs placebo) | [5][9] |
| Valsalva LVOT Gradient (mmHg) | SEQUOIA-HCM (24 wks) | -48.4 | -7.4 | -41.1 (<0.001) | [13] |
| NT-proBNP Reduction | SEQUOIA-HCM (8 wks) | -79% | - | - (p<0.001) | [13] |
| hs-cTnI Reduction | SEQUOIA-HCM (8 wks) | -41% | - | - (p<0.001) | [13] |
| KCCQ-CSS Score | SEQUOIA-HCM (24 wks) | +14.6 | +5.4 | +9.1 (<0.001) | [6] |
| % Patients with NYHA Class Improvement (≥1) | SEQUOIA-HCM (24 wks) | 58.5% | 25.3% | - (p<0.001) | [6] |
MAPLE-HCM Head-to-Head Trial Data (this compound vs. Metoprolol)
| Parameter | Trial (Duration) | This compound Change | Metoprolol Change | Treatment Difference (p-value) | Reference |
| Peak VO2 (mL/kg/min) | MAPLE-HCM (24 wks) | +1.9 | +0.5 | +1.4 (p<0.001) | [3] |
| NT-proBNP | MAPLE-HCM (24 wks) | -73% | +42% | -81% (<0.001) | [11] |
| hs-cTnI | MAPLE-HCM (24 wks) | -43% | -17% | -28% (p=0.001) | [11] |
| KCCQ-OSS Score | MAPLE-HCM (24 wks) | +16.6 points | +8.9 points | +7.8 points (p=0.001) | [11] |
Detailed Experimental Protocols
Preclinical Assay: NADH-Coupled Myofibril ATPase Activity
This assay measures the rate of ATP hydrolysis by cardiac myofibrils by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Objective: To determine the IC50 of this compound on cardiac myofibril ATPase activity.
Materials:
-
Purified bovine cardiac myofibrils
-
Assay Buffer: 50 mM MOPS-KOH (pH 7.0), 100 mM KCl, 30 mM MgCl₂, 2.4 U/µL pyruvate kinase, 2.4 U/µL lactate dehydrogenase, 1.67 mM phosphoenolpyruvate (PEP), 0.6 mM NADH.
-
This compound serial dilutions (in DMSO)
-
ATP solution (e.g., 63 mM, pH 7.0)
-
384-well clear polystyrene microplate
-
Absorbance plate reader (340 nm)
Procedure:
-
Preparation: Prepare the assay buffer containing all coupling enzymes and substrates. Purify ATPase protein and keep all reagents at 4°C.[14]
-
Plate Setup: Add 25 µL of this compound serial dilutions to the wells. Ensure the final DMSO concentration remains below 1-2%.
-
Reaction Mix: Prepare a reagent mix containing the assay buffer and a standardized concentration of cardiac myofibrils. Add 40 µL of this mix to each well.
-
Initiation: Initiate the reaction by adding 10 µL of ATP solution to each well for a final volume of 75 µL. Mix the plate for 15 seconds.[14]
-
Measurement: Immediately begin kinetic measurement in an absorbance plate reader at 340 nm, at a constant temperature (e.g., 25°C), taking readings every 30-60 seconds for 30-60 minutes.[14]
-
Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340 over time) for each this compound concentration.
-
Subtract the background rate from control wells lacking myofibrils.
-
Convert the rate of absorbance change to the rate of ATP hydrolysis (nmol/mg/min) using the molar extinction coefficient of NADH.
-
Plot the percent inhibition against the log of this compound concentration and fit to a four-parameter model to determine the IC50.
-
Preclinical Assay: Isolated Cardiomyocyte Contractility
This method assesses the effect of this compound on the contractility of single, live cardiomyocytes using video microscopy.
Objective: To quantify the dose-dependent reduction in cardiomyocyte fractional shortening caused by this compound.
Materials:
-
Adult rat ventricular myocytes (isolated via Langendorff perfusion).
-
Tyrode's solution (as superfusate).
-
Inverted microscope with a high-speed camera (e.g., IonOptix system).[15]
-
Field stimulator for electrical pacing (e.g., 1-2 Hz).
-
This compound stock solutions.
-
Data acquisition and analysis software (e.g., IonWizard, CytoSolver).[15]
Procedure:
-
Cell Isolation: Isolate adult rat ventricular myocytes using a standard Langendorff perfusion protocol with collagenase digestion. Gradually reintroduce calcium to obtain a high yield of viable, rod-shaped, quiescent cells.[3][4]
-
Plating: Plate the isolated myocytes on laminin-coated glass-bottom dishes and allow them to adhere.
-
Setup: Place the dish on the microscope stage and continuously superfuse with Tyrode's solution at 37°C. Select a healthy, rod-shaped myocyte that contracts synchronously with electrical field stimulation (e.g., 1 Hz).
-
Baseline Recording: Using video microscopy software (e.g., IonOptix), record baseline contractility. The software tracks sarcomere length or cell edge movement to determine:
-
Diastolic Cell Length
-
Peak Shortening (amplitude of contraction)
-
Fractional Shortening (% change from diastolic length)
-
-
Compound Application: Introduce this compound at various concentrations into the superfusate and allow for equilibration (typically 3-5 minutes).
-
Post-Dose Recording: Record contractility at each concentration, ensuring steady-state effects are captured.
-
Analysis: For each concentration, calculate the average fractional shortening and express it as a percentage of the baseline value. Plot the percent reduction in fractional shortening against this compound concentration to generate a dose-response curve.
Clinical Trial Workflow: Phase 3 Obstructive HCM Study (SEQUOIA-HCM Model)
This workflow outlines the typical progression for a patient enrolled in a pivotal clinical trial for this compound.
Conclusion
This compound represents a significant advancement in the treatment of hypertrophic cardiomyopathy, offering a targeted therapy that directly addresses the underlying pathophysiology of sarcomere hypercontractility. Its distinct mechanism of action, involving the allosteric inhibition of cardiac myosin and stabilization of a low-force state, translates into robust and clinically meaningful improvements in exercise capacity, symptom burden, and cardiac biomarkers.[3][6][13] The comprehensive preclinical and clinical data demonstrate a favorable safety profile and a clear dose-response relationship, supporting its use as a foundational therapy for patients with HCM.[5][9] The detailed experimental methodologies provided herein serve as a guide for the continued scientific investigation and development of next-generation cardiac myosin inhibitors.
References
- 1. insidescientific.com [insidescientific.com]
- 2. ATP turnover by individual myosin molecules hints at two conformers of the myosin active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 7. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 8. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ionoptix.com [ionoptix.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 15. ionoptix.com [ionoptix.com]
The Molecular Pharmacology of Aficamten in Hypertrophic Cardiomyopathy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is a genetic disorder characterized by excessive thickening of the heart muscle, leading to hypercontractility, impaired relaxation, and, in many cases, obstruction of the left ventricular outflow tract (LVOT).[1][2] This condition can cause a range of debilitating symptoms and increase the risk of serious cardiac events.[1][3] Aficamten (formerly CK-274) is a next-generation, selective, small-molecule inhibitor of cardiac myosin designed to directly target the underlying pathophysiology of HCM by reducing myocardial hypercontractility.[1][2][4][5] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, focusing on its mechanism of action and effects in preclinical HCM models.
Core Mechanism of Action: Allosteric Inhibition of Cardiac Myosin
This compound functions as a direct, allosteric inhibitor of the cardiac myosin heavy chain.[4][6] Its mechanism is centered on modulating the ATP-dependent cross-bridge cycle of the sarcomere, the fundamental contractile unit of cardiomyocytes.
Key Molecular Interactions:
-
Binding Site: this compound binds to a distinct allosteric site on the catalytic domain of cardiac myosin, separate from the binding site of the first-in-class myosin inhibitor, mavacamten.[4][6]
-
Inhibition of ATPase Activity: By binding to this allosteric site, this compound inhibits the ATPase activity of cardiac myosin.[3][6] It achieves this by strongly slowing the rate-limiting step of phosphate release from the myosin head.[3][4]
-
Stabilization of a Low-Force State: This inhibition of phosphate release stabilizes the myosin in a weakly actin-bound, pre-power stroke state.[4] This prevents the conformational changes necessary for myosin to enter the strongly actin-bound, force-generating state.[4]
-
Reduced Cross-Bridge Formation: The ultimate effect is a reduction in the number of functional myosin heads that can engage with actin to drive sarcomere shortening and force production during each cardiac cycle.[4][7] This directly counteracts the hypercontractility that is a hallmark of HCM.[3][8]
Preclinical Pharmacology in HCM Models
The efficacy of this compound in reducing cardiac hypercontractility has been demonstrated in various preclinical models, including in vitro assays and in vivo animal models of HCM.
In Vitro Activity
This compound's inhibitory effect on cardiac myosin has been quantified in biochemical assays.
| Parameter | Value | Model System | Reference |
| IC50 | 1.4 µM | In vitro myocardial contractility | [9] |
In Vivo Animal Models
Studies in well-established feline and murine models of HCM have been crucial in elucidating the in vivo pharmacological effects of this compound. These models often carry genetic mutations analogous to those found in human HCM patients.
Feline Model of HCM:
A key preclinical model utilizes cats with a naturally occurring A31P mutation in the myosin-binding protein C gene (MYBPC3), which leads to a phenotype of HCM with LVOT obstruction.[10][11]
| Parameter | Dose | Effect | Time Point | Animal Model | Reference |
| LV Systolic Function | 0.3-1 mg/kg (single dose) | Significant decrease | 6 and 24 hours post-dose | Feline HCM (A31P MYBPC3) | [12] |
| LVOT Peak Pressure Gradient | 0.3 mg/kg (single dose) | Significant reduction | Not specified | Feline HCM (A31P MYBPC3) | [12] |
| Incidence of LVOTO | 1 mg/kg (single dose) | Significant reduction | Not specified | Feline HCM (A31P MYBPC3) | [12] |
| Cardiac Function | 2 mg/kg (single dose) | Characterization of pharmacodynamic effects | 0, 6, 24, and 48 hours post-dose | Feline HCM (A31P MYBPC3) | [10] |
Murine Model of HCM:
Mouse models carrying specific mutations, such as the R403Q mutation in the cardiac myosin heavy chain, are also used to study the effects of myosin inhibitors.
| Parameter | Effect | Animal Model | Reference |
| Cardiac Contractility | Reduction | Mouse with R403Q cardiac myosin mutation | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are representative experimental protocols based on published studies.
Feline HCM Model Study Protocol
Objective: To characterize the pharmacodynamic effects of a single oral dose of this compound on cardiac function in cats with naturally occurring HCM and LVOTO.
Animal Model: Purpose-bred cats with the A31P MYBPC3 mutation and a clinical diagnosis of HCM with LVOTO.[10][11]
Experimental Design:
-
Dosing: Cats are administered a single oral dose of this compound (e.g., 2 mg/kg) or a vehicle control.[10]
-
Echocardiographic Evaluation: Transthoracic echocardiography is performed at baseline (0 hours) and at multiple time points post-dosing (e.g., 6, 24, and 48 hours).[10]
-
Measured Parameters: Key echocardiographic parameters include:
-
Left ventricular internal dimensions in systole and diastole (LVIDs/d)
-
Fractional shortening
-
Left ventricular outflow tract peak pressure gradient
-
Presence and severity of LVOTO
-
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of this compound and correlate it with the observed pharmacodynamic effects.[12]
Pharmacokinetics and Metabolism
This compound was designed to have a predictable pharmacokinetic profile suitable for once-daily dosing and to minimize the potential for drug-drug interactions.[8][13]
| Parameter | Finding | Species | Reference |
| Human Half-Life (predicted) | ~69 hours | Human | [14] |
| Time to Steady State | Within two weeks | Human | [8] |
| Metabolism | Primarily via multiple CYP enzymes (CYP2C9, CYP3A, CYP2D6, CYP2C19) | Human | [15] |
| Drug-Drug Interaction Potential | Low liability as a precipitant | In vitro | [14] |
| Oral Bioavailability | 41% to 98% | Monkey, Mouse | [14] |
| Plasma Protein Binding (unbound) | 10.4% | Human | [14] |
Conclusion
The molecular pharmacology of this compound is well-defined, centering on its role as a selective, allosteric inhibitor of cardiac myosin. By reducing the number of force-producing cross-bridges in the sarcomere, it directly addresses the hypercontractility that drives the pathophysiology of hypertrophic cardiomyopathy. Preclinical studies in robust in vitro and in vivo models of HCM have consistently demonstrated its ability to reduce cardiac contractility and alleviate key pathological features such as left ventricular outflow tract obstruction. These findings have established a strong foundation for the clinical development of this compound as a targeted therapy for patients with HCM.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytokinetics.com [cytokinetics.com]
- 6. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetics of a single dose of this compound (CK-274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on cardiac contractility in a feline translational model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CK-274: A novel, small molecule, cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathies (HCM) - American Chemical Society [acs.digitellinc.com]
- 14. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytokinetics to Present New this compound Data at ACC 2025: Insights on Metabolism, Combination Therapy, and Long-Term Cardiac Effects [trial.medpath.com]
The Discovery and Development of Aficamten (CK-274): A Next-Generation Cardiac Myosin Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Aficamten (formerly CK-274) is a novel, selective, allosteric inhibitor of cardiac myosin being developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2] HCM is a genetic disorder characterized by excessive cardiac contractility, leading to hypertrophy, impaired relaxation, and, in many cases, dynamic left ventricular outflow tract (LVOT) obstruction.[1][3] this compound was designed to directly address the underlying pathophysiology of HCM by reducing the hypercontractility of the cardiac sarcomere.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
The development of this compound began with the optimization of an initial indoline compound.[4][6] The key breakthrough was the discovery of an indane analogue that offered a less restrictive structure-activity relationship, enabling rapid enhancements of its drug-like properties.[4][6] The medicinal chemistry program focused on several key objectives: a predicted human half-life suitable for once-daily dosing, attainment of steady-state plasma concentrations within two weeks, a wide therapeutic window, and minimal potential for drug-drug interactions through cytochrome P450 (CYP) enzymes.[4][6] This effort led to the identification of this compound as a clinical candidate.[1][4]
Mechanism of Action
This compound is a selective allosteric inhibitor of cardiac myosin, the motor protein responsible for generating force in the heart muscle.[3] It binds to a distinct site on the myosin heavy chain, stabilizing it in a state that has a reduced affinity for actin.[7] This action decreases the number of available actin-myosin cross-bridges during the cardiac cycle, thereby reducing the force of contraction.[7][8] This targeted modulation of sarcomere function directly counteracts the hypercontractility that is a hallmark of HCM.[3][4]
Signaling Pathway
Caption: Mechanism of action of this compound in the cardiac sarcomere.
Preclinical Pharmacology
In Vitro Potency
This compound's inhibitory activity on cardiac myosin ATPase was evaluated in various in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency and selectivity for cardiac myosin.
| Assay System | Myosin Type | IC50 (µM) | Reference(s) |
| Detergent-washed bovine cardiac myofibrils | Cardiac (β-MHC) | 1.26 | [9] |
| Slow skeletal myofibrils | Slow Skeletal (β-MHC) | 1.23 | [9] |
| Rabbit psoas fast skeletal myofibrils | Fast Skeletal (MYH1) | 6.52 | [9] |
| Purified cardiac myosin S1 (actin-activated) | Cardiac | 0.96 | [9] |
| Purified smooth muscle myosin S1 (actin-activated) | Smooth | > 40 | [9] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in several animal species to predict its properties in humans.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Unbound Protein Binding (%) | Reference(s) |
| Mouse | 8.8 | - | 98 | - | [10][11][12] |
| Rat | 2.1 | 0.53 | - | - | [10][11][12] |
| Dog | 3.3 | 11 | - | - | [10][11][12] |
| Monkey | 11 | - | 41 | - | [10][11][12] |
| Human (predicted) | 1.1 | 6.5 | - | 10.4 | [10][11] |
Experimental Protocols
Cardiac Myosin ATPase Activity Assay: The actin-activated ATPase activity of purified myosin was measured using a phosphate release assay. The reaction mixture contained purified myosin S1 fragment, F-actin, and a buffer solution (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT, and 1 mM EGTA). The reaction was initiated by the addition of ATP. The amount of inorganic phosphate (Pi) released was quantified at various time points using a malachite green-based colorimetric detection method. The ATPase rate was calculated from the linear phase of the Pi release curve. IC50 values were determined by measuring the ATPase activity in the presence of increasing concentrations of this compound.[9]
Clinical Development
This compound has undergone a comprehensive clinical development program, including Phase 2 and Phase 3 trials, to evaluate its safety and efficacy in patients with HCM.
Clinical Trial Workflow
Caption: Clinical development workflow for this compound.
Phase 2: REDWOOD-HCM Trial
The REDWOOD-HCM trial was a dose-finding study that evaluated the safety and efficacy of this compound in patients with both obstructive and non-obstructive HCM.[13][14]
Key Efficacy Results in oHCM (10 weeks) [15][16]
| Endpoint | Cohort 1 (Lower Dose) | Cohort 2 (Higher Dose) | Placebo |
| Change in Resting LVOT Gradient (mmHg) | -40 | -43 | - |
| Change in Valsalva LVOT Gradient (mmHg) | -36 | -53 | - |
| % Patients with NYHA Class Improvement | 43% | 64% | 31% |
| % Patients Achieving Target LVOT Gradient | 78.6% | 92.9% | - |
Phase 3: SEQUOIA-HCM Trial
SEQUOIA-HCM was a pivotal, randomized, double-blind, placebo-controlled trial in patients with symptomatic obstructive HCM.[13][17]
Primary and Key Secondary Endpoint Results (24 weeks) [17]
| Endpoint | This compound (n=142) | Placebo (n=140) | p-value |
| Primary: Change in Peak VO2 (mL/kg/min) | +1.8 | 0.0 | < 0.0001 |
| Change in KCCQ-CSS | +12 | +5 | < 0.001 |
| % Patients with Valsalva LVOT Gradient <30 mmHg | 49.3% | 3.6% | < 0.001 |
| Change in Valsalva LVOT Gradient (mmHg) | -47.6 | +1.8 | < 0.001 |
Safety Profile [18]
| Adverse Event | This compound | Placebo |
| Treatment-Emergent Serious AEs | 5.6% | 9.3% |
Phase 3: MAPLE-HCM Trial
MAPLE-HCM was a randomized, double-blind, active-comparator trial comparing this compound to the beta-blocker metoprolol in patients with symptomatic obstructive HCM.[19][20]
Primary and Key Secondary Endpoint Results (24 weeks) [20][21]
| Endpoint | This compound (n=88) | Metoprolol (n=87) | p-value |
| Primary: Change in Peak VO2 (mL/kg/min) | +1.1 | -1.2 | < 0.0001 |
| % Patients with ≥1 NYHA Class Improvement | 51.1% | 26.4% | - |
| Change in KCCQ-CSS | +15.8 | +8.7 | - |
| Change in Valsalva LVOT Gradient (mmHg) | - | - | - |
| Change in NT-proBNP | -73% | +42% | < 0.001 |
Phase 3: ACACIA-HCM Trial (Ongoing)
ACACIA-HCM is a pivotal Phase 3 trial evaluating the efficacy and safety of this compound in patients with symptomatic non-obstructive HCM.[13][22][23] The dual primary endpoints are the change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Clinical Summary Score and the change in peak VO2 from baseline to week 36.[13]
Clinical Trial Protocols
General Design: The Phase 3 trials (SEQUOIA-HCM, MAPLE-HCM, ACACIA-HCM) are multicenter, randomized, double-blind, and controlled studies.[13][24][25] Patient Population: Patients enrolled in the oHCM trials typically have a confirmed diagnosis of obstructive hypertrophic cardiomyopathy with a resting or post-Valsalva LVOT gradient ≥50 mmHg and are symptomatic (NYHA Class II-III).[16] The nHCM trial (ACACIA-HCM) enrolls symptomatic patients without evidence of significant LVOT obstruction.[25] Dosing and Titration: this compound is administered orally once daily, starting at a low dose (e.g., 5 mg) and titrated upwards (e.g., to 10, 15, or 20 mg) based on echocardiographic assessments of LVOT gradient and left ventricular ejection fraction (LVEF) to achieve an optimal therapeutic effect while maintaining LVEF within a safe range (typically ≥50%).[26][27] Echocardiographic Monitoring: Echocardiograms are performed at regular intervals (e.g., every 2-4 weeks during the titration phase) to monitor LVOT gradients and LVEF, guiding dose adjustments.[26][27]
Safety and Tolerability
Across the clinical trial program, this compound has been generally well-tolerated.[28] The most common adverse events have been mild to moderate in severity.[29] A key safety consideration for cardiac myosin inhibitors is the potential for excessive reduction in LVEF. In the this compound trials, instances of LVEF reduction below 50% have been observed but were generally transient and managed with dose reduction without the need for treatment discontinuation.[26][28][29]
Conclusion
This compound represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its discovery and development have been guided by a clear understanding of the underlying pathophysiology of the disease, resulting in a potent and selective inhibitor of cardiac myosin. The robust preclinical and clinical data demonstrate its ability to reduce LVOT obstruction, improve exercise capacity and symptoms, and its favorable safety profile. With a New Drug Application under review by regulatory agencies, this compound holds the potential to become a valuable new treatment option for patients with HCM.
References
- 1. Cytokinetics Announces Positive Topline Results From MAPLE-HCM [4hcm.org]
- 2. Cytokinetics: 78% responders on this compound vs 3% in MAPLE-HCM | CYTK Stock News [stocktitan.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cytokinetics.com [cytokinetics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cytokinetics.com [cytokinetics.com]
- 14. cytokinetics.com [cytokinetics.com]
- 15. hcplive.com [hcplive.com]
- 16. Study of this compound for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 17. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 18. hcplive.com [hcplive.com]
- 19. Cytokinetics, Incorporated - Cytokinetics Announces Primary Results from MAPLE-HCM Presented at the European Society of Cardiology Congress 2025 and Published in The New England Journal Of Medicine [ir.cytokinetics.com]
- 20. MAPLE-HCM: this compound Monotherapy vs. Metoprolol Monotherapy in Patients With Symptomatic Obstructive HCM - American College of Cardiology [acc.org]
- 21. This compound is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]
- 22. corxelbio.com [corxelbio.com]
- 23. acacia-hcm.com [acacia-hcm.com]
- 24. academic.oup.com [academic.oup.com]
- 25. hcplive.com [hcplive.com]
- 26. ahajournals.org [ahajournals.org]
- 27. cytokinetics.com [cytokinetics.com]
- 28. emjreviews.com [emjreviews.com]
- 29. hcplive.com [hcplive.com]
preclinical in vitro and in vivo characterization of Aficamten
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aficamten (formerly CK-274) is a next-generation, selective, small-molecule allosteric inhibitor of cardiac myosin being developed for the treatment of hypertrophic cardiomyopathy (HCM).[1] Preclinical research has extensively characterized its in vitro and in vivo properties, demonstrating its potential to address the hypercontractility that is a hallmark of HCM. This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols and presenting key quantitative findings in a structured format to facilitate understanding and further research.
Mechanism of Action
This compound directly targets cardiac myosin, the motor protein responsible for heart muscle contraction.[2] It binds to a distinct allosteric site on the cardiac myosin heavy chain, stabilizing a pre-power stroke state.[3][4] This action inhibits the rate of phosphate release from myosin, which is a critical step in the ATP hydrolysis cycle that powers muscle contraction.[3] By slowing this process, this compound reduces the number of active actin-myosin cross-bridges formed during each cardiac cycle, thereby decreasing the force of contraction without significantly affecting the calcium transient.[5][6][7] This targeted modulation of sarcomere function addresses the underlying hypercontractility in HCM.[8][9]
Caption: this compound's mechanism of action within the cardiac sarcomere contraction cycle.
In Vitro Characterization
Biochemical Assays
2.1.1. Myosin ATPase Activity
This compound's inhibitory effect on cardiac myosin ATPase activity is a key measure of its direct target engagement.
Table 1: Inhibition of Bovine Cardiac Myofibril ATPase Activity
| Compound | IC50 (µM) |
| This compound (R-isomer) | > 8-fold lower than S-isomer |
| This compound (S-isomer) | > 39 |
Data sourced from discovery chemistry article on this compound.[8]
Experimental Protocol: Bovine Cardiac Myofibril ATPase Assay
-
Preparation: Isolate myofibrils from bovine cardiac tissue.
-
Reaction Mixture: Prepare a reaction buffer containing myofibrils, ATP, and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C).
-
Measurement: Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., malachite green).
-
Data Analysis: Plot the rate of Pi release against the drug concentration to determine the IC50 value.
2.1.2. In Vitro Motility Assay
This assay visualizes the effect of this compound on the movement of actin filaments propelled by myosin.
Experimental Protocol: In Vitro Motility Assay
-
Surface Preparation: Coat a glass surface with heavy meromyosin (HMM) from bovine cardiac muscle.
-
Filament Visualization: Add fluorescently labeled actin filaments to the HMM-coated surface in the presence of ATP.
-
Treatment: Introduce varying concentrations of this compound or vehicle control.
-
Imaging: Observe and record the movement of actin filaments using fluorescence microscopy.
-
Analysis: Quantify the filament gliding velocity. This compound demonstrated a dose-dependent reduction in actin filament gliding velocity.[4]
Cellular Assays
2.2.1. Cardiomyocyte Contractility
The effect of this compound on the contractility of isolated cardiomyocytes provides a cellular-level confirmation of its mechanism.
Experimental Protocol: Isolated Cardiomyocyte Contractility Assay
-
Isolation: Isolate primary adult rat ventricular cardiomyocytes.
-
Loading: Load the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure intracellular calcium transients.
-
Pacing: Electrically pace the cardiomyocytes to induce contractions.
-
Treatment: Perfuse the cells with varying concentrations of this compound or vehicle control.
-
Measurement: Simultaneously measure cardiomyocyte fractional shortening (as an index of contractility) and intracellular calcium transients.
-
Results: this compound was shown to reduce cardiomyocyte fractional shortening in a dose-dependent manner without altering calcium transients.[4][7]
Caption: Overview of key in vitro experimental assays for this compound characterization.
In Vivo Characterization
Pharmacodynamics in Animal Models
3.1.1. Healthy Animal Models
The acute pharmacodynamic effects of this compound were evaluated in healthy Sprague Dawley rats and beagle dogs. Following a single oral dose, echocardiography was performed at various time points. This compound produced dose-dependent and reversible reductions in left ventricular fractional shortening.[4][10]
3.1.2. Disease Models
-
Feline Model of HCM: In cats with a naturally occurring A31P MYBPC3 mutation and obstructive HCM, this compound demonstrated dose-dependent reductions in left ventricular systolic function, left ventricular outflow tract (LVOT) pressure gradient, and isovolumetric relaxation times.[11][12] A single oral dose of 2 mg/kg reduced left ventricular fractional shortening.[13]
-
Mouse Model of HCM: In mice carrying the hypertrophic R403Q cardiac myosin mutation, this compound reduced cardiac contractility.[3][4]
Pharmacokinetics
The preclinical pharmacokinetic profile of this compound was characterized across multiple species to predict its human pharmacokinetics.
Table 2: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Human | Mouse | Rat | Dog | Monkey |
| Plasma Protein Unbound (%) | 10.4 | 24.9 | 6.7 | 1.6 | 13.9 |
| Blood-to-Plasma Ratio | 0.81 | 1.14 | 0.69 | 0.74 | 0.77 |
| Metabolic Stability | High in liver microsomes | - | - | - | - |
| Permeability (Caco-2) | High | - | - | - | - |
Data compiled from preclinical pharmacokinetic studies.[14][15][16]
Table 3: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Mouse | Rat | Dog | Monkey |
| Clearance (mL/min/kg) | 8.8 | 2.1 | 3.3 | 11 |
| Volume of Distribution (L/kg) | - | 0.53 | 11 | - |
| Oral Bioavailability (%) | 98 | - | - | 41 |
Data compiled from preclinical pharmacokinetic studies.[14][15][16]
Experimental Protocol: In Vivo Pharmacokinetic Studies
-
Animal Models: Utilize various species (e.g., mouse, rat, dog, monkey).
-
Dosing: Administer this compound via intravenous and oral routes.
-
Sample Collection: Collect blood samples at multiple time points post-dosing.
-
Analysis: Measure plasma concentrations of this compound using LC-MS/MS.
-
Parameter Calculation: Determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Metabolism and Drug-Drug Interaction Potential
-
Metabolism: In vitro studies identified eight metabolites, with hydroxylated metabolites being predominant.[14][15] The metabolism of this compound involves multiple cytochrome P450 (CYP) enzymes, including 2C8, 2C9, 2D6, and 3A4.[14][15][17] This multi-CYP metabolism mitigates the risk of significant drug-drug interactions.[17]
-
Drug-Drug Interaction Potential: Preclinical assessments predicted no significant CYP-based drug-drug interaction liability for this compound as a precipitant.[14][15]
Safety Pharmacology
Core battery safety pharmacology studies were conducted to assess the potential off-target effects of this compound. In repeated-dose toxicology studies in rats (up to 6 months) and dogs (up to 9 months), the primary adverse findings at supratherapeutic doses were cardiac-related (atrial/ventricular dilatation and increased heart weights), consistent with exaggerated on-target pharmacology.[10] These effects were largely reversible, suggesting that should they occur in a clinical setting, they may be manageable.[10]
Conclusion
The comprehensive preclinical in vitro and in vivo characterization of this compound has established a strong foundation for its clinical development. Its selective mechanism of action, favorable pharmacokinetic profile, and manageable safety findings in preclinical models support its potential as a targeted therapy for hypertrophic cardiomyopathy. The data presented in this guide highlight the rigorous preclinical evaluation that has paved the way for ongoing and future clinical investigations.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of this compound in healthy Chinese participants: a randomized, double-blind, placebo-controlled, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cytokinetics.com [cytokinetics.com]
- 10. A Characterization of the Nonclinical Pharmacology and Toxicology of this compound, a Reversible Allosteric Inhibitor of Cardiac Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on cardiac contractility in a feline translational model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of a single dose of this compound (CK‐274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
Unraveling the Specificity of Aficamten: A Structural and Biochemical Guide to its Selective Inhibition of Cardiac Myosin
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 11, 2025 – This technical guide delves into the structural and biochemical underpinnings of aficamten's selective inhibition of cardiac myosin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. This compound, a novel, investigational small molecule cardiac myosin inhibitor, has demonstrated significant promise in clinical trials for the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by excessive heart muscle contraction.[1][2][3] Its efficacy stems from its ability to specifically target and modulate the activity of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[4][5]
The Mechanism of Action: Allosteric Inhibition of Myosin ATPase
This compound exerts its effect by binding to a distinct allosteric site on the cardiac myosin heavy chain.[6][7] This binding event stabilizes a pre-power stroke, weakly actin-bound state of the myosin head.[6][8] By doing so, this compound effectively reduces the number of myosin heads available to participate in the force-generating cross-bridge cycle.[7][8] A key consequence of this allosteric modulation is the potent inhibition of the myosin ATPase activity, which is crucial for providing the energy for muscle contraction.[1][8] Specifically, this compound has been shown to significantly slow the rate of phosphate release from the myosin active site, a critical step in the transition to a strongly actin-bound, force-producing state.[8][9] This targeted inhibition of ATPase activity leads to a reduction in cardiac hypercontractility without significantly affecting the calcium transient, indicating a direct effect on the sarcomere.[10]
Quantitative Analysis of this compound's Selectivity
The remarkable selectivity of this compound for cardiac myosin over other myosin isoforms is a cornerstone of its therapeutic profile, minimizing off-target effects. This selectivity is evident in the significant differences in its inhibitory potency against various myosin types. The following table summarizes the key quantitative data from in vitro studies.
| Myosin Isoform | Assay Type | Parameter | Value (μM) | Reference |
| Bovine Cardiac Myofibril | ATPase Activity | IC50 | 1.26 (95% CI 1.20–1.33) | [6] |
| Bovine Cardiac Myosin S1 | ATPase Activity | IC50 | 1.0 (95% CI 0.95–1.03) | [6] |
| Bovine Slow Skeletal Myofibril | ATPase Activity | IC50 | 1.23 (95% CI 1.17–1.29) | [6] |
| Rabbit Fast Skeletal Myofibril | ATPase Activity | IC50 | 6.52 (95% CI 5.72–7.71) | [6] |
| Smooth Muscle Myosin S1 | Actin-Activated ATPase Activity | IC50 | > 40 | [6] |
Experimental Protocols: A Methodological Overview
The determination of this compound's potency and selectivity relies on a foundation of rigorous biochemical and structural biology techniques.
Myofibril and Myosin S1 ATPase Activity Assays
The inhibitory effect of this compound on myosin ATPase activity is a primary determinant of its efficacy. These assays typically involve the following steps:
-
Preparation of Myosin Fragments: Cardiac and skeletal myofibrils are prepared from tissue homogenates through a series of centrifugation and washing steps to isolate the contractile machinery. Myosin Subfragment-1 (S1), which contains the motor domain, is generated by enzymatic digestion of purified myosin.
-
ATPase Activity Measurement: The rate of ATP hydrolysis is measured in the presence of varying concentrations of this compound. This is often accomplished using a colorimetric assay that detects the amount of inorganic phosphate released over time. For myofibril assays, the experiments are conducted at a calcium concentration that elicits a submaximal, physiologically relevant level of activation.
-
Data Analysis: The resulting data are plotted as ATPase activity versus this compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
X-ray Crystallography
To elucidate the precise binding site and the structural changes induced by this compound, X-ray crystallography is employed. The general workflow for this technique is as follows:
-
Protein Expression and Purification: The human β-cardiac myosin motor domain is expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified myosin motor domain is co-crystallized with this compound and a nucleotide analog (e.g., ADP-vanadate) to trap it in a specific conformational state. This process involves screening a wide range of conditions to find the optimal environment for crystal growth.
-
Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. The electron density map is then calculated from the diffraction data, allowing for the building and refinement of the atomic model of the protein-ligand complex.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Cardiac contraction pathway and this compound's inhibitory mechanism.
Caption: Workflow for determining myosin inhibition and selectivity.
Caption: Structural basis for this compound's selectivity for cardiac myosin.
Conclusion
The selectivity of this compound for cardiac myosin is rooted in the specific molecular interactions within its allosteric binding site, a feature that is structurally distinct among different myosin isoforms.[6] This high degree of specificity, supported by robust quantitative biochemical data and structural elucidation, allows for the targeted modulation of cardiac contractility. This in-depth understanding of this compound's structural basis for selectivity is paramount for the ongoing development and optimization of novel therapeutics for hypertrophic cardiomyopathy and other diseases of cardiac hypercontractility.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. memtein.com [memtein.com]
- 3. emjreviews.com [emjreviews.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to this compound at the HFSA Annual Scientific Meeting 2025 [ir.cytokinetics.com]
- 7. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to this compound at the European Society of Cardiology Congress 2025 [ir.cytokinetics.com]
- 8. This compound for Hypertrophic Cardiomyopathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Cytokinetics: 78% responders on this compound vs 3% in MAPLE-HCM | CYTK Stock News [stocktitan.net]
- 10. researchgate.net [researchgate.net]
Early-Phase Clinical Trial Results of Aficamten: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial data for aficamten, a novel, selective, small-molecule cardiac myosin inhibitor. This compound is under investigation for the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive contraction of the heart muscle.[1][2] By directly targeting the underlying pathophysiology of HCM, this compound aims to normalize cardiac contractility, alleviate symptoms, and improve cardiac function.[1][3] This document summarizes key quantitative data, details experimental protocols from foundational early-phase studies, and visualizes the compound's mechanism of action and clinical trial workflows.
Core Mechanism of Action
This compound selectively inhibits the cardiac myosin ATPase, which reduces the contractility of cardiomyocytes.[4][5] It binds to an allosteric site on the myosin catalytic domain, stabilizing a weak actin-binding, pre-powerstroke state.[5][6] This action diminishes the ATPase activity by slowing phosphate release.[3][6] The ultimate effect is a reduction in the number of functional myosin heads available to drive the sarcomere shortening that contributes to the hypercontractility seen in HCM.[3][5]
Signaling Pathway: this compound's Inhibition of the Cardiac Sarcomere
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. cytokinetics.com [cytokinetics.com]
- 3. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Dose-Escalation Study of the Cardiac Myosin Inhibitor this compound in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Aficamten: A Technical Guide to Preclinical and Clinical Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted human half-life and pharmacokinetic profile of aficamten, a novel, selective, small-molecule inhibitor of cardiac myosin. The information is compiled from publicly available preclinical and clinical data, offering a valuable resource for professionals in the field of drug development and cardiovascular research.
Introduction
This compound is under development for the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.[1] By directly and reversibly binding to cardiac myosin, this compound reduces the number of actin-myosin cross-bridges, thereby decreasing myocardial hypercontractility.[2][3] This guide summarizes the key pharmacokinetic parameters of this compound, from early preclinical assessments to human clinical trials, and details the experimental methodologies used in these evaluations.
Predicted Human Pharmacokinetics and Half-Life
Allometric scaling from preclinical data in four species (mouse, rat, dog, and monkey) was used to project the human pharmacokinetic parameters of this compound. The predicted human clearance was low, at 1.1 mL/min/kg, with a predicted volume of distribution of 6.5 L/kg.[4][5] This resulted in a predicted human half-life of approximately 69 hours, which is consistent with observations from Phase 1 clinical trials.[4][5] The observed terminal elimination half-life in humans is approximately 75 to 85 hours.[6] A single-dose human study in healthy male participants reported a median terminal half-life of 99.6 hours.[2]
Preclinical Pharmacokinetics
The preclinical pharmacokinetic profile of this compound was evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro Studies
A series of in vitro assays were conducted to predict the human pharmacokinetic properties of this compound.
| Parameter | Species | Value | Reference |
| Plasma Protein Binding (% Unbound) | Human | 10.4% | [4] |
| Mouse | 24.9% | [4] | |
| Rat | 12.5% | [4] | |
| Dog | 1.6% | [4] | |
| Monkey | 10.2% | [4] | |
| Blood-to-Plasma Ratio | Human | 0.69 | [4] |
| Mouse | 1.14 | [4] | |
| Rat | 0.93 | [4] | |
| Dog | 0.74 | [4] | |
| Monkey | 0.77 | [4] | |
| Permeability (Caco-2) | - | High | [4] |
| Metabolic Stability (Liver Microsomes) | Human | High | [4] |
| Primary Metabolizing Enzymes | Human | CYP2C8, CYP2C9, CYP2D6, CYP3A4 | [4][6] |
In Vivo Studies
In vivo pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys to determine key parameters such as clearance, volume of distribution, and oral bioavailability.
| Parameter | Mouse | Rat | Dog | Monkey | Reference |
| Clearance (mL/min/kg) | 8.8 | 2.1 | 3.3 | 11 | [4] |
| Volume of Distribution (L/kg) | 1.3 | 0.53 | 11 | 2.4 | [4] |
| Oral Bioavailability (%) | 98% | 70% | 76% | 41% | [4] |
Clinical Pharmacokinetics
Clinical trials in healthy volunteers and patients with HCM have further characterized the pharmacokinetic profile of this compound in humans.
Phase 1 Studies
A first-in-human study in healthy participants demonstrated that this compound has dose-proportional pharmacokinetics.[7] Following single oral doses, the time to maximum plasma concentration (tmax) ranged from 1 to 2.5 hours.[2] The steady-state concentration was reached within two weeks of daily dosing.[7]
A study in healthy male participants receiving a single 20 mg oral dose of [14C]-labeled this compound provided detailed information on its mass balance and excretion pathways. The majority of the administered radioactivity was recovered in the feces (57.7%) and urine (32.0%).[2] Unchanged this compound in feces was a minor component, indicating that metabolism is the primary route of elimination.[2] The major circulating metabolites were identified as monohydroxylated forms (M1a and M1b) and an oxygen-linked glucuronide conjugate of M1a (M5).[2]
Phase 2 and 3 Studies
Pharmacokinetic data from the REDWOOD-HCM (Phase 2) and SEQUOIA-HCM (Phase 3) trials in patients with obstructive HCM confirmed the pharmacokinetic profile observed in healthy volunteers.[8] The terminal elimination half-life of 75 to 85 hours supports once-daily dosing.[6] this compound's metabolism by multiple CYP enzymes (CYP2C9, CYP2D6, and CYP3A) reduces the potential for significant drug-drug interactions.[6]
| Parameter | Value | Study Population | Reference |
| Predicted Half-life (t½) | 69 hours | - | [4][5] |
| Observed Half-life (t½) | 75 - 85 hours | Healthy Volunteers & HCM Patients | [6] |
| Observed Half-life (t½) - Single Dose | 99.6 hours (median) | Healthy Male Volunteers | [2] |
| Time to Maximum Concentration (Tmax) | 1 - 2.5 hours | Healthy Volunteers | [2] |
| Time to Steady State | ~2 weeks | Healthy Volunteers | [6] |
| Primary Elimination Route | Metabolism | Healthy Male Volunteers | [2] |
| Major Excretion Route | Feces (57.7%) | Healthy Male Volunteers | [2] |
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic evaluation of this compound. Specific details of the protocols are often proprietary; however, the fundamental approaches are described based on published literature.
In Vitro Assays
-
Metabolic Stability in Liver Microsomes:
-
Objective: To assess the intrinsic clearance of this compound in the liver.
-
General Protocol: this compound is incubated with pooled human and animal liver microsomes in the presence of NADPH. Samples are taken at various time points and the concentration of the remaining parent drug is determined by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
-
-
CYP Phenotyping:
-
Objective: To identify the specific cytochrome P450 enzymes responsible for this compound metabolism.
-
General Protocol: this compound is incubated with a panel of recombinant human CYP enzymes. The rate of metabolism by each enzyme is measured to determine the relative contribution of each CYP isoform to the overall metabolism.
-
-
Plasma Protein Binding:
-
Objective: To determine the fraction of this compound bound to plasma proteins.
-
General Protocol: Equilibrium dialysis is a common method. This compound is added to plasma and dialyzed against a protein-free buffer. The concentrations of this compound in the plasma and buffer compartments at equilibrium are measured to calculate the percentage of unbound drug.
-
-
Caco-2 Permeability Assay:
-
Objective: To assess the intestinal permeability of this compound.
-
General Protocol: Caco-2 cells are grown as a monolayer on a semi-permeable membrane, forming tight junctions that mimic the intestinal barrier. This compound is added to the apical (intestinal lumen) side, and the amount of drug that transports to the basolateral (blood) side over time is measured. This provides an apparent permeability coefficient (Papp).
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in animal models.
-
General Protocol:
-
Animals: Studies were conducted in mice, rats, dogs, and monkeys.
-
Dosing: this compound is administered both intravenously (IV) and orally (PO) to different groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated and stored frozen until analysis.
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
-
Human Mass Balance Study (Phase 1)
-
Objective: To determine the absorption, metabolism, and excretion of this compound in humans.
-
Protocol Summary:
-
Participants: Eight healthy male volunteers.
-
Dosing: A single oral dose of 20 mg of this compound containing approximately 100 µCi of [14C]-aficamten was administered.
-
Sample Collection: Blood, urine, and feces were collected for up to 26 days.
-
Analysis: Total radioactivity in all matrices was measured. Plasma, urine, and feces were profiled for metabolites using LC-MS/MS and radiometric detection.
-
Reference: This study design is detailed in the publication by Xu et al. (2024).[2]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a selective inhibitor of cardiac myosin. It binds to a distinct allosteric site on the myosin heavy chain, which stabilizes the super-relaxed state (SRX) of myosin. This prevents the myosin heads from interacting with actin, thereby reducing the number of force-producing cross-bridges and decreasing myocardial contractility.
References
- 1. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a single dose of this compound (CK‐274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Pathophysiology of Hypertrophic Cardiomyopathy: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Molecular Underpinnings of a Complex Disease
Hypertrophic cardiomyopathy (HCM) is the most prevalent inherited cardiovascular disorder, affecting an estimated 1 in 500 individuals in the general population.[1][2] It is characterized by unexplained left ventricular hypertrophy, often in an asymmetric pattern, in the absence of other cardiac or systemic diseases that could produce the observed myocardial thickening.[3] The clinical presentation of HCM is remarkably heterogeneous, ranging from asymptomatic individuals to those experiencing debilitating symptoms, heart failure, and an increased risk of sudden cardiac death.[3] This guide provides a detailed technical overview of the core pathophysiological mechanisms of HCM, with a focus on the genetic basis, aberrant signaling pathways, and cellular dysfunction that drive the disease process.
Genetic Etiology: A Disease of the Sarcomere and Beyond
HCM is predominantly an autosomal dominant disorder, with mutations in genes encoding sarcomeric proteins being the most common cause.[1][4] While over a dozen genes have been implicated, mutations in the β-myosin heavy chain (MYH7) and myosin-binding protein C (MYBPC3) genes are the most frequent, collectively accounting for a significant proportion of genotyped cases.[1][5][6]
Mutations in MYH7 are typically missense, leading to the incorporation of an abnormal protein into the sarcomere.[1] In contrast, MYBPC3 mutations are often truncating, resulting in a shortened, unstable protein that may lead to haploinsufficiency.[1] The prevalence of mutations in these and other sarcomere genes can vary across different populations and patient cohorts.
Table 1: Prevalence of Major Sarcomere Gene Mutations in Hypertrophic Cardiomyopathy
| Gene | Mutation Prevalence | Patient Cohort | Reference |
| MYH7 | 48.9% | Preadolescent Children (n=79) | [7] |
| MYBPC3 | 36.2% | Preadolescent Children (n=79) | [7] |
| MYH7 | 47% | Southern Brazilian Families (n=10 families) | [8] |
| MYBPC3 | 16% | Southern Brazilian Families (n=10 families) | [8] |
| MYH7 | 9% (5/55) | Familial HCM in India (n=55) | [9] |
| MYBPC3 | 22% (12/55) | Familial HCM in India (n=55) | [9] |
| Sarcomere Mutation + | 13% | Apical HCM (n=61) | [10] |
| Sarcomere Mutation + | 40% | Non-apical HCM (n=364) | [10] |
Core Pathophysiological Pillars
The diverse genetic landscape of HCM converges on several key pathophysiological pillars that collectively drive the clinical phenotype: myofilament dysfunction, altered calcium homeostasis, energetic compromise, and pro-fibrotic signaling.
Myofilament Dysfunction and Hypercontractility
A central tenet of HCM pathophysiology is the concept of sarcomeric hypercontractility and inefficient energy utilization. Many HCM-causing mutations enhance the sensitivity of the myofilaments to calcium, leading to an increased propensity for force generation at any given intracellular calcium concentration.[11] This gain-of-function at the level of the sarcomere is thought to be a primary trigger for the subsequent hypertrophic remodeling.
Dysregulation of Calcium Homeostasis
Abnormal calcium handling is a critical downstream consequence of the primary sarcomeric defect and a key driver of the HCM phenotype.[12] Cardiomyocytes from HCM models and patients exhibit a range of calcium handling abnormalities, including increased diastolic calcium concentrations and slowed calcium reuptake.[12][13] These alterations are not only a consequence of the primary myofilament dysfunction but also contribute to the arrhythmogenic substrate and the activation of pro-hypertrophic signaling pathways.
Several key proteins involved in calcium cycling are dysregulated in HCM. Notably, the expression and function of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a), responsible for pumping calcium back into the sarcoplasmic reticulum during diastole, are often impaired.[14]
| Protein | Change in Expression/Function | Genotype Specificity | Reference |
| SERCA2A (mRNA) | Decreased (~53% in SARC+, ~44% in SARC-) | Sarcomere Mutation Positive & Negative | [14] |
| SERCA2/PLN Ratio | Decreased | Sarcomere Mutation Positive & Negative | [14] |
| CaMKIIδ (protein) | Increased | Sarcomere Mutation Positive (MYBPC3 & MYH7) | [14] |
| Phosphorylated PLN (pT17) | Increased (5.5-fold) | Sarcomere Mutation Positive | [14] |
Myocardial Energetics and Metabolic Remodeling
The hypercontractile and inefficient sarcomeres in HCM place a significant energetic burden on the cardiomyocyte.[11][15] This leads to a state of chronic energy depletion, characterized by reduced levels of ATP and phosphocreatine.[15] To compensate for this energetic stress, the heart undergoes a metabolic shift, moving away from its preferred substrate, fatty acids, towards increased glucose utilization.[16][17] While initially adaptive, this chronic metabolic remodeling can become maladaptive, contributing to the progression of the disease.
Proteomic and metabolomic analyses of human HCM tissue have provided a detailed window into this metabolic reprogramming.
| Protein/Metabolite | Direction of Change | Pathway | Reference |
| Proteins | |||
| Creatine Kinase M-type | Downregulated | Energy Buffering | [18] |
| Fructose-bisphosphate aldolase A | Downregulated | Glycolysis | [18] |
| Fatty Acid Oxidation Enzymes | Decreased | Fatty Acid Metabolism | [15][19] |
| Metabolites | |||
| Acyl Carnitines | Markedly Reduced | Fatty Acid Oxidation | [15] |
| 3-Hydroxybutyrate (Ketone Body) | Significantly Increased | Alternative Fuel Source | [15] |
| Branched Chain Amino Acids | Significantly Increased | Amino Acid Metabolism | [15] |
| ATP | Severely Reduced | Energy Currency | [15] |
Myocardial Fibrosis and Diastolic Dysfunction
Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of HCM and a major contributor to diastolic dysfunction and adverse clinical outcomes.[20] Fibrosis can be both reactive and replacement, and its extent is associated with an increased risk of sudden cardiac death.[20] The development of fibrosis is driven by a complex interplay of signaling molecules, with the Transforming Growth Factor-β (TGF-β) pathway playing a central role.[2][21]
Cardiac magnetic resonance (CMR) with late gadolinium enhancement (LGE) is the gold standard for the in vivo detection and quantification of myocardial fibrosis.[22] The extent of LGE has been shown to correlate with the severity of hypertrophy and clinical risk factors.[23]
| Parameter | HCM | Hypertensive Heart Disease | Normal Hearts | Reference |
| % Area of Fibrosis (LV Wall) | 10.5% (±4.3%) | 2.6% (±1.5%) | 1.1% (±0.5%) | [24] |
| % Area of Fibrosis (Ventricular Septum) | 13.1% (±4.8%) | Similar to LV free wall | Similar to LV free wall | [24] |
| % Area of Fibrosis (LV Free Wall) | 7.7% (±4.2%) | Similar to septum | Similar to septum | [24] |
| LGE >15% of LV Mass | Associated with a 2-fold increase in SD risk | N/A | N/A | [20] |
Key Signaling Pathways in HCM Pathogenesis
The cellular and structural remodeling in HCM is orchestrated by a network of intracellular signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets.
TGF-β Signaling in Cardiac Fibrosis
The TGF-β signaling pathway is a key driver of fibrosis in the heart.[2] Upon activation, TGF-β binds to its receptor, leading to the phosphorylation and activation of downstream mediators, primarily the Smad proteins (Smad2 and Smad3).[21] These activated Smads then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and other extracellular matrix components.
References
- 1. The genetics of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 3. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β and WNT signaling pathways in cardiac fibrosis: non-coding RNAs come into focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MYH7 and MyBPC3 Gene Mutations Associated with Hypertrophic Cardiomyopathy: A Short Review | International Journal of Life Sciences [ijlsci.in]
- 6. An Update on MYBPC3 Gene Mutation in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence of sarcomere protein gene mutations in preadolescent children with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevalence and Phenotypic Expression of Mutations in the MYH7, MYBPC3 and TNNT2 Genes in Families with Hypertrophic Cardiomyopathy in the South of Brazil: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A low prevalence of MYH7/MYBPC3 mutations among familial hypertrophic cardiomyopathy patients in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Metabolic changes in hypertrophic cardiomyopathies: scientific update from the Working Group of Myocardial Function of the European Society of Cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered Ca2+ and Na+ Homeostasis in Human Hypertrophic Cardiomyopathy: Implications for Arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypertrophic cardiomyopathy mutations increase myofilament Ca2+ buffering, alter intracellular Ca2+ handling, and stimulate Ca2+-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genotype-Dependent and Independent Calcium Signaling Dysregulation in Human Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defects in the Proteome and Metabolome in Human Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
- 17. Integrating Clinical Phenotype With Multiomics Analyses of Human Cardiac Tissue Unveils Divergent Metabolic Remodeling in Genotype-Positive and Genotype-Negative Patients With Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Mass-Spectrometry-Based Functional Proteomic and Phosphoproteomic Technologies and Their Application for Analyzing Ex Vivo and In Vitro Models of Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Myocardial Fibrosis in Hypertrophic Cardiomyopathy: A Systematic Review and Updated Meta-Analysis of Risk Markers for Sudden Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of Myocardial Fibrosis by Cardiac Magnetic Resonance Imaging: Advances, Impacts, and Perspectives - ABC Imaging [abcimaging.org]
- 23. Detection and Quantification of Myocardial Fibrosis in Hypertrophic Cardiomyopathy by Contrast-Enhanced Cardiovascular Magnetic Resonance - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 24. Quantitative analysis of myocardial fibrosis in normals, hypertensive hearts, and hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Aficamten's Impact on Actin-Activated Phosphate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aficamten is a next-generation, selective, small-molecule inhibitor of cardiac myosin being developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2] This technical guide delves into the core mechanism of this compound's action: its effect on the actin-activated phosphate release step of the myosin ATPase cycle. By strongly slowing phosphate release, this compound stabilizes a weak actin-binding, pre-powerstroke state of myosin, thereby reducing the number of functional myosin heads available to drive sarcomere shortening and consequently decreasing cardiac hypercontractility.[1][3] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in elucidating this compound's mechanism.
Introduction to this compound's Mechanism of Action
Hypertrophic cardiomyopathy is an inherited cardiovascular disease often characterized by excessive cardiac contractility, leading to a thickened heart muscle.[2][4] this compound directly targets the underlying pathophysiology by modulating the activity of cardiac myosin, the motor protein responsible for muscle contraction.[2] Unlike the first-in-class cardiac myosin inhibitor Mavacamten, which has been shown to structurally sequester myosin heads, this compound primarily acts by inhibiting the ATPase activity of myosin without significantly altering the thick filament structure.[5][6] This is achieved by binding to a distinct allosteric site on the myosin catalytic domain.[1][7] This binding event prevents the conformational changes necessary for myosin to transition into a strongly actin-bound, force-generating state.[1] The key to this inhibition lies in the significant reduction of the rate of actin-activated phosphate (Pi) release from the myosin-ADP-Pi complex.[1][7]
Quantitative Analysis of this compound's Effect on Myosin ATPase Cycle
The following tables summarize the key quantitative findings from preclinical studies on this compound's impact on the kinetics of the cardiac myosin ATPase cycle.
Table 1: Effect of this compound on Actin-Activated ATPase Activity
| Parameter | Condition | Value | Reference |
| k_cat_ (s⁻¹) | WT sS1 | 4.5 ± 0.4 | [8] |
| H251N sS1 | 5.6 ± 0.4 | [8] | |
| D239N sS1 | 6.7 ± 0.5 | [8] | |
| K_ATPase_ (μM) | Myosin VI | 2.8 ± 0.3 | [9] |
| ATPase Inhibition | This compound | Shifts myosin heads to a slower ATPase state | [5][6] |
Table 2: Kinetic Parameters of Phosphate and ADP Release
| Parameter | Condition | Effect of this compound | Reference |
| Actin-Activated P_i_ Release Rate | Cardiac Myosin S1 | Strongly slowed | [1] |
| ADP Release Rate from Actomyosin | Cardiac Myosin S1 | Modestly slowed | [5][10] |
| Basal ADP Release Rate | Cardiac Myosin S1 | Slowed approximately twofold | [10] |
Experimental Protocols
This section outlines the detailed methodologies employed in key experiments to characterize the effect of this compound on actin-activated phosphate release.
Preparation of Biological Samples
-
Permeabilized Porcine Cardiac Tissue and Myofibrils: Cardiac tissue is obtained and permeabilized to allow for the controlled introduction of experimental reagents. Myofibrils are then isolated for more specific biochemical and biophysical assays.[5][6]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells are used to create engineered heart tissues (EHTs) to study the effects of this compound on force and contraction kinetics in a human-relevant system.[5][6]
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing actin, myosin (or its subfragment S1), and ATP. The concentration of actin is varied to determine the maximal rate of ATPase activity (k_cat_) and the actin concentration required for half-maximal activation (K_ATPase_).[9]
-
Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (Pi) or ADP over time. This can be done using various methods, including a malachite green-based colorimetric assay for Pi or an NADH-coupled enzymatic assay for ADP.[9]
-
Data Analysis: The steady-state ATPase rates are plotted against the actin concentration, and the data are fitted to the Michaelis-Menten equation to determine k_cat_ and K_ATPase_.[9]
Measurement of Actin-Activated Phosphate Release
This experiment directly measures the rate at which phosphate is released from the myosin-ADP-Pi complex upon binding to actin.
-
Use of Fluorescent Phosphate-Binding Protein (PBP): A key reagent is a fluorescently labeled phosphate-binding protein (PBP) that exhibits a change in fluorescence upon binding to Pi.[11][12]
-
Stopped-Flow Apparatus: A stopped-flow instrument is used to rapidly mix the reactants.[11][12] In a typical double-mixing experiment:
-
First Mix: Myosin is mixed with ATP and allowed to hydrolyze it, forming the M-ADP-Pi intermediate.
-
Second Mix: The M-ADP-Pi complex is rapidly mixed with actin in the presence of the fluorescent PBP.
-
-
Fluorescence Measurement: The change in fluorescence from the PBP is monitored over time. The rate of this change corresponds to the rate of Pi release from the actomyosin complex.[11][12]
-
Data Analysis: The fluorescence transient is fitted to an exponential function to determine the observed rate constant (k_obs_) for phosphate release.[12]
Single-Molecule Imaging of ATP Turnover
This technique allows for the direct observation of individual myosin molecules as they go through the ATPase cycle.
-
Sample Preparation: Permeabilized myofibrils are infused with a fluorescently labeled ATP analog (e.g., Cy3-ATP).[5]
-
Imaging: After a washout of the fluorescent ATP with unlabeled ATP (in the presence or absence of this compound), the decay in fluorescence intensity of individual myosin heads is imaged over time using stroboscopic imaging.[5]
-
Data Analysis: The rate of fluorescence decay provides information about the rate of nucleotide (ADP) release, which is a proxy for the overall ATP turnover rate.[5]
Visualizing the Molecular Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound's mechanism of action.
Caption: The Cardiac Myosin ATPase Cycle and the Point of this compound Inhibition.
References
- 1. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Myosin modulator this compound inhibits force in cardiac muscle by altering myosin's biochemical activity without changing thick filament structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recent insights into the relative timing of myosin’s powerstroke and release of phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Aficamten in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Aficamten, a novel cardiac myosin inhibitor, as investigated in key clinical trials for the treatment of hypertrophic cardiomyopathy (HCM).
Introduction
This compound is a selective, oral, small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy.[1][2][3] By binding to a distinct allosteric site on cardiac myosin, this compound prevents the myosin from entering a force-producing state, thereby reducing the number of active actin-myosin cross-bridges during each cardiac cycle.[3][4][5] This mechanism of action aims to alleviate the left ventricular outflow tract (LVOT) obstruction and improve symptoms in patients with HCM.[4] Clinical trials have demonstrated its potential to improve exercise capacity, symptoms, and cardiac biomarkers.[6][7]
Signaling Pathway of this compound
This compound directly targets the underlying pathophysiology of hypertrophic cardiomyopathy by modulating the function of the cardiac sarcomere. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound in inhibiting cardiac myosin hypercontractility.
Dosage and Administration in Clinical Trials
This compound has been investigated in several key clinical trials, with dosages titrated based on echocardiographic parameters to optimize efficacy while maintaining safety.
REDWOOD-HCM (Phase 2)
This dose-finding study evaluated the safety and tolerability of this compound in patients with symptomatic obstructive HCM.[8]
| Parameter | Cohort 1 | Cohort 2 | Cohort 3 (Open-Label) | Placebo |
| Number of Patients | 14 | 14 | 13 | 13 |
| Starting Dose | 5 mg once daily | 10 mg once daily | 5 mg once daily | Matched Placebo |
| Dose Escalation | 10 mg, 15 mg | 20 mg, 30 mg | 10 mg, 15 mg | N/A |
| Titration Schedule | Every 2 weeks | Every 2 weeks | Every 2 weeks | N/A |
| Treatment Duration | 10 weeks | 10 weeks | 10 weeks | 10 weeks |
| Background Therapy | Standard of care (excluding disopyramide) | Standard of care (excluding disopyramide) | Included disopyramide | Standard of care |
Data sourced from multiple reports on the REDWOOD-HCM trial.[9][10][11]
SEQUOIA-HCM (Phase 3)
This pivotal trial evaluated the efficacy and safety of this compound in a larger patient population with symptomatic obstructive HCM.[6][12]
| Parameter | This compound Group | Placebo Group |
| Number of Patients | 142 | 140 |
| Starting Dose | 5 mg once daily | Matched Placebo |
| Dose Escalation | 10 mg, 15 mg, 20 mg | N/A |
| Titration Schedule | Every 2 weeks for the first 6 weeks | N/A |
| Treatment Duration | 24 weeks | 24 weeks |
| Background Therapy | Stable standard of care | Stable standard of care |
Data sourced from publications on the SEQUOIA-HCM trial.[6][7][12]
FOREST-HCM (Open-Label Extension)
This ongoing study is assessing the long-term safety and tolerability of this compound in patients who completed previous trials.[8][13]
| Parameter | Study Population |
| Number of Patients | 213 enrolled as of October 2023[14] |
| Starting Dose | 5 mg once daily |
| Dose Escalation | 5 mg, 10 mg, 15 mg, 20 mg |
| Titration Schedule | Titrated based on site-read echocardiographic assessments[14] |
| Treatment Duration | Ongoing (48-week and 96-week data reported)[14][15] |
| Background Therapy | Continued from parent study |
Data from the FOREST-HCM open-label extension study.[13][14]
Experimental Protocols
The following protocols outline the key methodologies used to assess the efficacy and safety of this compound in clinical trials.
Echocardiography Protocol for Dose Titration and Efficacy Assessment
Objective: To assess left ventricular outflow tract gradient (LVOT-G) and left ventricular ejection fraction (LVEF) for dose titration and to evaluate changes in cardiac structure and function.
Methodology:
-
Patient Preparation: Patients should rest for at least 5 minutes before the examination.
-
Standard Views: A comprehensive 2D and Doppler echocardiogram is performed, including parasternal long-axis, short-axis, and apical views (4-chamber, 2-chamber, and 3-chamber).
-
LVEF Measurement: LVEF is calculated using the biplane Simpson's method from the apical 4- and 2-chamber views.[16]
-
LVOT-G Measurement:
-
Resting Gradient: Continuous-wave Doppler is used to measure the peak velocity through the LVOT from the apical 3- or 5-chamber view. The peak gradient is calculated using the modified Bernoulli equation (Gradient = 4 x velocity²).
-
Provoked (Valsalva) Gradient: The patient performs a standardized Valsalva maneuver (exhaling against a closed glottis for 10-15 seconds) while the LVOT velocity is continuously monitored. The peak gradient during or immediately after the maneuver is recorded.[12]
-
-
Dose Titration Criteria (SEQUOIA-HCM):
-
Data Analysis: Echocardiographic data is typically analyzed by a central core laboratory blinded to treatment assignment to ensure consistency and reduce bias.[17]
Cardiopulmonary Exercise Testing (CPET) Protocol
Objective: To assess changes in exercise capacity, primarily peak oxygen uptake (pVO₂), as a measure of treatment efficacy.
Methodology:
-
Patient Preparation: Patients should avoid heavy meals, caffeine, and smoking for at least 3 hours before the test. Background medications are continued as prescribed.
-
Equipment: A calibrated metabolic cart, electrocardiogram (ECG) monitor, blood pressure cuff, and either a treadmill or a cycle ergometer are used.
-
Protocol:
-
A symptom-limited, ramp-incremental exercise protocol is typically employed.
-
Following a 2-3 minute warm-up of unloaded cycling or slow walking, the work rate is progressively increased every minute.
-
The test continues until the patient reaches exhaustion, indicated by a respiratory exchange ratio (RER) of ≥1.05 or other standard termination criteria.[16]
-
-
Measurements:
-
Gas Exchange: Breath-by-breath analysis of oxygen uptake (VO₂), carbon dioxide output (VCO₂), and minute ventilation (VE). pVO₂ is typically averaged over the final 30 seconds of exercise.
-
Cardiovascular: Continuous 12-lead ECG monitoring and blood pressure measurements at regular intervals.
-
-
Data Analysis: The primary endpoint is the change in pVO₂ from baseline to the end of the treatment period (e.g., 24 weeks in SEQUOIA-HCM).[6] Other variables such as the VE/VCO₂ slope are also analyzed to assess ventilatory efficiency.[18]
Experimental and Logical Workflows
The following diagrams illustrate the workflows employed in this compound clinical trials.
Caption: Experimental workflow for the SEQUOIA-HCM Phase 3 clinical trial.
Caption: Logical relationship between this compound dosage, patient response, and outcomes.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. Cytokinetics, Incorporated - Cytokinetics Presents New Data at CMR 2024 From FOREST-HCM, the Open Label Extension Clinical Trial of this compound [ir.cytokinetics.com]
- 3. Cytokinetics Presents Additional 48-Week Data From [globenewswire.com]
- 4. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive results in phase 3 trial with cardiac myosin inhibitor in obstructive HCM - - PACE-CME [pace-cme.org]
- 7. corxelbio.com [corxelbio.com]
- 8. cytokinetics.com [cytokinetics.com]
- 9. Cytokinetics, Incorporated - Cytokinetics Announces Results From REDWOOD-HCM and GALACTIC-HF Presented in Late Breaking Clinical Trial Session at the HFSA Annual Scientific Meeting [ir.cytokinetics.com]
- 10. Study of this compound for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 11. emjreviews.com [emjreviews.com]
- 12. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 13. cytokinetics.com [cytokinetics.com]
- 14. This compound Treatment for Symptomatic Obstructive Hypertrophic Cardiomyopathy: 48-Week Results From FOREST-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound and Cardiopulmonary Exercise Test Performance: A Substudy of the SEQUOIA-HCM Randomized Clinical Trial [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments with Aficamten
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten is a selective, allosteric inhibitor of cardiac myosin, designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM).[1] It binds to a distinct site on the cardiac myosin heavy chain, stabilizing a pre-power stroke state and thereby reducing the number of actin-myosin cross-bridges formed during each cardiac cycle.[1][2] This mechanism leads to a decrease in cardiac muscle contractility without directly affecting intracellular calcium concentrations.[3][4] These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound and similar cardiac myosin inhibitors.
Mechanism of Action: Signaling Pathway
This compound directly targets the β-cardiac myosin heavy chain, the motor protein responsible for generating contractile force in the heart. By binding to an allosteric site, it inhibits the ATPase activity of myosin, which is crucial for the cross-bridge cycle.[5] Specifically, this compound is thought to slow the rate of phosphate release from the myosin active site, trapping the myosin head in a weakly-bound, pre-power stroke state.[3][6] This reduces the population of myosin heads that can strongly bind to actin and generate force, leading to a decrease in overall myocardial contractility.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
Table 1: Inhibitory Potency of this compound
| Assay System | Parameter | Value | Reference |
| Bovine Cardiac Myofibrils | IC50 | 1.26 µM (95% CI: 1.20–1.33) | [3] |
| Slow Skeletal Myofibrils | IC50 | 1.23 µM (95% CI: 1.17–1.29) | [3] |
| Fast Skeletal Myofibrils | IC50 | 6.52 µM (95% CI: 5.72–7.71) | [3] |
| Bovine Cardiac Myosin S1 (basal ATPase) | IC50 | 1 µM (95% CI: 0.95–1.03) | [3] |
| Bovine Cardiac Myosin S1 (actin-activated) | IC50 | 0.96 µM (95% CI: 0.91–1.02) | [3] |
| Smooth Muscle Myosin S1 | IC50 | > 40 µM | [3] |
| Permeabilized Porcine Cardiac Myofibrils | Kd | 2.21 (± 0.76) µM | [6] |
Table 2: Effects of this compound on Myofibril and Cardiomyocyte Function
| Preparation | Parameter | Condition | Effect | Reference |
| Permeabilized Porcine Cardiac Tissue | Maximal Ca2+-activated force | 1 µM this compound | Decreased | [6] |
| Ca2+ sensitivity (pCa50) | 1 µM this compound | Decreased (Rightward shift) | [2][6] | |
| Rate of tension redevelopment (ktr) | 1 µM this compound | No significant change | [6] | |
| Isolated Porcine Cardiac Myofibrils | Maximally activated force | 1 µM this compound | ~50% inhibition | [2] |
| Relaxation kinetics (kREL,fast) | 1 µM this compound | Accelerated | [6] | |
| Human Engineered Heart Tissues (EHTs) | Peak twitch tension | 1-2 µM this compound | Inhibited | [6] |
| Time to 90% relaxation (RT90) | 1-2 µM this compound | Shorter | [6] | |
| Adult Rat Ventricular Cardiomyocytes | Fractional Shortening | Dose-dependent | Reduced | [3] |
| Calcium Transients | 10 µM this compound | No alteration | [3][4] |
Experimental Protocols
Cardiac Myofibril ATPase Assay
This assay measures the rate of ATP hydrolysis by cardiac myofibrils, providing a direct measure of myosin ATPase activity.
Objective: To determine the IC50 of this compound on cardiac myosin ATPase activity.
Materials:
-
Cardiac tissue (e.g., bovine or porcine ventricle)
-
Myofibril isolation buffer: 25 mM KCl, 5 mM EDTA, 5 mM DTT, 25 mM Tris-HCl (pH 7.4)
-
Assay buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
NADH solution
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Myofibril Isolation: Isolate myofibrils from cardiac tissue using standard homogenization and differential centrifugation techniques.[6]
-
Assay Preparation: In a 96-well plate, add assay buffer containing LDH, PK, PEP, and NADH.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Add the myofibril suspension to each well.
-
Initiate the reaction by adding ATP.
-
Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance curve. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.[3]
Skinned Cardiac Fiber Tension Assay
This assay measures the force generated by chemically permeabilized (skinned) cardiac muscle fibers in response to calcium, allowing for the direct assessment of a compound's effect on myofilament contractility.
Objective: To evaluate the effect of this compound on calcium-activated force production and calcium sensitivity in cardiac muscle.
Materials:
-
Cardiac muscle strips
-
Skinning solution (e.g., containing Triton X-100)
-
Relaxing solution (high EGTA, low Ca2+)
-
Activating solution (high Ca2+)
-
This compound stock solution (in DMSO)
-
Force transducer and length controller apparatus
-
Data acquisition system
Protocol:
-
Fiber Preparation: Dissect small muscle strips from cardiac tissue and chemically skin them to remove membranes.
-
Mounting: Mount a single fiber or a small bundle of fibers between a force transducer and a length controller.
-
Baseline Measurement: Bathe the fiber in relaxing solution to establish a baseline passive tension.
-
Calcium Activation: Perfuse the fiber with activating solutions of varying calcium concentrations (pCa) to generate a force-pCa relationship.
-
This compound Incubation: Incubate the fiber in relaxing solution containing the desired concentration of this compound for a sufficient time to reach steady-state inhibition (e.g., 10-15 minutes).[6]
-
Post-Incubation Measurement: Repeat the calcium activation steps in the presence of this compound.
-
Data Analysis: Plot the developed force as a function of pCa. Fit the data to the Hill equation to determine the maximal calcium-activated force (Fmax) and the pCa50 (calcium sensitivity). Compare these parameters before and after this compound treatment.[6]
Isolated Cardiomyocyte Contractility Assay
This assay uses isolated adult cardiomyocytes to assess the effect of this compound on cellular contractility (fractional shortening) and calcium handling.
Objective: To determine if this compound's effect on contractility is independent of changes in intracellular calcium transients.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from rat or mouse)
-
Tyrode's solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Field stimulation electrodes
-
IonOptix or similar system with a camera for tracking cell shortening and a photometer for fluorescence measurement
-
This compound stock solution (in DMSO)
Protocol:
-
Cell Preparation: Isolate cardiomyocytes using enzymatic digestion.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Perfusion: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope and perfuse with Tyrode's solution.
-
Pacing: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
-
Baseline Recording: Record baseline cell shortening (sarcomere length or cell length) and calcium transients.
-
This compound Application: Perfuse the cells with Tyrode's solution containing this compound at the desired concentration.
-
Post-Treatment Recording: After a stable effect is observed, record cell shortening and calcium transients again.
-
Data Analysis: Measure the amplitude and kinetics of cell shortening and calcium transients before and after this compound application.[3][4]
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors, providing insights into the effect of a compound on the actin-myosin interaction at the molecular level.
Objective: To assess the effect of this compound on the velocity of actin filament gliding over a bed of cardiac myosin.
Materials:
-
Purified cardiac myosin or heavy meromyosin (HMM)
-
Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)
-
Motility buffer (containing ATP, MgCl2, and an oxygen-scavenging system)
-
Nitrocellulose-coated coverslips
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with a sensitive camera
Protocol:
-
Flow Cell Preparation: Create a flow cell by attaching a nitrocellulose-coated coverslip to a microscope slide.
-
Myosin Coating: Infuse the flow cell with HMM, allowing it to adhere to the nitrocellulose surface.
-
Blocking: Block non-specific binding sites with a protein like bovine serum albumin.
-
Actin Introduction: Introduce fluorescently labeled F-actin into the flow cell.
-
Motility Initiation: Initiate motility by perfusing the flow cell with motility buffer containing ATP and the desired concentration of this compound.
-
Image Acquisition: Record movies of the moving actin filaments using fluorescence microscopy.
-
Data Analysis: Track the movement of individual filaments to determine their gliding velocity. Compare the velocities in the presence and absence of this compound.[6]
Conclusion
The in vitro assays described provide a robust framework for characterizing the pharmacological profile of this compound and other cardiac myosin inhibitors. By systematically evaluating the effects on enzymatic activity, myofilament contractility, cellular function, and molecular interactions, researchers can gain a comprehensive understanding of their mechanism of action and therapeutic potential. Adherence to these detailed protocols will facilitate the generation of reproducible and high-quality data for drug development and basic research applications.
References
- 1. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to this compound at the HFSA Annual Scientific Meeting 2025 [ir.cytokinetics.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Preclinical Testing of Aficamten in Animal Models of Hypertrophic Cardiomyopathy (HCM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten (formerly CK-274) is a next-generation, selective, oral small-molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM).[1] Preclinical studies in animal models of HCM have been instrumental in characterizing the efficacy and mechanism of action of this compound, paving the way for clinical trials. These application notes provide detailed protocols for key experiments to assess the therapeutic potential of this compound in established feline and murine models of HCM.
Mechanism of Action
This compound is a selective inhibitor of cardiac myosin ATPase. It binds to a distinct allosteric site on the cardiac myosin heavy chain, stabilizing a pre-power stroke state and slowing the rate of phosphate release.[2][3][4] This reduces the number of available actin-myosin cross-bridges, thereby decreasing sarcomere contractility. In the context of HCM, which is characterized by excessive contractility, this compound helps to normalize cardiac function.
Caption: Mechanism of action of this compound in reducing cardiac hypercontractility.
Animal Models of HCM
Two primary animal models have been utilized in the preclinical evaluation of this compound:
-
Feline Model: Cats with a naturally occurring autosomal dominant mutation in the myosin-binding protein C gene (A31P MYBPC3) that develop HCM with a phenotype closely resembling the human disease, including left ventricular hypertrophy (LVH) and outflow tract obstruction.
-
Murine Model: Mice with a missense mutation in the α-myosin heavy chain gene (R403Q), which is a common cause of familial HCM in humans.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key cardiac parameters in feline and murine models of HCM.
Table 1: Echocardiographic Parameters in a Feline Model of Obstructive HCM Following a Single Oral Dose of this compound
| Parameter | Vehicle | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) |
| Change in LV Fractional Shortening (%) | - | ↓ | ↓↓ |
| Change in LV Systolic Internal Dimension (mm) | - | ↑ | ↑↑ |
| Change in LV Outflow Tract Gradient (mmHg) | - | ↓ | ↓↓ |
| Change in Isovolumic Relaxation Time (ms) | - | ↓ | ↓ |
Data compiled from studies on cats with the A31P MYBPC3 mutation. ↓ indicates a decrease, ↑ indicates an increase. The number of arrows corresponds to the magnitude of the effect.
Table 2: Echocardiographic Parameters in a Murine Model of HCM Following Treatment with this compound
| Parameter | Wild-Type Control | R403Q Untreated | R403Q + this compound |
| Left Ventricular Ejection Fraction (%) | Normal | Hyperdynamic | Normalized |
| Fractional Shortening (%) | Normal | Increased | Normalized |
| Left Ventricular Mass (mg) | Normal | Increased | Reduced |
| Left Atrial Diameter (mm) | Normal | Increased | Reduced |
Data compiled from studies on mice with the R403Q mutation.
Experimental Protocols
Echocardiography Protocol for Feline and Murine Models
Objective: To assess cardiac structure and function in response to this compound treatment.
Caption: Workflow for echocardiographic assessment in animal models.
Materials:
-
High-frequency ultrasound system with doppler capabilities (e.g., Vingmed CFM 700 Sonotron or similar)
-
High-frequency linear array transducer (5-12 MHz for cats, 12-40 MHz for mice)
-
Animal handling and monitoring equipment (heating pad, ECG, respiratory monitor)
-
Anesthetics/sedatives (e.g., isoflurane, alfaxalone, butorphanol, acepromazine)
-
Ultrasound gel
Protocol:
-
Animal Preparation:
-
Anesthetize or sedate the animal to minimize movement and stress. For cats, a combination of butorphanol (0.3 mg/kg IM) and acepromazine (0.05 mg/kg IM) can be used for sedation. For mice, isoflurane (1-2% in oxygen) is commonly used.
-
Place the animal in left lateral recumbency on a heated platform.
-
Shave the hair over the left and right parasternal regions.
-
Apply ultrasound gel to the transducer.
-
-
Image Acquisition:
-
Feline:
-
Use a 5-12 MHz transducer.
-
Obtain right parasternal short-axis views at the level of the papillary muscles and mitral valve to acquire M-mode measurements of the left ventricular internal diameter in systole (LVIDs) and diastole (LVIDd), and interventricular septal (IVS) and LV posterior wall (LVPW) thickness in diastole.
-
Obtain a right parasternal long-axis five-chamber view to perform pulsed-wave Doppler of the LV outflow tract to measure the peak velocity and calculate the pressure gradient.
-
Obtain a left apical four-chamber view to perform tissue Doppler imaging of the mitral annulus.
-
-
Murine:
-
Use a high-frequency (12-40 MHz) transducer.
-
Obtain parasternal short-axis M-mode images at the mid-papillary level to measure LVIDs, LVIDd, IVSd, and LVPWd.
-
From the same view, acquire 2D cine loops for volumetric analysis.
-
Obtain an apical four-chamber view to assess diastolic function using pulsed-wave Doppler of mitral inflow.
-
-
-
Data Analysis:
-
Calculate left ventricular fractional shortening (LVFS) and ejection fraction (LVEF) from M-mode or 2D measurements.
-
Calculate the LV outflow tract pressure gradient from the peak velocity using the modified Bernoulli equation (4 x velocity²).
-
Analyze Doppler tracings to assess diastolic function (e.g., E/A ratio, isovolumic relaxation time).
-
Histopathology Protocol for Cardiac Tissue
Objective: To evaluate changes in cardiomyocyte size, myofiber disarray, and interstitial fibrosis.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Masson's Trichrome staining kit
-
Microscope with a digital camera
Protocol:
-
Tissue Preparation:
-
Euthanize the animal and excise the heart.
-
Wash the heart in cold phosphate-buffered saline (PBS) to remove blood.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue through a series of graded ethanol and xylene solutions and embed in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Stain with eosin for 2 minutes.
-
Dehydrate, clear, and mount with a coverslip.
-
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate the sections.
-
Mordant in Bouin's solution at 56°C for 15 minutes.
-
Stain in Weigert's iron hematoxylin for 5 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 12 minutes.
-
Differentiate in phosphotungstic/phosphomolybdic acid solution for 10 minutes.
-
Stain in aniline blue for 7 minutes.
-
Differentiate in 1% acetic acid for 45 seconds.
-
Dehydrate, clear, and mount.
-
-
-
Image Analysis:
-
Acquire digital images of the stained sections using a microscope.
-
For H&E stained sections, quantify cardiomyocyte cross-sectional area and assess the degree of myofiber disarray.
-
For Masson's Trichrome stained sections, quantify the area of blue-stained collagen to determine the extent of interstitial fibrosis.
-
Gene Expression Analysis by RT-qPCR
Objective: To quantify the expression of genes associated with cardiac hypertrophy and fibrosis.
Materials:
-
RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Real-time PCR system
-
Primers for target and reference genes
Table 3: Example Murine Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Nppa (ANP) | GAGAGACGGCATTCACAGAG | CCTCATCTTCTACCGGCATC |
| Nppb (BNP) | GAGGTCACTCCTATCCTCTGG | GCCATTTCCTCCGACTTTTCT |
| Myh7 (β-MHC) | ACTGTCAACACTAAGAGGGAGC | CCTCGGGTTAGCTGAGAGATCA |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |
| Acta2 (α-SMA) | GTCCCAGACATCAGGGAGTAA | TCGGATACTTCAGCGTCAGGA |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol:
-
RNA Extraction:
-
Excise and snap-freeze cardiac tissue in liquid nitrogen.
-
Homogenize the frozen tissue and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct values of the target genes to a stable reference gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
These detailed application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in established animal models of HCM. By employing these standardized methods, researchers can obtain robust and reproducible data to further elucidate the therapeutic potential of this promising cardiac myosin inhibitor.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Aficamten Efficacy in Hypertrophic Cardiomyopathy Using Echocardiography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten is a next-generation, selective, oral small molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM).[1][2] HCM is a genetic disorder characterized by excessive contraction of the heart muscle, leading to thickening of the heart walls, obstruction of blood flow, and debilitating symptoms.[3][4] this compound works by binding to a distinct allosteric site on cardiac myosin, slowing the release of phosphate and thereby reducing the number of actin-myosin cross-bridges.[2][4] This mechanism directly targets the underlying pathophysiology of HCM, leading to a reduction in left ventricular outflow tract (LVOT) obstruction and improvements in cardiac function and patient symptoms.[3][5] Echocardiography is a cornerstone imaging modality for the diagnosis, management, and therapeutic monitoring of patients with HCM, providing critical insights into the efficacy of novel treatments like this compound.[6]
Signaling Pathway of this compound in Hypertrophic Cardiomyopathy
Caption: Mechanism of this compound in reducing hypercontractility in HCM.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in multiple clinical trials, with echocardiography serving as a primary tool for assessing its impact on cardiac structure and function. The following tables summarize key quantitative data from these studies.
Table 1: Change in Left Ventricular Outflow Tract (LVOT) Gradient (mmHg)
| Clinical Trial | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value | Citation |
| REDWOOD-HCM (10 weeks) | This compound (Cohort 1) | Resting: 74.4 | Resting: -40 ± 27 | <0.001 | [7] |
| Valsalva: N/A | Valsalva: -36 ± 27 | <0.001 | [7] | ||
| This compound (Cohort 2) | Resting: 82.3 | Resting: -43 ± 37 | <0.001 | [7] | |
| Valsalva: N/A | Valsalva: -53 ± 44 | <0.001 | [7] | ||
| Placebo | N/A | N/A | N/A | [7] | |
| REDWOOD-HCM OLE (24 weeks) | This compound | Resting: 46.7 | Resting: Substantial reduction to <20 | <0.0001 | [8] |
| Valsalva: N/A | Valsalva: Significant reduction | N/A | [8] | ||
| SEQUOIA-HCM (24 weeks) | This compound | Resting: 55 ± 30 | Significant reduction | ≤0.001 | [9] |
| Valsalva: 83 ± 32 | Significant reduction | ≤0.001 | [9] | ||
| Placebo | N/A | N/A | N/A | [9] | |
| MAPLE-HCM (24 weeks) | This compound | Resting: 47 ± 29 | Resting: -30 (95% CI: -37 to -23) vs Metoprolol | <0.001 | [10] |
| Valsalva: 74 ± 33 | Valsalva: -35 (95% CI: -44 to -26) vs Metoprolol | <0.001 | [10] |
Table 2: Change in Left Ventricular Ejection Fraction (LVEF) (%)
| Clinical Trial | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | Citation |
| REDWOOD-HCM (10 weeks) | This compound (Cohort 1) | N/A | -6 ± 7.5 | [7] |
| This compound (Cohort 2) | N/A | -12 ± 6 | [7] | |
| REDWOOD-HCM OLE (24 weeks) | This compound | N/A | Modest decrease of -3.2 ± 4.2 | [5] |
| SEQUOIA-HCM (24 weeks) | This compound | 75 ± 6 | -4.8 (95% CI: -6.4 to -3.3) | [9] |
| REDWOOD-HCM Cohort 4 (nHCM) | This compound | ≥60 | -5.4 ± 10 | [11] |
Table 3: Change in Other Key Echocardiographic Parameters
| Clinical Trial | Parameter | Treatment Group | Change from Baseline | p-value | Citation |
| SEQUOIA-HCM (24 weeks) | Left Atrial Volume Index | This compound | Significant improvement | ≤0.001 | [9] |
| Lateral e' velocity | This compound | Significant improvement | ≤0.001 | [9] | |
| Septal e' velocity | This compound | Significant improvement | ≤0.001 | [9] | |
| Lateral E/e' | This compound | Significant improvement | ≤0.001 | [9] | |
| Septal E/e' | This compound | Significant improvement | ≤0.001 | [9] | |
| LV Wall Thickness | This compound | Decrease | ≤0.003 | [9] | |
| MAPLE-HCM (24 weeks) | Left Atrial Volume Index | This compound | -7.0 mL/m² (95% CI: -9.1 to -4.8) vs Metoprolol | <0.001 | [10] |
| Lateral E/e' | This compound | -2.8 (95% CI: -4.0 to -1.6) vs Metoprolol | <0.001 | [10] | |
| Septal E/e' | This compound | -3.1 (95% CI: -4.5 to -1.7) vs Metoprolol | <0.001 | [10] | |
| Maximal Wall Thickness | This compound | -1.0 mm (95% CI: -1.8 to -0.2) vs Metoprolol | 0.02 | [10] |
Experimental Protocols
A standardized approach to echocardiographic assessment is crucial for reliably evaluating the efficacy of this compound. The following protocols are based on methodologies employed in key clinical trials and established guidelines for HCM imaging.[6][12][13]
Experimental Workflow for Echocardiographic Assessment
Caption: A typical experimental workflow for a clinical trial of this compound.
Standard 2D Transthoracic Echocardiography (TTE) Protocol
Objective: To assess cardiac structure and function at baseline and throughout the treatment period.
Methodology:
-
Patient Preparation: Position the patient in the left lateral decubitus position.
-
Image Acquisition: Acquire standard 2D grayscale images from parasternal long-axis, parasternal short-axis, apical four-chamber, apical two-chamber, and apical three-chamber views.
-
Measurements:
-
Left Ventricular (LV) Dimensions and Wall Thickness: Measure interventricular septal thickness and posterior wall thickness at end-diastole.[6]
-
Left Ventricular Ejection Fraction (LVEF): Calculate using the biplane Simpson's method from apical four- and two-chamber views.[14]
-
Left Atrial Volume Index (LAVI): Measure left atrial volume using the biplane area-length method and index to body surface area.[10]
-
Doppler Echocardiography Protocol for Hemodynamic Assessment
Objective: To quantify the severity of LVOT obstruction and assess diastolic function.
Methodology:
-
LVOT Gradient Measurement:
-
Resting Gradient: Using continuous-wave (CW) Doppler through the LVOT from the apical five-chamber view, measure the peak velocity and calculate the peak pressure gradient using the modified Bernoulli equation (4v²).[12]
-
Valsalva Maneuver: While continuously recording the CW Doppler signal, instruct the patient to perform a Valsalva maneuver for 10-15 seconds. Measure the peak gradient during the strain phase.[10][14]
-
-
Diastolic Function Assessment:
-
Pulsed-Wave (PW) Doppler: Acquire mitral inflow velocities (E and A waves) from the apical four-chamber view.
-
Tissue Doppler Imaging (TDI): Acquire mitral annular velocities (e') from the septal and lateral annulus in the apical four-chamber view. Calculate the E/e' ratio as an estimate of LV filling pressures.[9]
-
Dose Titration Protocol (as per clinical trials)
Objective: To individually tailor the this compound dose to achieve optimal efficacy while maintaining safety.
Methodology:
-
Scheduled Echocardiograms: Perform TTE at specified intervals during the titration phase (e.g., weeks 2, 4, and 6).[14][15]
-
Dose Adjustment Criteria:
-
Dose Escalation: Increase the dose of this compound if the Valsalva LVOT gradient remains above a predefined threshold (e.g., ≥30 mmHg) and the LVEF is within a safe range (e.g., ≥55%).[14]
-
Dose Reduction/Interruption: Decrease the dose or temporarily discontinue treatment if the LVEF falls below a specified threshold (e.g., <50%).[11][16]
-
Conclusion
Echocardiography is an indispensable tool for the clinical development and assessment of this compound. It provides robust, non-invasive, and quantifiable endpoints to evaluate the drug's efficacy in reducing LVOT obstruction, improving diastolic function, and inducing favorable cardiac remodeling in patients with hypertrophic cardiomyopathy. The detailed protocols and summarized data presented here offer a comprehensive guide for researchers and clinicians involved in the ongoing investigation and future application of this promising therapeutic agent.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYTOKINETICS this compound RESEARCH [4hcm.org]
- 6. The role of echocardiography for diagnosis and prognostic stratification in hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of this compound for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 8. REDWOOD-HCM OLE: this compound Improves Patient-Measured Health Status | tctmd.com [tctmd.com]
- 9. Impact of this compound on Echocardiographic Cardiac Structure and Function in Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound Compared With Metoprolol on Echocardiographic Measures in Symptomatic Obstructive Hypertrophic Cardiomyopathy: MAPLE-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound in Symptomatic Nonobstructive Hypertrophic Cardiomyopathy: Results From the REDWOOD-HCM Trial, Cohort 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Echocardiography in patients with hypertrophic cardiomyopathy: usefulness of old and new techniques in the diagnosis and pathophysiological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. emjreviews.com [emjreviews.com]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Measuring Changes in Left Ventricular Outflow Tract (LVOT) Gradient with Aficamten Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten is an investigational, selective, oral, small-molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM).[1] In obstructive HCM (oHCM), this hypercontractility can lead to a significant pressure gradient in the left ventricular outflow tract (LVOT), the passageway from the left ventricle to the aorta. This gradient is a key contributor to the symptoms and pathophysiology of oHCM.[2] These application notes provide a detailed overview and protocol for measuring the changes in the LVOT gradient in response to this compound treatment, a critical endpoint in clinical trials and research settings.[3]
Mechanism of Action of this compound
This compound is a direct inhibitor of the cardiac myosin catalytic domain.[4] It binds to an allosteric site on cardiac myosin, distinct from that of mavacamten, and stabilizes the weak actin-binding, pre-powerstroke state.[4][5][6] This action reduces the number of myosin heads available to interact with actin, thereby decreasing the force of contraction without significantly altering the structure of the thick filament.[5][6] By reducing excessive contractility, this compound aims to alleviate the LVOT obstruction and improve cardiac function in patients with oHCM.[1][7]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in reducing myocardial hypercontractility.
Experimental Protocols
Protocol for Echocardiographic Assessment of LVOT Gradient
This protocol outlines the standardized procedure for measuring the LVOT gradient using transthoracic echocardiography (TTE), a non-invasive and widely used imaging modality.
1. Patient Preparation:
-
Patients should rest for at least 10-15 minutes before the examination.
-
Record baseline heart rate and blood pressure.
-
Ensure the patient is in a stable hemodynamic state.
-
Note any medications that could influence cardiac function.
2. Echocardiographic Equipment and Settings:
-
Use a standard echocardiography machine equipped with 2D, M-mode, color Doppler, and continuous-wave (CW) Doppler capabilities.
-
Optimize imaging settings (e.g., gain, depth, focus) to obtain high-quality images of the left ventricle, mitral valve, and LVOT.
3. Imaging Views:
-
Acquire standard parasternal long-axis, parasternal short-axis, apical five-chamber, and apical three-chamber views.
-
These views are essential for visualizing the LVOT, assessing septal hypertrophy, and identifying systolic anterior motion (SAM) of the mitral valve.[8][9]
4. LVOT Gradient Measurement:
-
Color Doppler: Use color Doppler in the apical five-chamber and three-chamber views to identify the location of flow acceleration and turbulence in the LVOT.[8]
-
Continuous-Wave (CW) Doppler:
-
Place the CW Doppler cursor through the LVOT, guided by the color Doppler signal, to measure the peak velocity of blood flow.
-
Ensure the Doppler beam is aligned as parallel as possible with the direction of blood flow to avoid underestimation of the gradient.
-
The resulting spectral Doppler envelope will typically have a late-peaking, "dagger-shaped" appearance, which is characteristic of dynamic LVOT obstruction.[8]
-
-
Calculation of Gradient: The peak LVOT pressure gradient is calculated from the peak velocity (V) using the simplified Bernoulli equation: Peak Gradient = 4 * V² .
-
Measurements at Rest: Perform measurements during quiet respiration. Average the measurements from three to five consecutive cardiac cycles.
5. Provocative Maneuvers (for latent obstruction):
-
If the resting LVOT gradient is less than 30 mmHg, provocative maneuvers should be performed to unmask latent obstruction.[9][10]
-
Valsalva Maneuver:
-
Instruct the patient to perform a standardized Valsalva maneuver (forced expiration against a closed glottis) for 10-15 seconds.
-
Acquire CW Doppler measurements of the LVOT gradient during the strain phase and immediately upon release.
-
-
Positional Changes:
-
Measure the LVOT gradient with the patient in the supine, standing, and post-exercise positions to assess for dynamic changes.[11]
-
Experimental Workflow for a Clinical Trial Setting
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. Left Ventricular Outflow Tract Gradient Variability in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to…measure intraventricular obstruction in hypertrophic cardiomyopathy [escardio.org]
- 9. Measuring Left Ventricular Outflow Tract Signal Gradient in Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 10. droracle.ai [droracle.ai]
- 11. Routine orthostatic LVOT gradient assessment in patients with basal septal hypertrophy and LVOT flow acceleration at rest: please stand up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NT-proBNP as a Pharmacodynamic Biomarker for Aficamten Efficacy in Hypertrophic Cardiomyopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten is a next-in-class, selective, small-molecule cardiac myosin inhibitor developed to target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM). By reducing the number of active actin-myosin cross-bridges during each cardiac cycle, this compound mitigates the hypercontractility that is a hallmark of HCM. N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a well-established biomarker of cardiac wall stress and is frequently elevated in patients with HCM. Recent clinical trials have demonstrated a significant and rapid reduction in NT-proBNP levels in response to this compound treatment, highlighting its potential as a key pharmacodynamic biomarker for assessing treatment efficacy. These application notes provide a comprehensive overview of the use of NT-proBNP as a biomarker for this compound response, including quantitative data from pivotal clinical trials and detailed experimental protocols.
Mechanism of Action: this compound and NT-proBNP Reduction
This compound directly targets the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes. In HCM, mutations in sarcomeric proteins often lead to excessive contractility and impaired relaxation of the heart muscle. This results in increased intra-cardiac pressures and mechanical stress on the ventricular walls, which is a primary stimulus for the synthesis and release of NT-proBNP from cardiomyocytes.
This compound binds to an allosteric site on cardiac myosin, stabilizing it in a super-relaxed, energy-sparing state. This action reduces the number of myosin heads available to interact with actin, thereby decreasing the force of contraction. The subsequent reduction in myocardial hypercontractility alleviates wall stress, leading to a significant decrease in the production and secretion of NT-proBNP.
Quantitative Data from Clinical Trials
Data from the SEQUOIA-HCM and MAPLE-HCM clinical trials have robustly demonstrated the dose-dependent and clinically meaningful reductions in NT-proBNP levels following this compound administration in patients with obstructive HCM.
| Clinical Trial | Treatment Group | Duration | Baseline NT-proBNP (Median, ng/L) | Change in NT-proBNP from Baseline | Correlation with Clinical Outcomes |
| SEQUOIA-HCM | This compound | 8 weeks | 788 | 79% reduction (95% CI 76%–83%, P < .001)[1][2][3] | Strong correlation with reduced LVOT gradient, improved health status, and increased peak oxygen uptake[1][3]. Early change at Week 2 was associated with 24-week change in key endpoints[4]. |
| Placebo | 8 weeks | - | - | - | |
| MAPLE-HCM | This compound | 24 weeks | High baseline levels indicative of cardiac wall stress[5] | 73% reduction (p<0.001)[5][6] | Reductions correlated with improvements in peak oxygen uptake, ventilatory efficiency, reduced LVOT gradients, and improved health status (KCCQ-OSS)[5]. |
| Metoprolol | 24 weeks | High baseline levels indicative of cardiac wall stress[5] | 42% increase[5][6] | - | |
| REDWOOD-HCM (Cohort 4, non-obstructive HCM) | This compound | 10 weeks | ≥300 pg/mL (inclusion criteria)[7] | 66% mean reduction (P < .0001)[7][8] | Associated with significant improvements in heart failure symptoms[7][8]. |
Experimental Protocols
Measurement of NT-proBNP in Human Serum/Plasma
This protocol outlines a representative enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of NT-proBNP in human serum or plasma, based on standard immunoassay principles. For specific clinical trial applications, it is imperative to follow the detailed protocols provided by the respective assay manufacturer and the clinical study guidelines.
1. Principle of the Assay
This is a sandwich ELISA. Samples are added to microplate wells pre-coated with a capture antibody specific for NT-proBNP. A second, enzyme-conjugated antibody that recognizes a different epitope on NT-proBNP is then added. After a washing step, a substrate is added, and the resulting color development is proportional to the amount of NT-proBNP in the sample.
2. Materials and Reagents
-
NT-proBNP ELISA Kit (e.g., from Roche Diagnostics, Mindray, or other validated suppliers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Distilled or deionized water
-
Serum or plasma samples
-
Quality control samples (low, medium, high concentrations)
3. Sample Collection and Handling
-
Collect whole blood into serum separator tubes or EDTA-containing tubes. For NT-proBNP, either glass or plastic tubes are acceptable[9].
-
Separate serum or plasma by centrifugation at 2,000 x g for 20 minutes, preferably at 2-8°C, as soon as possible after collection.
-
Samples can be stored at 2-8°C for up to 48 hours. For longer-term storage, aliquot and store at -25°C or lower.
-
Avoid repeated freeze-thaw cycles.
-
Ensure samples are at room temperature (18-26°C) before use in the assay.
4. Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any other reagents as instructed in the kit manual.
-
Standard Curve: Prepare a standard curve according to the kit instructions by performing serial dilutions of the provided NT-proBNP standard.
-
Sample Addition: Add 50 µL of standards, controls, and samples in duplicate to the appropriate wells of the microplate.
-
Conjugate Addition: Add 200 µL of the enzyme-conjugated detection antibody to each well. Gently swirl the plate to mix.
-
Incubation: Cover the plate and incubate for 3 hours at room temperature (18-26°C).
-
Washing: Aspirate the contents of the wells and wash each well 5 times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 200 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution. A reference wavelength of 630 nm can be used if available.
5. Data Analysis and Quality Control
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic curve fit is typically used.
-
Sample Concentration: Determine the concentration of NT-proBNP in the samples by interpolating their mean absorbance values from the standard curve.
-
Quality Control: The concentrations of the quality control samples must fall within the manufacturer-defined acceptable ranges for the assay results to be considered valid. The coefficient of variation (CV) for duplicate samples should be within acceptable limits (typically <15%).
Visualizations
Caption: Mechanism of this compound-induced NT-proBNP reduction.
Caption: Experimental workflow for monitoring this compound response.
Caption: Relationship between NT-proBNP and clinical outcomes.
Conclusion
NT-proBNP has emerged as a critical, non-invasive biomarker for assessing the pharmacodynamic effects and clinical efficacy of this compound in patients with hypertrophic cardiomyopathy. The rapid, substantial, and clinically meaningful reductions in NT-proBNP levels observed in response to this compound treatment underscore its utility in early-phase drug development and as a monitoring tool in clinical practice. The protocols and data presented herein provide a valuable resource for researchers and clinicians working with this compound and other cardiac myosin inhibitors, facilitating standardized and reproducible measurement of this key biomarker. Serial monitoring of NT-proBNP has the potential to guide therapeutic decisions and personalize the management of patients with HCM.
References
- 1. researchgate.net [researchgate.net]
- 2. eaglebio.com [eaglebio.com]
- 3. Internal quality control status for BNP and NT‐proBNP in China from 2014 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emjreviews.com [emjreviews.com]
- 6. aseonline.com.au [aseonline.com.au]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Cardiac myosin inhibition in heart failure with normal and supranormal ejection fraction | EurekAlert! [eurekalert.org]
Evaluating Exercise Capacity in Patients with Obstructive Hypertrophic Cardiomyopathy Treated with Aficamten: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten is a next-in-class, selective, oral small-molecule cardiac myosin inhibitor.[1][2] It modulates the number of active actin-myosin cross-bridges during each cardiac cycle, thereby suppressing the myocardial hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM).[2][3] In patients with obstructive hypertrophic cardiomyopathy (oHCM), this mechanism of action has been shown to reduce left ventricular outflow tract (LVOT) gradients, improve symptoms, and, significantly, enhance exercise capacity.[1][2][4]
These application notes provide a detailed overview of the methodologies used to evaluate the effect of this compound on exercise capacity, primarily drawing from the protocols of the pivotal SEQUOIA-HCM Phase 3 clinical trial.[5][6][7] The included protocols and data summaries are intended to guide researchers in designing and interpreting studies aimed at assessing the impact of cardiac myosin inhibitors on functional capacity in oHCM.
Mechanism of Action: Cardiac Myosin Inhibition
This compound works by binding to a distinct allosteric site on cardiac myosin, which is the motor protein responsible for heart muscle contraction.[1][8] This binding stabilizes a weakly-bound, pre-power stroke state of myosin, reducing the number of myosin heads that can interact with actin to generate force.[1][8] The result is a reduction in excessive cardiac contractility, which in oHCM, alleviates the LVOT obstruction and improves diastolic function.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the SEQUOIA-HCM trial, a Phase 3, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with symptomatic oHCM.[5][6]
Table 1: Primary and Key Secondary Efficacy Endpoints at Week 24
| Endpoint | This compound (n=142) | Placebo (n=140) | LS Mean Difference (95% CI) | P-value |
| Change in pVO₂ (mL/kg/min) | 1.8 | 0.0 | 1.74 (1.04 to 2.44) | <0.001 |
| Change in KCCQ-CSS¹ | 13.3 | 6.1 | 7.9 (4.8 to 11.0) | <0.001 |
| Patients with ≥1 NYHA Class Improvement | 58.6% | 24.3% | 34.3% (23.2 to 45.4) | <0.001 |
| Change in Resting LVOT Gradient (mmHg) | -44.9 | -1.1 | -43.8 (-50.3 to -37.3) | <0.001 |
| Change in Valsalva LVOT Gradient (mmHg) | -54.9 | -3.6 | -51.3 (-58.6 to -44.0) | <0.001 |
¹Kansas City Cardiomyopathy Questionnaire Clinical Summary Score. Data sourced from the SEQUOIA-HCM trial results.[5][6][7][9]
Table 2: Additional Cardiopulmonary Exercise Testing (CPET) Parameters
| Parameter | This compound | Placebo | Placebo-Corrected Improvement |
| Integrated Exercise Performance (z-score)² | 0.17 | -0.19 | 0.35 (p<0.001) |
| Change in VE/VCO₂ Slope | -2.5 | -0.4 | -2.1 |
| Change in Peak Workload (Watts) | 10.1 | 0.5 | 9.6 |
| Change in Exercise Duration (seconds) | 75.6 | 12.0 | 63.6 |
²Composite z-score of pVO₂ and VE/VCO₂ slope. Data sourced from the SEQUOIA-HCM trial results.[5][10]
Experimental Protocols
Protocol 1: Evaluation of Peak Exercise Capacity via Cardiopulmonary Exercise Testing (CPET)
This protocol outlines the methodology for assessing the primary endpoint of change in peak oxygen uptake (pVO₂) as employed in the SEQUOIA-HCM trial.
Objective: To quantify the change in maximal aerobic capacity from baseline to a predetermined follow-up point (e.g., 24 weeks) in response to treatment with this compound versus placebo.
Equipment:
-
Metabolic cart (for breath-by-breath gas exchange analysis)
-
Treadmill or cycle ergometer with an incremental exercise protocol
-
12-lead electrocardiogram (ECG) monitor
-
Blood pressure monitor
-
Pulse oximeter
Procedure:
-
Patient Screening and Baseline Assessment:
-
Enroll patients with a confirmed diagnosis of symptomatic oHCM (NYHA Class II or III).[5]
-
Inclusion criteria should specify a baseline LVOT gradient (e.g., ≥30 mmHg at rest and ≥50 mmHg with Valsalva) and evidence of decreased exercise capacity (e.g., predicted pVO₂ ≤90%).[5]
-
Conduct a baseline, symptom-limited CPET on a treadmill or cycle ergometer. The choice of modality should remain consistent for each patient throughout the study.
-
-
CPET Protocol:
-
Use a standardized, incremental exercise protocol (e.g., modified Bruce or ramp protocol). The protocol should be designed to elicit volitional exhaustion within 8-12 minutes.
-
Continuously monitor ECG, heart rate, blood pressure, and oxygen saturation.
-
Collect breath-by-breath gas exchange data to measure oxygen uptake (VO₂), carbon dioxide output (VCO₂), and minute ventilation (VE).
-
-
Data Analysis:
-
Determine pVO₂ as the average VO₂ during the final 30 seconds of exercise. This is a critical and objective measure of functional capacity.[11]
-
Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) to ensure a maximal effort was achieved (typically RER ≥ 1.10).
-
Analyze other key CPET variables, including the VE/VCO₂ slope (a measure of ventilatory efficiency), exercise duration, and peak workload.
-
-
Follow-up Assessment:
-
Repeat the CPET under identical conditions at the end of the treatment period (e.g., Week 24).
-
The primary outcome is the least-squares mean difference in the change in pVO₂ from baseline between the this compound and placebo groups.[6]
-
Protocol 2: Assessment of Symptom Burden and Quality of Life
Objective: To measure the impact of this compound on patient-reported outcomes, including symptoms and health-related quality of life.
Methodology:
-
Instrument Selection:
-
Utilize validated, disease-specific questionnaires. The Kansas City Cardiomyopathy Questionnaire (KCCQ) is a widely used and well-validated instrument for heart failure and has been a key secondary endpoint in this compound trials.[5][7] The Clinical Summary Score (CSS) of the KCCQ is particularly relevant.
-
Assess changes in New York Heart Association (NYHA) functional class, a simple but powerful measure of symptom severity and functional limitation.
-
-
Administration:
-
Administer the KCCQ at baseline and at specified follow-up intervals (e.g., Weeks 12 and 24).
-
Conduct NYHA class assessments by a blinded clinician at the same time points.
-
-
Data Analysis:
-
Calculate the change in KCCQ-CSS from baseline to the final follow-up.
-
Analyze the proportion of patients in each treatment arm who experience an improvement of at least one NYHA functional class.
-
Compare the mean changes and response rates between the this compound and placebo groups using appropriate statistical methods.[7]
-
Conclusion
The evaluation of exercise capacity is a cornerstone in the clinical development of therapies for oHCM. As demonstrated in the SEQUOIA-HCM trial, this compound leads to statistically significant and clinically meaningful improvements in peak oxygen uptake and other crucial measures of exercise performance.[6][9] The protocols outlined in these notes provide a robust framework for assessing these functional benefits. By employing standardized cardiopulmonary exercise testing and validated patient-reported outcome measures, researchers can effectively quantify the therapeutic impact of cardiac myosin inhibitors like this compound, contributing to a deeper understanding of their role in managing oHCM.
References
- 1. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in obstructive hypertrophic cardiomyopathy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 6. corxelbio.com [corxelbio.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SEQUOIA-HCM: this compound Boosts Exercise Capacity in Obstructive HCM | tctmd.com [tctmd.com]
- 10. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 11. hcmbeyondtheheart.com [hcmbeyondtheheart.com]
Application Notes and Protocols: Long-Term Safety and Tolerability of Aficamten
Introduction
Aficamten is a selective, small-molecule cardiac myosin inhibitor developed to target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM).[1][2] It works by reversibly reducing the number of active actin-myosin cross-bridges during each cardiac cycle, thereby decreasing the excessive cardiac contractility that characterizes HCM.[1][3][4] Clinical trials have demonstrated that this compound can significantly reduce the left ventricular outflow tract (LVOT) gradient, improve symptoms, and enhance exercise capacity in patients with obstructive HCM (oHCM).[1][5][6] These application notes provide a detailed overview of the long-term safety and tolerability profile of this compound, along with protocols derived from pivotal clinical trials to guide researchers and drug development professionals.
Mechanism of Action
This compound binds to an allosteric site on the cardiac myosin catalytic domain, distinct from that of mavacamten.[2][4] This binding stabilizes a weak actin-binding, pre-powerstroke state by slowing the rate of phosphate release from the myosin head.[2][4][7] As a result, fewer myosin heads can enter the strongly actin-bound, force-generating state, leading to a reduction in sarcomere shortening and overall myocardial hypercontractility.[2][4] This targeted action alleviates LVOT obstruction and improves diastolic function in patients with HCM.[4]
Long-Term Safety and Tolerability Profile
Integrated safety analyses from multiple clinical trials, including the Phase 2 REDWOOD-HCM, the Phase 3 SEQUOIA-HCM, and the open-label extension FOREST-HCM, have established a favorable and consistent long-term safety profile for this compound.[8][9] Treatment with this compound is generally well-tolerated, with an adverse event profile comparable to that of placebo.[5][6][9]
Data Presentation: Adverse Events and Safety Endpoints
The following tables summarize key quantitative data from clinical studies.
Table 1: Integrated Analysis of Treatment-Emergent Adverse Events (TEAEs) in Placebo-Controlled Trials
| Adverse Event | This compound (N=170) | Placebo (N=153) |
| Dizziness | 6.5% | 2.0% |
| Dyspnea | 6.5% | 5.2% |
| Hypertension | 6.5% | 2.6% |
| Syncope | 1.8% | 2.6% |
| New Onset Atrial Fibrillation | 2.4% | 3.3% |
| Data sourced from an integrated safety analysis presented at ESC Congress 2024.[8] |
Table 2: Key Safety Outcomes from the Phase 3 SEQUOIA-HCM Trial (24 Weeks)
| Safety Outcome | This compound (N=142) | Placebo (N=140) |
| Treatment-Emergent Serious Adverse Events (SAEs) | 5.6% | 9.3% |
| SAEs Considered Related to Study Drug | 0 | 0 |
| Core Lab LVEF <50% | 3.5% (5 patients) | 0.7% (1 patient) |
| Treatment Interruption due to LVEF <50% | 0 | 0 |
| Worsening Heart Failure | 0 | 0 |
| Data from the pivotal SEQUOIA-HCM trial.[6][10][11] |
A key safety consideration for cardiac myosin inhibitors is the potential for excessive reduction in Left Ventricular Ejection Fraction (LVEF). With this compound, instances of LVEF falling below 50% were infrequent and manageable.[9] Across clinical studies, these reductions were not associated with symptoms of heart failure and were successfully managed by dose reduction without requiring treatment interruption or discontinuation.[8][9][10] The effect of this compound on LVEF is reversible, with values returning to baseline within two weeks after treatment cessation.[12]
Experimental Protocols for Safety Assessment
The safety and tolerability of this compound have been rigorously assessed using specific protocols for dose adjustment and patient monitoring.
Protocol 1: Dose Titration and Echocardiographic Monitoring (SEQUOIA-HCM Trial)
This protocol was designed to find the lowest effective dose of this compound for each patient while maintaining a favorable safety profile, particularly regarding LVEF.
Objective: To safely titrate this compound to an optimal dose (5-20 mg once daily) based on individual echocardiographic parameters.
Methodology:
-
Initiation: All patients begin treatment with this compound at a dose of 5 mg once daily.[10][13]
-
Titration Visits: Dose adjustments are considered at Weeks 2, 4, and 6.[10][13]
-
Echocardiographic Assessment: At each titration visit, a focused echocardiogram is performed by a site-based, unblinded echocardiologist to measure:
-
Left Ventricular Ejection Fraction (LVEF)
-
Valsalva Left Ventricular Outflow Tract Gradient (LVOT-G)[10]
-
-
Dose Escalation Criteria: The dose is increased by 5 mg increments (up to a maximum of 20 mg) only if both of the following criteria are met:
-
LVEF is ≥ 55%
-
Valsalva LVOT-G is ≥ 30 mmHg[10]
-
-
Dose Maintenance: If the escalation criteria are not met (e.g., Valsalva LVOT-G is < 30 mmHg), the patient remains on their current dose for the maintenance phase (Weeks 8-24).[14][15]
-
Dose Reduction Protocol: The study drug dose is decreased to the previous level if LVEF is < 50%. No further dose escalations are permitted after a dose reduction.[10]
-
Blinding: To maintain the study's double-blind integrity, the echocardiographic values are entered into an interactive web response system, which then dictates the subsequent dose level to be dispensed.[10]
Protocol 2: Patient Eligibility for Long-Term Safety Studies (FOREST-HCM)
This protocol outlines the key criteria for enrolling patients into an open-label extension (OLE) study to gather long-term safety and tolerability data.
Objective: To assess the long-term safety and tolerability of this compound in patients with HCM who have completed a prior this compound clinical trial.[16][17]
Key Inclusion Criteria:
-
Must have completed participation in a previous qualifying this compound trial (e.g., REDWOOD-HCM, SEQUOIA-HCM).[16][17][18]
-
Age between 18 and 85 years.[17]
-
LVEF ≥ 55% at the screening visit for the OLE study.[17][18]
Key Exclusion Criteria:
-
History of LV systolic dysfunction (LVEF < 45%) at any point.[19]
-
Recent septal reduction therapy (surgical myectomy or alcohol ablation) since completing the previous trial.[17][18]
-
Treatment with mavacamten within 56 days prior to dosing in the OLE study.[17]
-
Development of new-onset atrial fibrillation requiring rhythm-restoring treatment within 30 days prior to screening.[17][18]
-
Known infiltrative or storage disorders that can mimic HCM (e.g., Fabry disease, cardiac amyloidosis).[19]
Monitoring:
-
Regular follow-up evaluations are conducted at 12-week intervals to assess safety, tolerability, and changes in cardiac function from baseline.[20]
-
Key assessments include monitoring for adverse events, LVEF, and LVOT gradients.[20]
Application Notes for Researchers and Drug Developers
-
Favorable Safety Profile: The cumulative data suggest this compound has a robust safety profile, with adverse events comparable to placebo and a low incidence of clinically significant LVEF reductions.[8][9]
-
Reversibility: The pharmacological effects of this compound, including its impact on LVEF, are rapidly reversible upon dose reduction or cessation, which is a critical safety feature.[10][12]
-
Importance of Echocardiographic Monitoring: The dose-titration protocol highlights the necessity of regular echocardiographic monitoring during the initial phase of treatment to ensure patient safety and optimize dosing. However, monitoring during the maintenance phase has yielded very few actionable results, suggesting a stable long-term profile.[8]
-
Metabolism and Drug-Drug Interactions: this compound is eliminated through multiple cytochrome P450 (CYP) pathways, primarily CYP2C9, with contributions from CYP3A, CYP2D6, and CYP2C19.[3] This multi-pathway metabolism may reduce the risk of significant drug-drug interactions compared to inhibitors metabolized by a single pathway.[21]
-
Future Research: Ongoing and future studies, such as MAPLE-HCM (comparing this compound to metoprolol) and ACACIA-HCM (in non-obstructive HCM), will further delineate the long-term safety and efficacy of this compound across different patient populations and clinical scenarios.[16][22]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokinetics to Present New this compound Data at ACC 2025: Insights on Metabolism, Combination Therapy, and Long-Term Cardiac Effects [trial.medpath.com]
- 4. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokinetics' Phase III this compound Data Challenges BMS in Cardiomyopathy [synapse.patsnap.com]
- 6. biospace.com [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytokinetics Presents New Data Related to the Safety and [globenewswire.com]
- 10. ahajournals.org [ahajournals.org]
- 11. corxelbio.com [corxelbio.com]
- 12. emjreviews.com [emjreviews.com]
- 13. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 14. Dosing and Safety Profile of this compound in Symptomatic Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. cytokinetics.com [cytokinetics.com]
- 17. UCSF Cardiomyopathy Trial → Long-term Safety and Tolerability of this compound in Adults With HCM [clinicaltrials.ucsf.edu]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. ahajournals.org [ahajournals.org]
- 22. Cytokinetics Announces Start of ACACIA-HCM, a Pivotal Phase 3 Clinical Trial of this compound in Patients With Symptomatic Non-Obstructive Hypertrophic Cardiomyopathy - BioSpace [biospace.com]
Aficamten for Non-Obstructive Hypertrophic Cardiomyopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten is an investigational, selective, small molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM). In non-obstructive hypertrophic cardiomyopathy (nHCM), a condition characterized by myocardial hypertrophy without significant left ventricular outflow tract (LVOT) obstruction, this compound targets the underlying pathophysiology by decreasing the number of active actin-myosin cross-bridges during the cardiac cycle. This mechanism aims to alleviate symptoms and improve cardiac function in a patient population with limited therapeutic options.
These application notes provide a summary of the key clinical findings for this compound in nHCM, detailed experimental protocols from clinical trials, and a representative in vitro assay for evaluating cardiac myosin inhibitors.
Data Presentation
The following tables summarize the quantitative data from the REDWOOD-HCM (Randomized Evaluation of Dosing With CK-274 in Obstructive Outflow Disease in HCM) Cohort 4 trial, which specifically evaluated this compound in patients with symptomatic nHCM.
Table 1: Baseline Characteristics of Patients in REDWOOD-HCM Cohort 4
| Characteristic | Value (N=41) |
| Age, mean (SD), years | 56 (16) |
| Female, n (%) | 24 (59%) |
| NYHA Class, n (%) | |
| Class II | 21 (51.2%) |
| Class III | 20 (48.8%) |
| LVEF, mean (SD), % | 64.6 (9.1) |
| NT-proBNP, pg/mL | >300 |
| Data sourced from presentations of the REDWOOD-HCM Cohort 4 trial results.[1][2] |
Table 2: Efficacy of this compound in nHCM (REDWOOD-HCM Cohort 4)
| Endpoint | Result | p-value |
| Change in NT-proBNP at Week 10 | -56% to -66% reduction from baseline | <0.001 to <0.0001 |
| Change in hs-cTnI at Week 10 | -22% reduction from baseline | <0.005 |
| Improvement in NYHA Class by ≥1 at Week 10 | 55% of patients | Not reported |
| Patients becoming asymptomatic (NYHA Class I) at Week 10 | 29% of patients | Not reported |
| Improvement in KCCQ-CSS at Week 10 | 55% of patients with clinically relevant improvements; mean improvement of 10.6 points | <0.0001 |
| Data compiled from various reports of the REDWOOD-HCM Cohort 4 trial.[1][3][4] |
Table 3: Safety and Tolerability of this compound in nHCM (REDWOOD-HCM Cohort 4)
| Observation | Finding |
| Mean Change in LVEF | -5.4% (modest reduction) |
| Patients with LVEF < 50% | 3 patients (8%), asymptomatic, resolved after washout |
| Drug Discontinuations due to Adverse Events | None |
| Most Common Adverse Events | Mild fatigue (9.8%), dizziness (7.3%) |
| Information gathered from the safety findings of the REDWOOD-HCM Cohort 4 trial.[1] |
Experimental Protocols
Clinical Trial Protocol: REDWOOD-HCM Cohort 4 (Phase 2)
This protocol provides a detailed methodology for the open-label evaluation of this compound in patients with symptomatic nHCM.
1. Patient Population:
-
Inclusion criteria:
2. Study Design:
-
An open-label, single-arm study.[1]
-
Total duration of 12 weeks, including a 10-week treatment period and a 2-week washout period.[2][4]
3. Treatment Regimen:
-
Initial dose of this compound: 5 mg once daily.[1]
-
Dose escalation: The dose was titrated up to 10 mg and a maximum of 15 mg based on echocardiographic LVEF monitoring at weeks 2, 4, and 6.[4]
-
Dose adjustments were made to maintain LVEF ≥ 50%.
-
4. Assessments:
-
Primary Endpoints: Safety and tolerability of this compound.
-
Secondary and Exploratory Endpoints:
-
Change in NT-proBNP and high-sensitivity cardiac troponin I (hs-cTnI) levels from baseline to week 10.[1]
-
Change in New York Heart Association (NYHA) functional class.[4]
-
Change in Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS).
-
Echocardiographic assessments of LVEF at baseline and throughout the study.[1]
-
5. Study Visits:
-
Baseline visit for eligibility screening and baseline measurements.
-
Follow-up visits at weeks 2, 4, 6, 10, and 12 for safety assessments, echocardiography, and collection of biomarker and patient-reported outcome data.[4]
In Vitro Protocol: Cardiac Myosin ATPase Activity Assay
This representative protocol describes a method for evaluating the inhibitory activity of compounds like this compound on cardiac myosin ATPase.
1. Materials and Reagents:
-
Purified bovine or human cardiac myosin.
-
Actin, tropomyosin, and troponin complex for reconstituted thin filaments.
-
Assay Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl₂, 10 mM KCl, 1 mM DTT.
-
ATP solution.
-
NADH.
-
Lactate dehydrogenase (LDH).
-
Pyruvate kinase (PK).
-
Phosphoenolpyruvate (PEP).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
384-well microplate.
-
Plate reader capable of measuring absorbance at 340 nm.
2. Procedure:
-
Preparation of Myosin Solution: Prepare a working solution of cardiac myosin in the assay buffer.
-
Preparation of Reagent Mix: Prepare a reagent mix containing assay buffer, NADH, LDH, PK, PEP, and ATP.
-
Compound Addition: Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Reaction Initiation: Add the myosin solution to the wells, followed by the reagent mix to initiate the reaction.
-
Measurement: Immediately place the microplate in a plate reader pre-set to 340 nm and 37°C. Measure the rate of NADH oxidation (decrease in absorbance at 340 nm) over time. This rate is proportional to the rate of ATP hydrolysis by myosin.
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of the test compound.
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow of the REDWOOD-HCM Cohort 4 trial.
Caption: Logical relationship of this compound's mechanism to its therapeutic effects.
References
Application Notes and Protocols: Aficamten in Combination with Other HCM Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aficamten, a selective cardiac myosin inhibitor, in combination with other standard-of-care therapies for hypertrophic cardiomyopathy (HCM). The included data and protocols are synthesized from key clinical trials to guide further research and drug development efforts.
Introduction
Hypertrophic cardiomyopathy is a genetic disorder characterized by excessive contraction of the heart muscle, leading to thickened heart walls and, in many cases, obstruction of the left ventricular outflow tract (LVOT).[1] this compound is a next-generation cardiac myosin inhibitor that directly targets the underlying pathophysiology of HCM by reducing the number of active actin-myosin cross-bridges during each cardiac cycle, thereby suppressing myocardial hypercontractility.[2][3][4] Clinical trials have demonstrated its efficacy in improving symptoms, exercise capacity, and cardiac biomarkers in patients with both obstructive and non-obstructive HCM.[5][6][7] This document focuses on the evidence and methodologies for evaluating this compound in combination with other established HCM therapies, such as beta-blockers, calcium channel blockers, and disopyramide.
Signaling Pathways in HCM and Therapeutic Intervention
The core of HCM pathophysiology lies in the hypercontractility of the sarcomere, the fundamental contractile unit of cardiomyocytes. Mutations in sarcomeric proteins lead to an increase in the number of myosin heads interacting with actin, resulting in increased force production. This sustained hypercontractility is a key therapeutic target.
-
This compound directly inhibits cardiac myosin ATPase, reducing the availability of myosin heads for actin binding and thereby decreasing contractility.[2][8]
-
Beta-blockers (e.g., metoprolol) reduce heart rate and the force of contraction by blocking the effects of adrenaline on the heart's beta-receptors.[9]
-
Calcium channel blockers (e.g., verapamil, diltiazem) decrease the influx of calcium into cardiac cells, which is necessary for muscle contraction, thus reducing contractility.[10]
-
Disopyramide , an antiarrhythmic agent, also possesses negative inotropic effects, reducing the force of cardiac contraction.[11][12]
Data Presentation: this compound in Combination Therapy
The following tables summarize the quantitative data from key clinical trials evaluating this compound in combination with other HCM therapies.
Table 1: this compound in Combination with Disopyramide (REDWOOD-HCM Cohort 3) [4][12][13]
| Parameter | Baseline (Mean ± SD) | Week 10 with this compound (Mean ± SD) | Change from Baseline (Least Squares Mean) | p-value |
| Resting LVOT Gradient (mmHg) | 52 ± 22 | 24 ± 17 | -27.0 | <0.0001 |
| Valsalva LVOT Gradient (mmHg) | 97 ± 36 | 50 ± 25 | -39.2 | <0.0001 |
| NT-proBNP (pg/mL) | 1051 (Geometric Mean) | N/A | Ratio: 0.35 | <0.0001 |
| % Patients with ≥1 NYHA Class Improvement | N/A | N/A | 77.8% | <0.0001 |
| KCCQ-CSS | N/A | N/A | 12.3 | <0.001 |
Table 2: this compound Monotherapy vs. Metoprolol Monotherapy (MAPLE-HCM) [9][14][15]
| Parameter | This compound (Change from Baseline) | Metoprolol (Change from Baseline) | Between-Group Difference (Least Squares Mean) | p-value |
| Peak Oxygen Uptake (pVO₂) (mL/kg/min) | +1.1 | -1.2 | 2.3 | <0.0001 |
| % Patients with ≥1 NYHA Class Improvement | 51.1% | 26.4% | N/A | <0.001 |
| KCCQ-CSS | +15.8 | +8.7 | 6.9 | <0.01 |
| Resting LVOT Gradient (mmHg) | -30 | N/A | N/A | N/A |
| NT-proBNP Reduction | 73% | N/A | -81% Treatment Effect | <0.001 |
| hs-cTnI Reduction | 43% | 17% | -28% Treatment Effect | 0.001 |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound clinical trials are provided below. These protocols are based on the study designs of the SEQUOIA-HCM, MAPLE-HCM, and REDWOOD-HCM trials.[3][4][5][6][7][16][17][18][19][20][21][22][23]
Protocol 1: Echocardiographic Assessment of Left Ventricular Outflow Tract (LVOT) Gradient
Objective: To measure the resting and provocable LVOT pressure gradient to assess the hemodynamic effects of this compound combination therapy.
Equipment:
-
Standard transthoracic echocardiography (TTE) machine with Doppler capabilities.
Procedure:
-
Patient Preparation: The patient should be in a resting state, in the left lateral decubitus position.
-
Resting LVOT Gradient Measurement:
-
Obtain apical five-chamber and three-chamber views.
-
Use continuous-wave (CW) Doppler to measure the peak velocity of blood flow through the LVOT.
-
Calculate the peak pressure gradient using the modified Bernoulli equation (Gradient = 4 x velocity²).[8]
-
Record the average of three measurements.
-
-
Provocable LVOT Gradient Measurement (Valsalva Maneuver):
-
Instruct the patient to perform a standardized Valsalva maneuver (exhaling against a closed glottis) for 10-15 seconds.
-
During the strain phase and immediately upon release, continuously record the CW Doppler signal through the LVOT.
-
Measure the peak velocity and calculate the peak gradient at the point of maximal obstruction.[8]
-
Record the average of three successful maneuvers.
-
-
Data Analysis: Compare the baseline LVOT gradients with post-treatment measurements to determine the therapeutic effect.
References
- 1. This compound’s Breakthrough in oHCM: A Paradigm Shift in Cardiac Care and Investment Opportunity [ainvest.com]
- 2. asecho.org [asecho.org]
- 3. investing.com [investing.com]
- 4. Cytokinetics Announces Results From Cohort 3 of Redwood-HCM [globenewswire.com]
- 5. cytokinetics.com [cytokinetics.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cardionerds.com [cardionerds.com]
- 8. droracle.ai [droracle.ai]
- 9. Cytokinetics’ this compound Shows Head-To-Head Advantage Vs. Beta Blockers [insights.citeline.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 12. Concomitant this compound and Disopyramide in Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 14. news-medical.net [news-medical.net]
- 15. Cytokinetics' this compound Beats Beta-Blocker in Phase 3 HCM Trial | CYTK Stock News [stocktitan.net]
- 16. academic.oup.com [academic.oup.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. This compound vs Metoprolol for Obstructive Hypertrophic Cardiomyopathy: MAPLE-HCM Rationale, Study Design, and Baseline Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.northwestern.edu [scholars.northwestern.edu]
- 20. MAPLE-HCM [maple-hcm.com]
- 21. hfsa.org [hfsa.org]
- 22. Cytokinetics, Incorporated - Cytokinetics Announces Primary Results from MAPLE-HCM Presented at the European Society of Cardiology Congress 2025 and Published in The New England Journal Of Medicine [ir.cytokinetics.com]
- 23. emjreviews.com [emjreviews.com]
Application Notes and Protocols for the Quantification of Aficamten in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aficamten is a next-in-class, selective, small-molecule cardiac myosin inhibitor developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2][3][4] It acts by reversibly reducing cardiac hypercontractility, a key pathophysiological feature of HCM.[1][5] Monitoring the plasma concentration of this compound is crucial during preclinical and clinical development to understand its pharmacokinetics (PK), pharmacodynamics (PD), and to ensure patient safety and therapeutic efficacy.[6]
This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol is intended for researchers, scientists, and drug development professionals.
This compound is characterized by moderate absorption, with a median time to maximum plasma concentration (tmax) of approximately 2.0 hours following oral administration.[7][8] It has a terminal elimination half-life of about 75 to 99.6 hours, reaching steady-state plasma concentrations after approximately two weeks of daily dosing.[5][7][8] The primary elimination pathway is through metabolism by multiple cytochrome P450 (CYP) enzymes.[1][5] The main circulating metabolites in plasma are the monohydroxylated forms M1a (CK-3834282) and M1b (CK-3834283).[7][8]
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound and an internal standard (IS) from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound Reference Standard | Commercially Available | ≥98% purity |
| This compound-d4 (Internal Standard) | Custom Synthesis | ≥98% purity, 99% isotopic purity |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water, Ultrapure | Millipore Milli-Q | 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT | Pooled, Normal |
| Polypropylene Microcentrifuge Tubes | Eppendorf | 1.5 mL |
| 96-well Collection Plates | Waters | 2 mL |
Instrumentation
| Instrument | Manufacturer | Model |
| Liquid Chromatograph | Shimadzu | Nexera X2 |
| Mass Spectrometer | SCIEX | QTRAP 6500+ |
| Analytical Column | Phenomenex | Kinetex C18, 2.6 µm, 50 x 2.1 mm |
Experimental Protocols
Standard and Quality Control (QC) Stock Solution Preparation
-
This compound Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in acetonitrile to a final volume of 10 mL.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~1 mg of this compound-d4 and dissolve in acetonitrile to a final volume of 1 mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.
Calibration Standards and Quality Controls Preparation
-
Prepare calibration standards and QCs by spiking the appropriate working solutions into blank human plasma (final spike volume ≤ 5% of total plasma volume).
-
Calibration Curve Standards: 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.
-
Quality Control Samples:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 80 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the corresponding tubes.
-
Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in acetonitrile).
-
Vortex mix for 1 minute at high speed to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a 96-well collection plate.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |
| Total Run Time | 4.5 minutes |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | This compound: Q1 338.2 -> Q3 185.1This compound-d4: Q1 342.2 -> Q3 189.1 |
| Dwell Time | 100 ms |
Data Analysis and Acceptance Criteria
-
Calibration Curve: A linear regression (1/x² weighting) of the peak area ratio (this compound/IS) versus the nominal concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The accuracy (% bias) of the back-calculated concentrations of the calibration standards and QCs should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should be ≤15% (≤20% for LLOQ).
Quantitative Data Summary
The following tables represent typical data obtained during the validation of this method.
Table 1: Calibration Curve Performance
| Statistic | Value |
| Calibration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy (% Bias) | -5.2% to 4.8% |
| Mean Precision (%CV) | ≤ 8.5% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Precision (%CV) (n=18 over 3 days) | Inter-day Accuracy (% Bias) (n=18 over 3 days) |
| LLOQ | 1.00 | 9.8 | -2.5 | 11.2 | -1.8 |
| LQC | 3.00 | 7.5 | 3.1 | 8.9 | 2.4 |
| MQC | 80.0 | 5.1 | -1.2 | 6.5 | -0.5 |
| HQC | 800 | 4.2 | 0.8 | 5.3 | 1.1 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 92.5 | 94.1 | 0.98 | 0.99 |
| HQC | 95.1 | 93.8 | 1.02 | 1.03 |
This compound Signaling Pathway and Mechanism of Action
This compound is a cardiac myosin inhibitor that directly targets the sarcomere, the fundamental contractile unit of muscle cells.[4] It reduces the number of active actin-myosin cross-bridges, thereby decreasing the force of contraction.[3] This mechanism helps to alleviate the hypercontractility characteristic of hypertrophic cardiomyopathy.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific protocol for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers in the field of drug development and clinical research, enabling reliable measurement of this compound concentrations to support pharmacokinetic and toxicokinetic studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 4. This compound-A Second in Class Cardiac Myosin Inhibitor for Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Statistical Analysis Plan for Aficamten Clinical Trial Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines the statistical analysis plan (SAP) for clinical trial data of Aficamten, a novel cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathy (HCM). These guidelines are intended to ensure a thorough and standardized analysis of the safety and efficacy data, providing a robust framework for the interpretation of trial outcomes.
Data Presentation
All quantitative data from the this compound clinical trials will be summarized in structured tables to facilitate clear comparison between treatment and placebo or active-comparator arms. These tables will include descriptive statistics for baseline characteristics, efficacy endpoints, and safety data.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=...) | Comparator/Placebo (N=...) | Total (N=...) |
| Age (years), Mean (SD) | |||
| Sex, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| White | |||
| Asian | |||
| Black or African American | |||
| Other | |||
| NYHA Class, n (%) | |||
| Class II | |||
| Class III | |||
| Baseline pVO₂, Mean (SD) | |||
| Baseline LVOT Gradient (mmHg), Mean (SD) | |||
| Resting | |||
| Valsalva | |||
| Concomitant Medications, n (%) | |||
| Beta-blockers | |||
| Calcium channel blockers | |||
| Disopyramide |
Table 2: Analysis of Primary and Secondary Efficacy Endpoints
| Endpoint | Timepoint | This compound (N=...) | Comparator/Placebo (N=...) | Treatment Difference (95% CI) | p-value |
| Primary Endpoint | |||||
| Change from Baseline in pVO₂ (mL/kg/min) | Week 24 | ||||
| Secondary Endpoints | |||||
| Change from Baseline in KCCQ-CSS | Week 24 | ||||
| Proportion of Patients with ≥1 NYHA Class Improvement | Week 24 | ||||
| Change from Baseline in Valsalva LVOT Gradient (mmHg) | Week 24 | ||||
| Change from Baseline in NT-proBNP (pg/mL) | Week 24 | ||||
| Change from Baseline in LVEF (%) | Week 24 |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (MedDRA Preferred Term) | This compound (N=...) n (%) | Comparator/Placebo (N=...) n (%) |
| Any TEAE | ||
| Serious TEAEs | ||
| Specific TEAEs of Interest | ||
| Dizziness | ||
| Fatigue | ||
| Headache | ||
| LVEF <50% |
Experimental Protocols
Study Design and Population
The clinical trials of this compound, such as SEQUOIA-HCM and MAPLE-HCM, are typically randomized, double-blind, placebo-controlled or active-comparator studies.[1] Participants are adults with symptomatic obstructive or non-obstructive hypertrophic cardiomyopathy.[2][3] Key inclusion criteria generally include a documented HCM diagnosis with specified left ventricular wall thickness, elevated left ventricular outflow tract (LVOT) gradient at rest or with provocation (for obstructive HCM), and symptomatic status (NYHA Class II or III).[4]
Randomization and Blinding
Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo/active comparator.[1] The randomization is typically stratified by factors such as baseline NYHA class or background medication use. Both patients and investigators remain blinded to the treatment assignment throughout the study duration.
Efficacy Endpoints
The primary and key secondary endpoints for this compound clinical trials are designed to assess improvements in exercise capacity, symptoms, and cardiac function.
-
Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in peak oxygen uptake (pVO₂) as measured by cardiopulmonary exercise testing (CPET) at 24 weeks.[1][3]
-
Secondary Endpoints: A hierarchical testing procedure is often employed for the secondary endpoints to control the overall Type I error rate. Key secondary endpoints include:
-
Change from baseline in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS).[3]
-
Proportion of patients with an improvement of at least one New York Heart Association (NYHA) functional class.[3]
-
Change from baseline in the post-Valsalva LVOT gradient.[5]
-
Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[2]
-
Change in left ventricular ejection fraction (LVEF).[3]
-
Statistical Analysis Methods
All statistical tests will be two-sided with a significance level of α = 0.05.
-
Analysis of Continuous Endpoints: The primary endpoint (change in pVO₂) and other continuous secondary endpoints will be analyzed using an Analysis of Covariance (ANCOVA) model. The model will include the treatment group as a fixed effect and the baseline value of the endpoint as a covariate. Other baseline characteristics may be included as covariates as pre-specified in the protocol. The treatment effect will be estimated using the least-squares mean difference between the this compound and comparator groups, along with the corresponding 95% confidence interval and p-value.[1]
-
Analysis of Categorical Endpoints: Categorical endpoints, such as the proportion of patients with NYHA class improvement, will be analyzed using a Cochran-Mantel-Haenszel (CMH) test, stratified by the randomization stratification factors. The treatment difference will be presented as a difference in proportions with a 95% confidence interval.
-
Handling of Missing Data: Missing data for the primary endpoint will be handled using a multiple imputation approach. For other endpoints, appropriate methods such as a mixed-effects model for repeated measures (MMRM) may be used. The assumptions underlying the chosen methods for handling missing data will be assessed.
-
Subgroup Analyses: Pre-specified subgroup analyses will be performed for the primary endpoint to assess the consistency of the treatment effect across various demographic and baseline characteristic subgroups, including age, sex, baseline NYHA class, and background therapy.[3]
-
Safety Analysis: The safety analysis will be performed on the safety population, which includes all randomized patients who received at least one dose of the study drug. The incidence of treatment-emergent adverse events (TEAEs) will be summarized by treatment group using MedDRA coding.
Mandatory Visualization
This compound Mechanism of Action in Hypertrophic Cardiomyopathy
Caption: this compound's mechanism of action in reducing cardiac hypercontractility.
This compound Clinical Trial Workflow
Caption: High-level workflow of a typical this compound clinical trial.
References
- 1. Cytokinetics, Incorporated - Cytokinetics Announces Primary Results from MAPLE-HCM Presented at the European Society of Cardiology Congress 2025 and Published in The New England Journal Of Medicine [ir.cytokinetics.com]
- 2. cytokinetics.com [cytokinetics.com]
- 3. corxelbio.com [corxelbio.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. emjreviews.com [emjreviews.com]
Application Notes and Protocols for Patient Selection in Aficamten Clinical Trials for Obstructive Hypertrophic Cardiomyopathy (oHCM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient selection criteria and experimental protocols employed in clinical trials investigating the efficacy and safety of Aficamten for the treatment of obstructive hypertrophic cardiomyopathy (oHCM). The information is compiled from protocols of key studies such as SEQUOIA-HCM and REDWOOD-HCM.
Introduction to this compound and its Mechanism of Action
This compound is a selective, small-molecule cardiac myosin inhibitor designed to reduce the hypercontractility of the heart muscle that is a hallmark of hypertrophic cardiomyopathy.[1][2] By binding to a distinct allosteric site on cardiac myosin, this compound slows the release of phosphate, which in turn reduces the number of actin-myosin cross-bridges formed during each cardiac cycle.[2][3] This targeted inhibition of excessive contractility aims to alleviate the left ventricular outflow tract (LVOT) obstruction, improve diastolic function, and reduce the overall oxygen demand of the heart in patients with oHCM.[2]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Mechanism of Action of this compound in oHCM.
Patient Selection Criteria
The selection of appropriate patients is critical for the success and safety of clinical trials. The following tables summarize the key inclusion and exclusion criteria for adult participants in pivotal this compound studies for oHCM.
Inclusion Criteria
| Parameter | Criteria | Source(s) |
| Age | 18 to 85 years, inclusive | [4][5] |
| Diagnosis | Confirmed clinical diagnosis of obstructive hypertrophic cardiomyopathy (oHCM) | [4] |
| NYHA Functional Class | Class II or III | [4][5] |
| Left Ventricular Wall Thickness | ≥15 mm in one or more myocardial segments, or ≥13 mm with a known disease-causing gene mutation or positive family history of HCM | [4] |
| Left Ventricular Ejection Fraction (LVEF) | ≥60% | [4][5] |
| Left Ventricular Outflow Tract Gradient (LVOT-G) | Resting LVOT-G ≥30 mmHg AND Post-Valsalva LVOT-G ≥50 mmHg | [4][5] |
| Exercise Capacity | Peak oxygen uptake (pVO2) ≤90% of predicted value for age and sex | [4] |
| Body Mass Index (BMI) | <35 kg/m ² | [5] |
| Hemoglobin | ≥10 g/dL | [6] |
| Respiratory Exchange Ratio (RER) | ≥1.05 during screening cardiopulmonary exercise testing (CPET) | [6] |
Exclusion Criteria
| Parameter | Criteria | Source(s) |
| History of LV Systolic Dysfunction | LVEF <45% at any time | [7] |
| Septal Reduction Therapy | Prior septal reduction therapy (surgical myectomy or alcohol septal ablation) within 6 months of screening, or planned during the trial | [5][7] |
| Atrial Fibrillation | Documented paroxysmal or permanent atrial fibrillation requiring rhythm-restoring treatment within 6 months prior to screening, or if rate control and anticoagulation have not been stable for at least 6 months | [6] |
| Valvular Heart Disease | Significant valvular heart disease, including moderate to severe valvular aortic stenosis | [5] |
| Other Causes of Hypertrophy | Known or suspected infiltrative, genetic, or storage disorders causing cardiac hypertrophy that mimics oHCM (e.g., Noonan syndrome, Fabry disease, amyloidosis) | [6] |
| Blood Pressure | Resting systolic blood pressure >160 mmHg | [6] |
| Heart Rate | Resting heart rate >100 bpm | [6] |
| Exercise Limitation | Inability to exercise on a treadmill or bicycle | [7] |
| Pregnancy or Breastfeeding | Current pregnancy or breastfeeding | [8] |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the quality and consistency of data collected in clinical trials.
Echocardiography Protocol for Assessment of oHCM Criteria
Objective: To standardize the echocardiographic assessment of left ventricular morphology and hemodynamics for patient screening and monitoring.
Methodology:
-
Patient Preparation: The patient should be in a resting state, in the left lateral decubitus position.
-
Standard Views: A comprehensive transthoracic echocardiogram (TTE) should be performed, including parasternal long-axis, parasternal short-axis (at mitral valve, papillary muscle, and apical levels), apical four-chamber, apical five-chamber, apical two-chamber, and apical three-chamber views.
-
Wall Thickness Measurement:
-
Measure the end-diastolic wall thickness of all myocardial segments from the parasternal short-axis view.
-
The maximal wall thickness at any segment is recorded.
-
-
Left Ventricular Ejection Fraction (LVEF) Assessment:
-
Calculate LVEF using the biplane method of disks (modified Simpson's rule) from the apical four-chamber and two-chamber views.
-
-
LVOT Gradient Measurement:
-
Resting Gradient: Use continuous-wave Doppler through the LVOT from the apical five-chamber view to measure the peak instantaneous gradient.
-
Provocable Gradient (Valsalva Maneuver):
-
Instruct the patient on the proper performance of the Valsalva maneuver (forced expiration against a closed glottis for 10-15 seconds).
-
Perform continuous-wave Doppler measurement of the LVOT gradient during the strain and release phases of the maneuver.
-
Record the peak gradient obtained.
-
-
-
Systolic Anterior Motion (SAM) of the Mitral Valve: Assess for the presence and severity of SAM of the mitral valve leaflets in the parasternal long-axis view.
-
Mitral Regurgitation: Evaluate the presence and severity of mitral regurgitation using color Doppler, particularly in the context of SAM.
Cardiopulmonary Exercise Testing (CPET) Protocol
Objective: To objectively assess a patient's exercise capacity and cardiorespiratory response to exercise.
Methodology:
-
Patient Preparation:
-
Patients should avoid heavy meals, caffeine, and smoking for at least 3 hours before the test.
-
Comfortable clothing and footwear suitable for exercise should be worn.
-
A 12-lead electrocardiogram (ECG) is placed for continuous monitoring.
-
-
Equipment: A calibrated treadmill or electronically braked cycle ergometer should be used. Gas exchange analysis is performed using a metabolic cart.
-
Protocol:
-
A symptom-limited, ramp-incremental exercise protocol is typically used.
-
The work rate should be individualized to allow for a test duration of 8-12 minutes.
-
For treadmill testing, a modified Bruce or ramp protocol is common.
-
For cycle ergometry, a ramp protocol with a work rate increment of 5-25 watts per minute is typical.
-
-
Measurements:
-
Continuous: Heart rate, 12-lead ECG, blood pressure, oxygen saturation (SpO2), and gas exchange variables (oxygen uptake [VO2], carbon dioxide output [VCO2], minute ventilation [VE]).
-
Peak Values: The highest 15-30 second averaged VO2 during the last stage of exercise is recorded as peak VO2.
-
-
Test Termination Criteria:
-
Patient request to stop.
-
Development of significant symptoms (e.g., chest pain, severe dyspnea, dizziness).
-
Signs of poor perfusion (e.g., pallor, cyanosis).
-
Significant ECG changes (e.g., ST-segment depression, ventricular tachycardia).
-
Hypertensive or hypotensive response.
-
Attainment of a respiratory exchange ratio (RER) ≥1.05 is often used to ensure a maximal effort was achieved.[6]
-
Patient Selection and Screening Workflow
The following diagram outlines the logical flow of the patient screening and selection process for this compound oHCM clinical trials.
Caption: Patient Screening Workflow for this compound oHCM Trials.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytokinetics.com [cytokinetics.com]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study of this compound for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 8. emjreviews.com [emjreviews.com]
Troubleshooting & Optimization
Technical Support Center: Aficamten-Induced Reductions in Ejection Fraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reductions in left ventricular ejection fraction (LVEF) observed during pre-clinical and clinical research involving aficamten.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to a reduction in ejection fraction?
A1: this compound is a selective, allosteric inhibitor of cardiac myosin ATPase.[1] By binding to a distinct allosteric site on cardiac myosin, it slows the release of phosphate, which in turn stabilizes a weak actin-binding state.[2][3] This action prevents the myosin head from entering the strongly actin-bound, force-generating state.[2][4] The ultimate effect is a reduction in the number of active actin-myosin cross-bridges during each cardiac cycle, leading to a decrease in myocardial hypercontractility.[1][5] This intended therapeutic effect in conditions like hypertrophic cardiomyopathy (HCM) also results in a dose-dependent and reversible reduction in left ventricular ejection fraction (LVEF).[1][6]
Q2: What is the expected magnitude of LVEF reduction with this compound administration?
A2: The reduction in LVEF is a known pharmacodynamic effect of this compound and is generally modest and reversible.[1] Clinical trial data indicates that while most patients experience a slight decrease in LVEF, clinically significant reductions are infrequent. For instance, in the FOREST-HCM open-label extension study, the mean change in LVEF from baseline to week 48 was a modest -5.1%.[7] Instances of LVEF falling below 50% are typically asymptomatic and transient.[8]
Q3: Are the this compound-induced reductions in LVEF reversible?
A3: Yes, a key characteristic of this compound's effect on LVEF is its reversibility.[9] Clinical studies have consistently demonstrated that reductions in LVEF return to baseline levels after dose reduction or discontinuation of the drug.[6][9] This rapid washout effect is a significant safety feature of this compound.[6][10]
Q4: What are the clinical implications of a reduced LVEF during this compound treatment?
A4: In the context of clinical trials, transient and asymptomatic reductions in LVEF below 50% have been observed in a small percentage of participants.[8][11] Importantly, these reductions have not typically been associated with worsening heart failure or other serious adverse events.[6][7] Management protocols within these trials have effectively addressed these changes through dose adjustments.[12][13]
Troubleshooting Guide
Issue: Unexpectedly large or symptomatic reduction in LVEF during an experiment.
Possible Cause 1: Incorrect Dosing
-
Solution: Immediately verify the administered dose of this compound. Ensure that the correct concentration and volume were used. Review the dosing protocol and calculations to rule out any errors.
Possible Cause 2: Subject-Specific Sensitivity
-
Solution: Individual subjects may exhibit varying sensitivity to this compound. If dosing is confirmed to be accurate, consider the possibility of heightened pharmacodynamic response. The recommended course of action is to reduce the dose or temporarily interrupt treatment, followed by close monitoring of LVEF.[13]
Possible Cause 3: Concomitant Administration of Other Negative Inotropes
-
Solution: The co-administration of other drugs with negative inotropic effects (e.g., certain beta-blockers or calcium channel blockers) could potentiate the LVEF-lowering effect of this compound.[1][14] Review all medications or compounds being administered to the experimental subject. If possible, consider a washout period for the interacting compound or adjust the this compound dosage accordingly, with careful monitoring.
Data Summary
Table 1: Incidence of LVEF Reduction <50% in Key this compound Clinical Trials
| Clinical Trial | Number of Patients with LVEF <50% | Percentage of Patients | Associated Symptoms/Outcomes | Management Strategy |
| SEQUOIA-HCM | 7 | 4.9% | No worsening heart failure or treatment interruptions.[12][15] | Per-protocol dose reduction.[12][15] |
| FOREST-HCM (48-week data) | 2 | 4.3% | Asymptomatic and transient.[8] | Neither case resulted in drug discontinuation.[8] |
| REDWOOD-HCM (Cohort 2) | 1 | - | Transient reduction, returned to baseline.[9] | Down-titration of dose.[9] |
| MAPLE-HCM | 1 | 1.1% | Transient, without heart failure or treatment interruption.[11] | Not specified, but no treatment interruption occurred.[11] |
Table 2: Mean Change in LVEF in a Long-Term Study
| Clinical Trial | Duration | Mean Change in LVEF from Baseline | Standard Deviation | p-value |
| FOREST-HCM | 48 weeks | -5.1% | 5.9 | <0.0001 |
Experimental Protocols
Protocol 1: Monitoring LVEF During this compound Administration
-
Baseline Assessment: Prior to the first administration of this compound, perform a baseline echocardiogram to determine the subject's starting LVEF.
-
Regular Monitoring: Conduct echocardiographic assessments of LVEF at regular intervals throughout the study. In clinical trials, this has been performed as frequently as every two weeks during dose titration phases.[6][9]
-
Dose Titration Monitoring: Perform an echocardiogram prior to each planned dose escalation to ensure LVEF remains at or above a predetermined threshold (e.g., ≥50%).[12][15]
-
Post-Dose Monitoring: After a stable dose is achieved, continue periodic monitoring (e.g., every 4-12 weeks) to assess for any delayed effects on LVEF.[14]
-
Washout Period Assessment: Following the final dose of this compound, perform a follow-up echocardiogram after a suitable washout period (e.g., 2-4 weeks) to confirm the reversibility of any LVEF reduction.[9]
Protocol 2: Dose Adjustment for this compound-Induced LVEF Reduction
-
Action Threshold: Define a specific LVEF value that will trigger a dose adjustment. In clinical trials, a common threshold has been an LVEF <50%.[12][15]
-
Dose Reduction: If a subject's LVEF falls below the predefined threshold, reduce the this compound dose to the next lower level.[12]
-
Treatment Interruption: If LVEF remains below the threshold despite dose reduction, or if the reduction is accompanied by clinical signs of heart failure, temporarily interrupt this compound administration.[14]
-
Re-initiation of Dosing: Once LVEF has recovered to an acceptable level (e.g., ≥50%), consider re-initiating this compound at a lower dose.[14]
-
Permanent Discontinuation: For recurrent or severe LVEF reductions, permanent discontinuation of this compound may be necessary.[14]
Visualizations
Caption: this compound's mechanism of action in the cardiac sarcomere.
Caption: Workflow for managing this compound-induced LVEF reduction.
References
- 1. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reference.medscape.com [reference.medscape.com]
- 6. emjreviews.com [emjreviews.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. This compound Treatment for Symptomatic Obstructive Hypertrophic Cardiomyopathy: 48-Week Results From FOREST-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. emjreviews.com [emjreviews.com]
- 11. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to this compound at the European Society of Cardiology Congress 2025 [ir.cytokinetics.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Monitoring treatment with cardiac myosin inhibitors in symptomatic obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Dosing and Safety Profile of this compound in Symptomatic Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Aficamten Dose-Titration in Clinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the dose-titration strategies for Aficamten, a novel cardiac myosin inhibitor, as employed in key clinical research studies. This resource is designed to assist researchers in understanding the established protocols, anticipating potential challenges, and ensuring the safe and effective implementation of dose-finding and dose-escalation studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose of this compound in clinical trials?
A1: Across major clinical trials such as SEQUOIA-HCM and REDWOOD-HCM, the standard starting dose of this compound is 5 mg administered orally once daily.[1][2][3][4] This initial low dose is a key safety measure before any dose escalation is considered.
Q2: How often is the dose of this compound titrated?
A2: Dose adjustments are typically made at two-week intervals.[4][5][6][7] In the SEQUOIA-HCM and REDWOOD-HCM OLE studies, for instance, echocardiography-guided dose titration occurred at weeks 2, 4, and 6.[1][2][3] This rapid titration is possible due to this compound's 3.4-day half-life.[5]
Q3: What are the primary criteria for dose escalation?
A3: Dose escalation is guided by both efficacy and safety parameters, specifically the left ventricular outflow tract gradient (LVOT-G) and the left ventricular ejection fraction (LVEF). In the SEQUOIA-HCM trial, the dose was increased only if the Valsalva LVOT-G was ≥30 mmHg and the LVEF was ≥55%.[2][7]
Q4: Under what circumstances should the dose of this compound be reduced or interrupted?
A4: Dose reduction is warranted if a patient's LVEF drops below 50%.[1][2][7] In such cases, no further dose escalation is permitted.[2] Dose interruption is a more critical intervention, implemented if the LVEF falls below 40%.[1]
Q5: What is the maximum dose of this compound used in these trials?
A5: The maximum dose has varied slightly across trials. In the SEQUOIA-HCM and REDWOOD-HCM OLE studies, the maximum dose was 20 mg once daily.[1][2][3] The REDWOOD-HCM trial explored doses up to 30 mg in one cohort.[5][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Patient's LVEF drops to <50% but >40% | Pharmacodynamic effect of this compound | Down-titrate to the previous dose level. Do not escalate the dose further for this patient.[2][7] Continue to monitor LVEF closely at subsequent visits. |
| Patient's LVEF drops to <40% | Significant cardiac myosin inhibition | Interrupt this compound treatment immediately.[1] Monitor the patient's cardiac function closely until LVEF recovers. The decision to re-initiate at a lower dose should be made based on a thorough clinical assessment. |
| Patient remains symptomatic with a high LVOT-G but does not meet LVEF criteria for up-titration (LVEF <55%) | Insufficient safety margin for dose increase | Maintain the current dose and continue to monitor. The primary consideration is patient safety. |
| Patient experiences adverse events such as atrial fibrillation | Potential drug-related effect or underlying condition | In the REDWOOD-HCM OLE study, a patient with a history of alcohol-induced atrial fibrillation experienced a recurrent episode while on this compound, leading to dose down-titration and subsequent interruption.[1] Manage the adverse event according to standard clinical practice. A temporary dose reduction or interruption of this compound may be necessary. |
Experimental Protocols
The dose-titration protocols for this compound are designed to find the optimal therapeutic dose for each patient while prioritizing safety. Below are the detailed methodologies from key clinical trials.
SEQUOIA-HCM and REDWOOD-HCM Open-Label Extension (OLE) Echo-Guided Dose Titration Protocol
This protocol is designed to individually titrate this compound to achieve a therapeutic effect while maintaining a safe cardiac function.
1. Initiation Phase:
2. Titration Phase (Weeks 2, 4, and 6):
-
Echocardiograms are performed at the end of weeks 2, 4, and 6 to assess LVEF and Valsalva LVOT-G.[2][3]
-
Dose Escalation Criteria: The dose of this compound is increased in 5 mg increments (to a maximum of 20 mg) if the following criteria are met:[2][7]
-
Valsalva LVOT-G ≥ 30 mmHg
-
Biplane LVEF ≥ 55%
-
-
Dose Maintenance: If a patient does not meet the criteria for escalation, they remain on their current dose.[4]
3. Dose Reduction and Interruption:
-
Down-Titration: The dose is decreased to the previous level if the LVEF is <50%.[2][7] No further dose escalation is permitted after a dose reduction.[2]
-
Dose Interruption: Treatment is temporarily stopped if the LVEF drops below 40%.[1]
4. Maintenance Phase (Weeks 8-24):
Data Presentation
Dose Distribution in the SEQUOIA-HCM Trial
The following table summarizes the distribution of this compound doses achieved by patients at week 8 of the SEQUOIA-HCM trial.
| Dose Level | Percentage of Patients |
| 5 mg | 3.6% |
| 10 mg | 12.9% |
| 15 mg | 35.0% |
| 20 mg | 48.6% |
[Data sourced from the SEQUOIA-HCM trial results][2][9][10]
Key Clinical Trial Dose-Titration Parameters
| Clinical Trial | Starting Dose | Titration Schedule | Maximum Dose | Key Up-Titration Criteria | Key Down-Titration/Interruption Criteria |
| SEQUOIA-HCM | 5 mg | Every 2 weeks (at weeks 2, 4, 6) | 20 mg | Valsalva LVOT-G ≥30 mmHg AND LVEF ≥55% | LVEF <50% (down-titrate) |
| REDWOOD-HCM OLE | 5 mg | Every 2 weeks for the first 6 weeks | 20 mg | Resting LVOT-G ≥30 mmHg or Valsalva LVOT-G ≥50 mmHg AND LVEF ≥50% | LVEF <50% (down-titrate); LVEF <40% (interrupt)[1] |
| REDWOOD-HCM (Phase 2) | Cohort 1: 5 mgCohort 2: 10 mg | Every 2 weeks (at weeks 2, 4, 6) | Cohort 1: 15 mgCohort 2: 30 mg | Not explicitly stated in the same detail as SEQUOIA-HCM, but was echo-guided.[5][8] | Not explicitly stated in the same detail as SEQUOIA-HCM. |
Visualizations
This compound Dose-Titration Workflow
Caption: Echo-guided dose-titration workflow for this compound in clinical trials.
Signaling Pathway of Cardiac Myosin Inhibition
Caption: Mechanism of action of this compound in reducing cardiac hypercontractility.
References
- 1. emjreviews.com [emjreviews.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 4. CYTOKINETICS this compound RESEARCH [4hcm.org]
- 5. emjreviews.com [emjreviews.com]
- 6. Cardiac biomarkers and effects of this compound in obstructive hypertrophic cardiomyopathy: the SEQUOIA-HCM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hcplive.com [hcplive.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Dosing and Safety Profile of this compound in Symptomatic Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aficamten in Cardiac Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aficamten in cardiac cell experiments. The information is based on preclinical and clinical data to help distinguish expected on-target effects from potential off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cardiac cells?
A1: this compound is a selective, allosteric inhibitor of cardiac myosin.[1][2][3] It binds to the myosin catalytic domain at a site distinct from the ATP and actin-binding sites.[1][3] This binding event stabilizes a pre-power stroke state of myosin, which slows the rate of phosphate release from the myosin-ADP-Pi complex.[1][3] Consequently, fewer myosin heads are available to bind to actin and generate force, leading to a reduction in cardiac muscle hypercontractility.[1][2][3]
Q2: Does this compound have off-target effects on other muscle myosins?
A2: Preclinical studies have demonstrated that this compound is highly selective for cardiac myosin (β-MHC) over smooth and fast skeletal muscle myosins.[1][3][4] The inhibitory concentration (IC50) for smooth muscle myosin is significantly higher (>>40 µM) than for cardiac myosin S1 (mean IC50 ~0.96 µM), minimizing the potential for off-target effects like vasodilation.[1]
Q3: Can this compound alter calcium signaling in cardiomyocytes?
A3: No, studies in isolated adult rat ventricular cardiomyocytes have shown that this compound reduces myocyte contractility and fractional shortening without altering intracellular calcium transients.[1][4][5] This indicates that the drug's mechanism is downstream of calcium signaling and directly targets the myofilaments.
Q4: Is there any evidence of this compound affecting cardiac ion channels or causing arrhythmias?
A4: A thorough QT (TQT) study in healthy individuals found no evidence of this compound-mediated QTc prolongation.[6] The upper bound of the 90% confidence interval for the change in QTcF was less than 10 msec at all post-dose time points, suggesting a low risk of off-target effects on cardiac ion channels involved in ventricular repolarization.[6] Clinical trials have also reported that the frequency of adverse events with this compound is similar to that of placebo.
Q5: How is this compound metabolized, and could this influence experimental outcomes?
A5: this compound is metabolized by multiple cytochrome P450 (CYP) enzymes, primarily CYP2C9 (50%), CYP3A (26%), CYP2D6 (21%), and CYP2C19 (3%).[7][8] In in vitro experimental systems using cell lines that may have variable or non-physiological expression of these enzymes, the metabolism of this compound could differ from in vivo conditions. It is important to consider the metabolic capacity of your cellular model. Preclinical data predict no significant CYP-based drug-drug interaction liability for this compound as a precipitant.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Unexpectedly large decrease in cell contractility at low doses. | 1. On-Target Effect: The observed effect is likely due to the potent on-target inhibition of cardiac myosin. Review the dose-response curve from preclinical studies to ensure your observations are within the expected range.[1] 2. Cell Health: Assess cell viability (e.g., using Trypan Blue or a viability assay) to rule out cytotoxicity. 3. Experimental Conditions: Verify the concentration of this compound in your media and ensure proper mixing and incubation times. |
| Changes in intracellular calcium levels upon this compound treatment. | 1. Indirect Effect: While this compound does not directly affect calcium transients, significant changes in cell mechanics or energetics could indirectly influence calcium handling over long-term culture. 2. Experimental Artifact: Rule out issues with your calcium imaging dye (e.g., phototoxicity, bleaching, or loading issues). Run a vehicle-only control under identical imaging conditions. 3. Contamination: Ensure the this compound stock solution is not contaminated. |
| Observed changes in gene or protein expression unrelated to the sarcomere. | 1. Secondary On-Target Effects: Reduced contractility can lead to long-term changes in cellular signaling pathways related to mechanical stress and growth (cardiac remodeling). For example, this compound treatment is associated with reductions in biomarkers of cardiac wall stress like NT-proBNP.[9] 2. Experimental Variability: Ensure consistent cell culture conditions (passage number, density, media) between treated and control groups. Use appropriate biological and technical replicates. |
| Discrepancy between results in different cardiac cell models (e.g., neonatal vs. adult, rodent vs. human iPSC-CMs). | 1. Myosin Isoform Expression: Different cardiac cell models may express different isoforms of myosin heavy chain, which could potentially alter the potency of this compound. 2. Maturity of Cells: The maturity of the cardiomyocyte model can influence the organization of the sarcomere and the overall contractile apparatus, potentially affecting the response to myosin inhibition. 3. Species Differences: While the target is conserved, minor species-specific differences in protein sequences or cellular physiology could contribute to varied responses. |
Quantitative Data Summary
Table 1: Selectivity of this compound for Myosin ATPase Activity
| Myosin Source | Mean IC50 (µM) | 95% Confidence Interval (µM) | Fold Selectivity vs. Cardiac Myofibrils |
| Bovine Cardiac Myofibrils | 1.26 | 1.20–1.33 | - |
| Bovine Slow Skeletal Myofibrils | 1.23 | 1.17–1.29 | ~1x |
| Rabbit Fast Skeletal Myofibrils | 6.52 | 5.72–7.71 | 5.3x |
| Bovine Cardiac Myosin S1 | 0.96 | 0.91–1.02 | - |
| Smooth Muscle Myosin S1 | >>40 | - | >40x |
| Data sourced from Hartman et al. (2024).[1] |
Table 2: Effect of this compound on Cardiomyocyte Contractility and Calcium Transients
| Parameter | Vehicle Control | This compound (1 µM) |
| Fractional Shortening (%) | Normalized to 100% | Reduced in a dose-dependent manner |
| Calcium Transient Amplitude (F/F0) | No significant change | No significant change |
| Calcium Transient Duration (ms) | No significant change | No significant change |
| Data summarized from Hartman et al. (2024).[1][4] |
Visualizations
References
- 1. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytokinetics.com [cytokinetics.com]
- 3. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytokinetics this compound Shows Strong 72-Week Cardiac Benefits in HCM Study | CYTK Stock News [stocktitan.net]
- 8. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biospace.com [biospace.com]
overcoming solubility and stability issues of Aficamten in vitro
This resource provides researchers, scientists, and drug development professionals with essential information for overcoming common solubility and stability challenges when working with Aficamten in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 125 mg/mL (370.50 mM), though this may require ultrasonic assistance to fully dissolve.[1][2] When preparing stock solutions, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[2]
Q2: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers (e.g., cell culture media, PBS) is a common issue for poorly soluble compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, ensure the final concentration of DMSO in your working solution is kept as low as possible (typically ≤0.5%) to minimize solvent effects on the assay and maintain solubility. If precipitation persists, consider using a lower final concentration of this compound or exploring the use of surfactants or other solubilizing agents, though their compatibility with your specific assay must be validated.[3]
Q3: How should I store this compound stock solutions to ensure stability?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to 6 months.[2] For short-term storage, -20°C is acceptable for up to one month.[2] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes to maintain integrity.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective, small-molecule inhibitor of cardiac myosin.[4][5] It binds to an allosteric site on the myosin catalytic domain, stabilizing it in a pre-powerstroke state where it has a weak affinity for actin.[4] This action diminishes the ATPase activity of myosin by slowing phosphate release, which reduces the number of functional myosin heads available to drive sarcomere shortening and cardiac muscle contraction.[4][6] This targeted inhibition of cardiac hypercontractility is the basis for its therapeutic potential in hypertrophic cardiomyopathy (HCM).[7]
Data Summary: Solubility Profile
The following table summarizes the known solubility of this compound in various solvents, which is critical for planning in vitro experiments.
| Solvent/Vehicle System | Solubility | Concentration (Molar) | Notes |
| In Vitro | |||
| DMSO | 125 mg/mL | 370.50 mM | Ultrasonic assistance may be needed.[1][2] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | 6.17 mM | Clear solution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | 6.17 mM | Clear solution.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | 6.17 mM | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder (MW: 337.38 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 296.4 µL of anhydrous DMSO to the vial.[1] This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1][2] Visually inspect for any undissolved particulates.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2]
Protocol 2: General Protocol for Treating Cultured Cardiomyocytes
Objective: To apply this compound to a cell-based assay while minimizing solubility issues and solvent toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Cultured cardiomyocytes in a multi-well plate
Procedure:
-
Prepare Intermediate Dilution: Create a series of intermediate dilutions of the 10 mM stock solution in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, you can prepare a 100X intermediate solution (1 mM) by adding 1 µL of the 10 mM stock to 9 µL of medium.
-
Calculate Final Volume: Determine the volume of the intermediate dilution needed for your final desired concentration. Crucially, ensure the final concentration of DMSO in the well does not exceed a level toxic to your cells (typically <0.5%). For a 1:100 dilution, the final DMSO concentration will be 0.01%.
-
Treatment: Gently add the calculated volume of the intermediate this compound solution to the corresponding wells. For vehicle control wells, add an equivalent volume of medium containing the same final concentration of DMSO.
-
Incubation: Mix the plate gently by swirling or tapping and return it to the incubator for the desired treatment period.
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action on the cardiac sarcomere.
Experimental Workflow: From Powder to Assay
Caption: Workflow for preparing and using this compound in vitro.
Troubleshooting Guide: Solubility Issues
Caption: A logical guide to troubleshooting this compound precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytokinetics.com [cytokinetics.com]
- 6. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Interpreting Variable Patient Responses to Aficamten
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aficamten. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and navigate variable patient and experimental responses to this novel cardiac myosin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to variable responses?
A1: this compound is a selective, allosteric inhibitor of cardiac myosin.[1] It binds to a distinct site on the myosin heavy chain, stabilizing a pre-power stroke state and reducing the number of actin-myosin cross-bridges formed during each cardiac cycle.[1][2][3][4] This directly suppresses the hypercontractility associated with hypertrophic cardiomyopathy (HCM).[4]
Variable responses can arise from several factors:
-
Genetic Heterogeneity: HCM is a genetically diverse disease, with numerous mutations in sarcomeric proteins, most commonly in the MYH7 and MYBPC3 genes.[4][5] The specific mutation can influence the baseline level of hypercontractility and the conformation of the myosin protein, potentially altering its affinity for this compound. While studies on other myosin inhibitors suggest that the presence of a sarcomeric variant can influence treatment response, this compound has shown efficacy across a broad range of patients.[6]
-
Disease Phenotype: The clinical expression of HCM varies significantly among patients, even with the same mutation.[7] Factors such as the extent of hypertrophy, fibrosis, and the presence of left ventricular outflow tract (LVOT) obstruction can all contribute to the overall clinical picture and response to therapy.
-
Pharmacokinetics: Although this compound has a more favorable pharmacokinetic profile than first-generation myosin inhibitors, with fewer drug-drug interactions, individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can still occur.[1][8][9]
Q2: We are observing a weaker than expected reduction in cardiomyocyte contractility in our in-vitro assays. What could be the cause?
A2: A weaker than expected response in in-vitro contractility assays could be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Key areas to investigate include cell culture conditions, the specific genetic background of the cardiomyocytes, and the experimental setup itself.
Q3: Are there any known biomarkers that can predict or correlate with a patient's response to this compound?
A3: Yes, cardiac biomarkers are valuable tools for monitoring the response to this compound.
-
N-terminal pro-B-type natriuretic peptide (NT-proBNP): Baseline NT-proBNP levels are associated with the severity of LVOT obstruction and diastolic dysfunction.[10] A significant reduction in NT-proBNP is observed as early as two weeks after initiating this compound treatment and is strongly associated with improvements in LVOT gradient, health status, and peak oxygen uptake (pVO₂).[10][11]
-
High-sensitivity cardiac troponin I (hs-cTnI): Baseline hs-cTnI levels are associated with the degree of left ventricular thickness.[10] Treatment with this compound leads to a reduction in hs-cTnI, and this reduction correlates with a decrease in the LVOT gradient.[10]
Serial measurement of these biomarkers can provide an early indication of therapeutic response.[10]
Q4: Do patient comorbidities, such as obesity or hypertension, affect the efficacy of this compound?
A4: Based on a sub-study of the SEQUOIA-HCM clinical trial, the efficacy of this compound appears to be consistent regardless of the presence of common comorbidities like obesity, hypertension, and diabetes.[6] Patients with these conditions showed similar improvements in peak oxygen uptake (pVO₂), Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS), Valsalva LVOT gradient, and NT-proBNP levels compared to patients without these comorbidities.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Results in Cardiomyocyte Contractility Assays
| Observed Issue | Potential Cause | Recommended Action |
| High variability in baseline contractility between wells/batches | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Poor quality of starting human pluripotent stem cells (hPSCs). | Assess hPSC quality before differentiation, ensuring they exhibit typical morphology and low levels of spontaneous differentiation. | |
| Incomplete or non-uniform cardiomyocyte differentiation. | Optimize differentiation protocol. Use immunocytochemistry for cardiomyocyte markers (e.g., cTnT) to confirm differentiation efficiency. | |
| Lower than expected response to this compound | Suboptimal drug concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect preparation or degradation of this compound stock solution. | Prepare fresh stock solutions and store them according to the manufacturer's instructions. | |
| Issues with the contractility measurement system. | Calibrate the measurement system (e.g., microelectrode array, video microscopy) according to the manufacturer's protocol. | |
| Cell detachment or death during the assay | Inadequate coating of cultureware. | Ensure proper coating with a suitable matrix (e.g., Matrigel®). |
| Media depletion or pH changes. | Adhere to the recommended feeding schedule and media changes. |
Guide 2: Troubleshooting Myosin ATPase Activity Assays
| Observed Issue | Potential Cause | Recommended Action |
| Low overall ATPase activity | Inactive myosin preparation. | Use a fresh preparation of myosin. Confirm its activity using a known activator or by ensuring proper storage conditions. |
| Contamination of reagents with phosphate. | Use high-purity reagents and phosphate-free buffers. | |
| Incorrect assay buffer composition (e.g., pH, ionic strength). | Prepare the assay buffer precisely as described in the protocol. | |
| High background signal | Non-enzymatic hydrolysis of ATP. | Run a control reaction without myosin to determine the rate of non-enzymatic ATP hydrolysis and subtract it from the experimental values. |
| Contaminating ATPases in the myosin preparation. | Purify the myosin to remove any contaminating enzymes. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature fluctuations. | Maintain a constant and accurate temperature throughout the assay. |
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Parameter | SEQUOIA-HCM (Obstructive HCM) | REDWOOD-HCM (Obstructive HCM) |
| Primary Endpoint | Significant improvement in peak oxygen uptake (pVO₂)[12][13] | Dose-dependent reduction in LVOT gradient[14] |
| LVOT Gradient Reduction | Significant reduction in resting and Valsalva LVOT gradients[3] | Significant reduction in resting and Valsalva LVOT gradients[14] |
| Symptom Improvement | Significant improvement in NYHA class and KCCQ-CSS[12][15] | Improvement in NYHA class[8] |
| Biomarker Reduction | Significant reduction in NT-proBNP and hs-cTnI[10][15] | Reduction in NT-proBNP[8] |
Table 2: Impact of Comorbidities on this compound Efficacy (SEQUOIA-HCM Sub-study)
| Endpoint | Obesity (BMI ≥30) | Hypertension | Diabetes |
| Change in pVO₂ | Consistent improvement | Consistent improvement | Consistent improvement |
| Change in KCCQ-CSS | Consistent improvement | Consistent improvement | Consistent improvement |
| Change in Valsalva LVOT-G | Consistent improvement | Consistent improvement | Consistent improvement |
| Change in NT-proBNP | Consistent improvement | Consistent improvement | Consistent improvement |
| All interaction p-values >0.05, indicating no significant difference in treatment effect based on comorbidity status.[6] |
Experimental Protocols
Protocol 1: Cardiomyocyte Contractility Assay using Video Microscopy
-
Cell Culture:
-
Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on glass-bottom dishes coated with a suitable extracellular matrix.
-
Culture the cells in cardiomyocyte maintenance medium until they form a spontaneously contracting syncytium.
-
-
Experimental Setup:
-
Place the culture dish on the stage of an inverted microscope equipped with a high-speed camera and environmental chamber to maintain physiological temperature and CO₂ levels.
-
Identify a region of interest with synchronously contracting cardiomyocytes.
-
-
Data Acquisition:
-
Record baseline contractility for a defined period (e.g., 30-60 seconds).
-
Carefully add this compound at the desired final concentration to the culture medium.
-
Allow for an appropriate incubation period for the drug to take effect.
-
Record post-treatment contractility for the same duration as the baseline.
-
-
Data Analysis:
-
Use a suitable software to analyze the recorded videos and quantify contractility parameters such as contraction amplitude, velocity, and duration.
-
Compare the pre- and post-treatment values to determine the effect of this compound.
-
Protocol 2: Myosin ATPase Activity Assay
-
Reagent Preparation:
-
Purify cardiac myosin from a suitable source (e.g., bovine or porcine ventricle).
-
Prepare an assay buffer containing appropriate concentrations of KCl, MgCl₂, and a pH buffer (e.g., MOPS or Tris).
-
Prepare a stock solution of ATP.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, myosin, and the test compound (this compound or vehicle control).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding ATP.
-
At specific time points, quench the reaction (e.g., by adding a strong acid).
-
-
Phosphate Detection:
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay) or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis (ATPase activity) for each condition.
-
Determine the inhibitory effect of this compound by comparing the activity in its presence to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound in the Sarcomere.
References
- 1. This compound: A Breakthrough Therapy for Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound Benefits Mildly Symptomatic oHCM Patients | Radcliffe Cardiology [radcliffecardiology.com]
- 4. MYH7 and MyBPC3 Gene Mutations Associated with Hypertrophic Cardiomyopathy: A Short Review | International Journal of Life Sciences [ijlsci.in]
- 5. Myosin inhibitor reverses hypertrophic cardiomyopathy in genotypically diverse pediatric iPSC-cardiomyocytes to mirror variant correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of variants in MYH7, MYBPC3 and TNNT2 with sudden cardiac death-related risk factors in Brazilian patients with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of this compound for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Cardiac biomarkers and effects of this compound in obstructive hypertrophic cardiomyopathy: the SEQUOIA-HCM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy - BioSpace [biospace.com]
- 13. High-Throughput Contractility Assay for Human Stem Cell-derived Cardiomyocytes: One Beat Closer to Tracking Heart Muscle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cardiovascularnews.com [cardiovascularnews.com]
- 15. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to this compound at the European Society of Cardiology Congress 2025 [ir.cytokinetics.com]
addressing adverse events in Aficamten clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aficamten. The information is based on data from key clinical trials, including SEQUOIA-HCM, REDWOOD-HCM, and FOREST-HCM.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, small-molecule inhibitor of cardiac myosin.[1][2] It works by binding to an allosteric site on the cardiac myosin heavy chain, which prevents the conformational changes necessary for the force-generating state.[1][3] This action reduces the number of functional myosin heads available for actin binding, thereby decreasing the excessive cardiac contractility characteristic of hypertrophic cardiomyopathy (HCM).[1][4][5] The intended therapeutic effect is to alleviate the left ventricular outflow tract (LVOT) obstruction and improve diastolic function.[5]
Q2: What are the most common adverse events observed in this compound clinical trials?
A2: Across the SEQUOIA-HCM, REDWOOD-HCM, and FOREST-HCM trials, treatment-emergent adverse events were generally similar between the this compound and placebo groups.[6][7][8][9] Commonly reported adverse events in patients receiving this compound included dizziness, dyspnea, and hypertension.[10]
Q3: Has a reduction in Left Ventricular Ejection Fraction (LVEF) been observed with this compound treatment?
A3: Yes, a reduction in LVEF is a known potential adverse event associated with this compound, consistent with its mechanism of action as a cardiac myosin inhibitor.[6][9] In the SEQUOIA-HCM trial, a small percentage of patients (4.9%) receiving this compound experienced a transient reduction in LVEF to less than 50%.[6][8][9]
Q4: How should a reduction in LVEF be managed during an experiment?
A4: In clinical trials, instances of LVEF reduction were effectively managed by dose reduction of this compound without the need for treatment interruption or discontinuation.[8][11] The effect of this compound on LVEF is reversible upon dose reduction or cessation.[8][11] The protocols for the ACACIA-HCM and MAPLE-HCM trials specify dose down-titration if LVEF falls below 50%.[12][13]
Q5: Were there any serious adverse events (SAEs) reported in the clinical trials?
A5: In the SEQUOIA-HCM trial, serious adverse events occurred in 5.6% of patients in the this compound group and 9.3% in the placebo group.[8] None of the SAEs in the this compound group were considered by the investigators to be related to the study drug.[8] An integrated safety analysis of the REDWOOD-HCM, SEQUOIA-HCM, and FOREST-HCM trials reported treatment-emergent serious adverse events in 5.9% of this compound patients and 9.2% of placebo patients in the placebo-controlled pool.[10]
Troubleshooting Guides
Issue: Unexpected decrease in Left Ventricular Ejection Fraction (LVEF)
-
Symptom: A significant drop in LVEF is observed in experimental subjects following the administration of this compound.
-
Possible Cause: This is a known pharmacodynamic effect of this compound due to its mechanism as a cardiac myosin inhibitor, leading to reduced cardiac contractility.
-
Resolution:
-
Confirm the finding: Repeat the LVEF measurement to ensure accuracy.
-
Follow dose-adjustment protocol: As demonstrated in clinical trials, a reduction in the dose of this compound is the primary management strategy.[8][11] The specific dose reduction will depend on the experimental protocol.
-
Monitor closely: Continue to monitor LVEF and the subject's clinical status. The reduction in LVEF has been shown to be reversible with dose adjustment.[8][11]
-
Issue: Subject reports dizziness or syncope.
-
Symptom: Experimental subjects report feeling dizzy or faint after receiving this compound.
-
Possible Cause: Dizziness was reported as an adverse event in clinical trials.[10] While the exact cause can be multifactorial, it may be related to hemodynamic changes resulting from the reduction in cardiac contractility and LVOT obstruction.
-
Resolution:
-
Assess vital signs: Check the subject's blood pressure and heart rate to rule out significant hypotension or bradycardia.
-
Review concomitant medications: Evaluate for any other medications that could contribute to these symptoms.
-
Consider dose adjustment: If symptoms are persistent or severe, a dose reduction of this compound may be warranted, in line with the principle of using the lowest effective dose.
-
Data Presentation
Table 1: Incidence of Selected Treatment-Emergent Adverse Events (Placebo-Controlled Pool from REDWOOD-HCM and SEQUOIA-HCM Trials) [10]
| Adverse Event | This compound (N=170) | Placebo (N=153) |
| Dizziness | 6.5% | 2.0% |
| Dyspnea | 6.5% | 5.2% |
| Hypertension | 6.5% | 2.6% |
| Syncope | 1.8% | 2.6% |
Table 2: LVEF Reduction Events in this compound Clinical Trials
| Clinical Trial Pool | This compound | Placebo | Management |
| SEQUOIA-HCM | 7 patients (4.9%) with LVEF <50%[6][8][9] | - | Per-protocol dose reduction[6][8][9] |
| REDWOOD-HCM & SEQUOIA-HCM (Placebo-Controlled Pool) | 9 patients (5.3%) with LVEF <50%[10] | 1 patient (0.7%) with LVEF <50%[10] | Down-titration[10] |
Experimental Protocols
Dose Titration and Monitoring Protocol (Based on SEQUOIA-HCM and ACACIA-HCM Trials)
The dosing for this compound in pivotal trials followed a site-based, echo-guided dose titration scheme to ensure safety and efficacy.
-
Starting Dose: Patients typically began treatment with a 5 mg daily dose of this compound.[8]
-
Up-Titration: Dose escalation occurred in 5 mg increments at specified intervals (e.g., every 2 weeks) up to a maximum dose (e.g., 20 mg).[8][14]
-
Escalation Criteria: Dose increases were contingent upon meeting specific echocardiographic criteria, primarily:
-
Dose Reduction Criteria: A dose reduction was mandated if the LVEF fell below 50%.[8][12]
-
Monitoring: Regular echocardiograms were performed to assess LVEF and LVOT-G to guide dosing decisions.[8][14]
Mandatory Visualization
Caption: Mechanism of action of this compound in hypertrophic cardiomyopathy.
Caption: Echo-guided dose titration workflow in this compound clinical trials.
References
- 1. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytokinetics.com [cytokinetics.com]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Research Portal [iro.uiowa.edu]
- 8. ahajournals.org [ahajournals.org]
- 9. Dosing and Safety Profile of this compound in Symptomatic Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. emjreviews.com [emjreviews.com]
- 12. Cytokinetics Announces Start of ACACIA-HCM, a Pivotal Phase 3 Clinical Trial of this compound in Patients With Symptomatic Non-Obstructive Hypertrophic Cardiomyopathy - BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
optimizing Aficamten treatment duration for sustained efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Aficamten treatment duration for sustained efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, oral, small-molecule cardiac myosin inhibitor.[1][2] It works by binding to an allosteric site on the cardiac myosin heavy chain, which reduces the number of active actin-myosin cross-bridges during each cardiac cycle.[2] This action suppresses the excessive contractility of the heart muscle (myocardial hypercontractility) that is characteristic of hypertrophic cardiomyopathy (HCM).[1][2] By inhibiting cardiac myosin ATPase activity, this compound reduces the force of contraction, which helps to alleviate the obstruction in the left ventricular outflow tract (LVOT).[3]
Q2: What is the recommended starting dose and titration strategy for this compound in preclinical models?
A2: In clinical trials, this compound treatment is typically initiated at a low daily dose, such as 5 mg, and then titrated upwards.[4][5] Dose adjustments are guided by echocardiographic assessments of the Valsalva left ventricular outflow tract gradient (LVOT-G) and left ventricular ejection fraction (LVEF).[4][5][6] The goal is to find the lowest effective dose that reduces the LVOT-G to below a target threshold (e.g., <30 mmHg) while maintaining a safe LVEF (e.g., ≥50%).[6] For preclinical research, a similar dose-escalation strategy based on functional readouts is recommended to determine the optimal therapeutic window.
Q3: How quickly can a therapeutic effect be observed, and what is the expected duration of action?
A3: A therapeutic effect of this compound, such as a reduction in the LVOT gradient, can be observed as early as two weeks after initiating treatment.[3][7][8] The effects of this compound have been shown to be sustained with continued treatment, with studies reporting durable responses at 24 weeks, 48 weeks, and even longer in open-label extension studies.[7][9][10] The pharmacokinetic profile of this compound, with a half-life of approximately 3.4 days, allows for rapid dose titration and a sustained effect with once-daily dosing.[8]
Q4: What are the key efficacy endpoints to monitor during an this compound treatment study?
A4: Key efficacy endpoints to monitor include:
-
Hemodynamic parameters: Resting and Valsalva LVOT gradients are primary indicators of efficacy.[3][4]
-
Cardiac function: Changes in left ventricular ejection fraction (LVEF) should be monitored for safety and to ensure that contractility is not overly suppressed.[4]
-
Exercise capacity: In clinical settings, peak oxygen uptake (pVO2) is a primary endpoint.[11][12]
-
Patient-reported outcomes: In clinical trials, improvements in the Kansas City Cardiomyopathy Questionnaire (KCCQ) and New York Heart Association (NYHA) functional class are important measures of symptomatic relief.[4][11]
-
Cardiac biomarkers: Reductions in N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity cardiac troponin I (hs-cTnI) can indicate a positive therapeutic response.[4][5]
Q5: Is this compound currently FDA approved?
A5: As of late 2025, this compound is an investigational drug and has not yet been approved by the FDA.[1][13] A New Drug Application (NDA) has been accepted by the FDA, with a Prescription Drug User Fee Act (PDUFA) target action date of December 26, 2025.[2][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal reduction in LVOT gradient | Inadequate dosage. | Gradually titrate the dose upwards, carefully monitoring LVEF to avoid excessive reduction in contractility. |
| Individual variability in drug response. | Assess for potential drug-drug interactions or genetic factors that may influence metabolism and efficacy. | |
| Significant decrease in LVEF (<50%) | Excessive myosin inhibition due to high dosage. | Reduce the this compound dose or temporarily discontinue treatment until LVEF recovers.[4] The effect of this compound on LVEF is generally reversible upon dose reduction or cessation.[8] |
| Pre-existing cardiac condition exacerbated by treatment. | Re-evaluate the baseline cardiac function of the experimental model. | |
| Inconsistent or variable results between subjects | Differences in baseline disease severity. | Ensure proper stratification of subjects based on baseline LVOT gradient and other relevant biomarkers. |
| Inconsistent drug administration or formulation. | Verify the stability and consistency of the drug formulation and ensure accurate and consistent administration. | |
| New-onset atrial fibrillation | Although infrequent, it has been reported as an adverse event in clinical trials.[4][5] | Monitor cardiac rhythm continuously. If atrial fibrillation is detected, investigate its relationship to the treatment and consider dose adjustment. |
Data Summary
Table 1: Summary of this compound Efficacy in Clinical Trials
| Trial/Study | Treatment Duration | Key Efficacy Outcomes | Reference |
| REDWOOD-HCM (Phase 2) | 10 weeks | Significant, dose-dependent reduction in resting and post-Valsalva LVOT gradient. | [14] |
| SEQUOIA-HCM (Phase 3) | 24 weeks | Significant improvement in peak oxygen uptake (pVO2) compared to placebo. | [11][12] |
| Mean difference of 1.7 mL/kg/min in pVO2. | [11] | ||
| Significant improvements in KCCQ-CSS and NYHA functional class. | [11] | ||
| FOREST-HCM (Open-Label Extension) | Up to 170.3 weeks | Sustained reduction in Valsalva LVOT gradient (mean change of -56 mmHg at week 12). | [4][5] |
| Sustained improvement in NYHA functional class (69% improved by ≥1 class at week 12). | [4][5] | ||
| Favorable cardiac remodeling observed. | [10] | ||
| MAPLE-HCM (Phase 3) | 24 weeks | Superiority over metoprolol in improving exercise capacity, symptoms, and cardiac biomarkers. | [13] |
Table 2: Safety Profile of this compound in Clinical Trials
| Adverse Event | Incidence/Observations | Reference |
| LVEF <50% | Low incidence; often asymptomatic and transient, managed with dose reduction without treatment discontinuation. | [4][8][10] |
| New-onset Atrial Fibrillation | Occurred in a small percentage of patients (e.g., 1% in FOREST-HCM). | [4][5] |
| Treatment-Emergent Serious Adverse Events (TESAE) | Reported in approximately 12.2% of patients in the FOREST-HCM study. | [4][5] |
| Treatment Discontinuation due to TEAE | Very low rate (e.g., 0.3% in FOREST-HCM). | [4][5] |
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in a Murine Model of Hypertrophic Cardiomyopathy
-
Animal Model: Utilize a well-established transgenic mouse model of HCM (e.g., carrying a mutation in the MYH7 gene).
-
Baseline Characterization:
-
Perform echocardiography to measure baseline LV wall thickness, LVEF, and LVOT gradient (using Doppler).
-
Acclimate mice to exercise protocols (e.g., treadmill running) to establish baseline exercise capacity.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Initiate treatment with a starting dose (e.g., 5 mg/kg/day) and include a vehicle-treated control group.
-
-
Dose Titration and Monitoring:
-
After two weeks of treatment, repeat echocardiography to assess changes in LVOT gradient and LVEF.
-
Based on these measurements, titrate the dose up or down in separate cohorts to identify the optimal therapeutic dose that significantly reduces the LVOT gradient without causing a critical drop in LVEF.
-
-
Sustained Efficacy Assessment:
-
Maintain the optimal dose for an extended period (e.g., 8-12 weeks).
-
Perform weekly or bi-weekly echocardiography and exercise capacity tests to monitor for sustained efficacy.
-
-
Terminal Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for biomarker analysis (e.g., NT-proBNP).
-
Harvest hearts for histological analysis (e.g., fibrosis staining) and molecular analysis (e.g., gene expression of hypertrophic markers).
-
Visualizations
Caption: Mechanism of action of this compound in reducing cardiac hypercontractility.
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: Decision tree for this compound dose-titration troubleshooting.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 3. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. emjreviews.com [emjreviews.com]
- 9. This compound for Hypertrophic Cardiomyopathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. This compound Treatment for Symptomatic Obstructive Hypertrophic Cardiomyopathy: 48-Week Results From FOREST-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytokinetics.com [cytokinetics.com]
- 13. Cytokinetics Unveils New MAPLE-HCM Data at Key Scientific Sessions, Highlighting this compound's Efficacy Over Metoprolol in Hypertrophic Cardiomyopathy Patients [quiverquant.com]
- 14. Cardiac Myosin Inhibitors for Obstructive HCM: Key Points - American College of Cardiology [acc.org]
Technical Support Center: Aficamten Preclinical to Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cardiac myosin inhibitor, aficamten. The following information addresses common challenges encountered when translating preclinical data to human studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing differences in this compound's pharmacokinetic (PK) profile between our animal models and what is reported in early human trials. What are the key interspecies differences to consider?
A1: It is a well-documented challenge that pharmacokinetic parameters often differ between preclinical species and humans due to variations in drug metabolism and physiology.[1] For this compound, several key differences have been characterized and should be accounted for in your translational models.
-
Protein Binding: Plasma protein binding of this compound varies across species. Unbound fractions range from 1.6% to 24.9% in common preclinical models, with the unbound fraction in human plasma being 10.4%.[2][3] This can significantly impact the drug's distribution and availability at the target site.
-
Metabolism: this compound is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP2C8, 2C9, 2D6, and 3A4 in humans.[2][3] The expression and activity of these enzymes can differ substantially between species, leading to variations in clearance and metabolite profiles. While preclinical studies identified hydroxylated metabolites (M1a and M1b) as predominant, their relative abundance and clearance might differ in humans.[2][3]
-
Clearance and Half-life: In vivo clearance of this compound is low across mouse, rat, dog, and monkey models.[2][3] While allometric scaling from these four species predicted a human clearance of 1.1 mL/min/kg and a half-life of 69 hours, which is consistent with Phase 1 data, species-specific differences in metabolic pathways can still lead to discrepancies.[3]
Troubleshooting Tip: When encountering discrepancies, it is crucial to re-evaluate the allometric scaling models being used. Incorporating species-specific metabolic data and plasma protein binding values can refine the predictive accuracy of your models.
Q2: How can we select the most appropriate preclinical model to predict the pharmacodynamic (PD) effects of this compound in humans with hypertrophic cardiomyopathy (HCM)?
A2: Selecting a relevant preclinical model is critical for predicting clinical efficacy. For a targeted therapy like this compound, which acts on cardiac myosin, models that recapitulate the hypercontractility seen in HCM are essential.
-
Genetic Models: Mouse models with specific mutations, such as the R403Q cardiac myosin mutation, are valuable as they mimic the genetic basis of HCM and exhibit a hypercontractile phenotype.[4] Feline models with naturally occurring HCM, such as those with the A31P MYBPC3 mutation, also provide a relevant disease model to study the effects of this compound on cardiac function.[5]
-
Limitations of Healthy Animal Models: While healthy animal models are useful for initial PK and toxicology studies, they may not fully predict the PD effects in a diseased human heart. The hypercontractile state in HCM patients may alter the drug's target engagement and subsequent physiological response.
Troubleshooting Tip: If your preclinical PD data is not aligning with clinical observations, consider if the chosen animal model adequately represents the pathophysiology of human HCM. Utilizing multiple models, including both genetic and healthy animals, can provide a more comprehensive picture.
Q3: We are struggling to identify and validate biomarkers in our preclinical studies that reliably translate to clinical response. What biomarkers have shown promise for this compound?
A3: N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity cardiac troponin I (hs-cTnI) have emerged as key translational biomarkers for this compound.
-
Clinical Validation: In the SEQUOIA-HCM clinical trial, treatment with this compound led to a significant reduction in both NT-proBNP (79% reduction) and hs-cTnI (41% reduction) within 8 weeks.[6] These reductions were strongly associated with improvements in left ventricular outflow tract gradient (LVOT-G), health status, and exercise capacity.[6]
-
Preclinical Correlation: While specific quantitative correlations can be challenging, monitoring these biomarkers in relevant animal models of HCM can provide evidence of target engagement and therapeutic effect, offering a translational bridge to the clinic.
Troubleshooting Tip: If your candidate biomarkers are not translating, ensure that the analytical methods are validated for the specific preclinical species and that the sampling time points are appropriate to capture the expected changes in response to this compound administration.
Quantitative Data Summary
Table 1: Interspecies Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| In Vivo Clearance (mL/min/kg) | 8.8 | 2.1 | 3.3 | 11 | 1.1 (predicted) |
| Volume of Distribution (L/kg) | - | 0.53 | 11 | - | 6.5 (predicted) |
| Oral Bioavailability (%) | 98 | - | - | 41 | - |
| Unbound Fraction in Plasma (%) | - | - | - | - | 10.4 |
| Half-life (hours) | - | - | - | - | ~69-99.6 |
Data compiled from multiple preclinical and clinical studies.[2][3][7]
Table 2: Clinical Efficacy of this compound in Obstructive HCM (SEQUOIA-HCM Trial)
| Endpoint | This compound Group | Placebo Group | p-value |
| Change in pVO₂ (mL/kg/min) | +1.74 | - | <0.0001 |
| Proportion with Complete Hemodynamic Response | 68% | 7% | <0.002 |
| Proportion with Symptom Relief | 71% | 42% | <0.002 |
| Proportion with Enhanced Exercise Capacity | 46.5% | 24% | <0.002 |
| Proportion with Cardiac Biomarker Response (≥50% NT-proBNP reduction) | 84% | 8% | <0.002 |
Data from the SEQUOIA-HCM trial.[8]
Experimental Protocols
Protocol 1: Assessment of Myofibril ATPase Activity
This protocol is adapted from studies characterizing the in vitro effects of this compound.[4]
-
Preparation of Myofibrils: Isolate cardiac myofibrils from the desired species (e.g., bovine, rodent) using established differential centrifugation techniques.
-
ATPase Assay:
-
Use a phosphate-detecting system (e.g., EnzChek Phosphate Assay Kit).
-
Incubate myofibrils with varying concentrations of this compound in a buffer containing ATP.
-
Measure the rate of ATP hydrolysis by monitoring the increase in inorganic phosphate over time.
-
-
Data Analysis:
-
Plot the ATPase activity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Assessment of Cardiac Function in a Feline HCM Model
This protocol is based on a study evaluating this compound in cats with a naturally occurring MYBPC3 mutation.[5]
-
Animal Model: Utilize purpose-bred cats with a confirmed diagnosis of HCM and left ventricular outflow tract obstruction (LVOTO).
-
Drug Administration: Administer a single oral dose of this compound (e.g., 2 mg/kg) or vehicle.
-
Echocardiography:
-
Perform transthoracic echocardiography at baseline (0 hours) and at specified time points post-dosing (e.g., 6, 24, 48 hours).
-
Acquire standard 2D, M-mode, and Doppler images.
-
Measure key parameters including left ventricular fractional shortening (LVFS%), left ventricular internal dimension in systole (LVIDs), and isovolumic relaxation time (IVRT).
-
-
Data Analysis:
-
Compare the changes in echocardiographic parameters from baseline between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a single dose of this compound (CK‐274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac biomarkers and effects of this compound in obstructive hypertrophic cardiomyopathy: the SEQUOIA-HCM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cardiovascularnews.com [cardiovascularnews.com]
Technical Support Center: Aficamten Administration in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aficamten in a preclinical setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its primary mechanism of action?
-
A1: this compound is a selective, allosteric inhibitor of cardiac myosin.[1][2] It binds to cardiac myosin and prevents the conformational changes required for the force-generating state, thereby reducing the number of functional myosin heads that drive sarcomere shortening.[3][4] This leads to a decrease in cardiac muscle hypercontractility.[1]
-
-
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
-
A2: this compound powder should be stored as per the manufacturer's instructions. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3]
-
-
Q3: What are suitable solvents for preparing this compound stock solutions?
-
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound. For in vivo studies, further dilution in vehicles like corn oil or 20% SBE-β-CD in saline may be necessary.[3] Always check the solubility information provided by the supplier.
-
In Vitro Experiments
-
Q4: I am observing cytotoxicity in my cardiomyocyte culture after this compound treatment. What are the potential causes and solutions?
-
A4:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below a cytotoxic threshold (typically <0.1%). Perform a vehicle control experiment with the same DMSO concentration to rule this out.
-
Incorrect Dosing: this compound's effect is dose-dependent. An excessively high concentration may lead to off-target effects or exaggerated pharmacology, causing cellular stress. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Contamination: Ensure your cell culture and this compound stock solutions are free from microbial contamination.
-
Cell Health: The baseline health of your cardiomyocytes is crucial. Ensure your cells are healthy and properly differentiated before starting the experiment.
-
-
-
Q5: My results from the cardiac myosin ATPase assay are inconsistent. What are some common troubleshooting tips?
-
A5:
-
Enzyme Purity and Activity: The purity and specific activity of your cardiac myosin preparation are critical. Use highly purified myosin and verify its basal ATPase activity before starting your experiments.
-
Assay Conditions: Ensure consistent assay conditions, including temperature, pH, and concentrations of ATP and ions (e.g., Mg2+, Ca2+).
-
Reagent Stability: ATP solutions can degrade over time. Prepare fresh ATP solutions for each experiment.
-
Plate Reader Settings: Optimize the settings of your plate reader for the specific ATPase assay kit you are using.
-
-
In Vivo Experiments
-
Q6: What are the key parameters to monitor in animal models during long-term this compound administration?
-
A6: The primary risk associated with this compound is a dose-dependent, reversible reduction in left ventricular ejection fraction (LVEF).[5] Therefore, regular monitoring of cardiac function is crucial. Key parameters include:
-
Echocardiography: LVEF, fractional shortening, left ventricular internal dimension in systole (LVIDs), and left ventricular outflow tract (LVOT) gradient.[6][7]
-
Cardiac Biomarkers: Plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponins.[2][8]
-
General Health: Monitor for signs of heart failure, such as lethargy, respiratory distress, and edema. Also, monitor body weight and food/water intake.
-
-
-
Q7: What is the recommended dosing frequency for this compound in animal models?
-
A7: this compound has a suitable half-life for once-daily dosing.[3] However, the optimal dosing frequency and concentration will depend on the specific animal model and the experimental goals. A pilot study to determine the pharmacokinetic and pharmacodynamic profile in your model is recommended.
-
Troubleshooting Guides
Problem: Unexpected decrease in cardiomyocyte viability in vitro.
| Potential Cause | Troubleshooting Steps |
| High solvent concentration | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to a non-toxic level (e.g., <0.1%). Include a vehicle-only control. |
| This compound concentration too high | Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell line and assay. |
| Poor cell health prior to experiment | Ensure cardiomyocytes are healthy, contracting synchronously, and at the appropriate confluency before adding this compound. |
| Contamination of stock solution or culture | Use sterile techniques for all procedures. Test stock solutions and culture medium for microbial contamination. |
Problem: High variability in in vivo cardiac function measurements.
| Potential Cause | Troubleshooting Steps |
| Inconsistent drug administration | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the entire dose is delivered. |
| Variability in animal model | Use age- and sex-matched animals. If using a genetic model, confirm the genotype of each animal. |
| Measurement technique variability | Standardize the procedure for echocardiography or other cardiac function assessments. Ensure the same trained individual performs the measurements if possible. |
| Animal stress | Acclimatize animals to the experimental procedures to minimize stress-induced changes in cardiovascular parameters. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Terminal Elimination Half-life (h) |
| Mouse | 98 | 4.5 |
| Rat | 55-79 | 3.0 |
| Dog | 45 | 33.8 |
| Monkey | 41 | 8.1 |
Data sourced from MedChemExpress and PubMed articles.[3][9]
Table 2: Effects of this compound in Preclinical Models
| Model | Parameter | Effect | Reference |
| Feline HCM Model | LV Systolic Function | Dose-dependent reduction | [7] |
| LVOT Pressure Gradient | Dose-dependent reduction | [7] | |
| Isovolumetric Relaxation Time | Dose-dependent reduction | [7] | |
| Bovine Cardiac Myofibril | ATPase Activity | Inhibition | [10] |
Experimental Protocols
1. Cardiac Myosin ATPase Activity Assay
-
Objective: To determine the inhibitory effect of this compound on the ATPase activity of cardiac myosin.
-
Materials:
-
Purified cardiac myosin
-
Actin
-
ATPase assay kit (e.g., NADH-coupled assay)
-
This compound
-
Assay buffer (specific to the kit)
-
Microplate reader
-
-
Methodology:
-
Prepare a reaction mixture containing cardiac myosin, actin, and assay buffer in a microplate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of ATP hydrolysis for each concentration of this compound.
-
Plot the ATPase activity against the this compound concentration to determine the IC50 value.
-
2. Cardiomyocyte Contractility Assay
-
Objective: To assess the effect of this compound on the contractility of cultured cardiomyocytes.
-
Materials:
-
Cultured cardiomyocytes (e.g., iPSC-derived)
-
Culture medium
-
This compound
-
Microscopy-based contractility analysis system or impedance-based system
-
-
Methodology:
-
Plate cardiomyocytes on a suitable substrate and allow them to form a spontaneously contracting monolayer.
-
Acquire baseline contractility measurements (e.g., contraction amplitude, velocity, and duration).
-
Add varying concentrations of this compound or vehicle control to the culture medium.
-
After an appropriate incubation period, acquire contractility measurements again.
-
Analyze the data to determine the dose-dependent effect of this compound on cardiomyocyte contractility.
-
Visualizations
Caption: Mechanism of Action of this compound in the Cardiac Sarcomere.
Caption: General workflow for an in vitro experiment with this compound.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. manilatimes.net [manilatimes.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring treatment with cardiac myosin inhibitors in symptomatic obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a single dose of this compound (CK-274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on cardiac contractility in a feline translational model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokinetics: 78% responders on this compound vs 3% in MAPLE-HCM | CYTK Stock News [stocktitan.net]
- 9. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Aficamten Drug-Drug Interaction Profile and Management: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on the drug-drug interaction (DDI) profile of aficamten, a novel cardiac myosin inhibitor. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address specific issues that may be encountered during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which enzymes are involved?
A1: this compound is eliminated from the body primarily through metabolism by multiple cytochrome P450 (CYP) enzymes.[1] This multi-pathway clearance reduces the likelihood of significant increases in this compound exposure when co-administered with a CYP inhibitor.[1] In vitro studies have identified contributions from CYP2C9, CYP3A, CYP2D6, and CYP2C19.[2][3] The main circulating metabolites are the monohydroxylated forms M1a and M1b, which are considered pharmacologically inactive.[4]
Q2: What is the known drug-drug interaction potential of this compound with CYP inhibitors?
A2: this compound was designed to have a low potential for drug-drug interactions.[1] A clinical study in healthy participants evaluated the impact of co-administration with strong inhibitors of several CYP pathways, including fluconazole (a strong inhibitor of CYP2C9, CYP2C19, and CYP3A4), paroxetine (a strong CYP2D6 inhibitor), and fluoxetine (a strong inhibitor of CYP2C19 and CYP2D6).[5] While detailed quantitative results from this study are not yet fully published, the involvement of multiple metabolic pathways suggests that the inhibition of a single CYP enzyme is unlikely to cause a clinically significant increase in this compound plasma concentrations.[1]
Q3: Has the co-administration of this compound with other cardiovascular drugs been studied?
A3: The concomitant use of this compound and disopyramide, a standard-of-care medication for obstructive hypertrophic cardiomyopathy (oHCM), has been evaluated.[5] Clinical data indicate that the combination is well-tolerated and does not lead to a greater reduction in the left ventricular outflow tract (LVOT) gradient compared to this compound alone.[5] Furthermore, the withdrawal of disopyramide while continuing this compound did not diminish this compound's efficacy.[5]
Q4: Are there any known effects of this compound on drug transporters?
A4: Preclinical in vitro studies have been conducted to assess the interaction of this compound with various drug transporters. Specific details regarding these interactions and their clinical relevance are part of ongoing research and regulatory review.
Q5: How does the drug-drug interaction profile of this compound compare to that of mavacamten?
A5: this compound is reported to have a more favorable drug-drug interaction profile than mavacamten.[6][7] Mavacamten is extensively metabolized by CYP2C19 and is also an inducer of CYP3A4, CYP2C9, and CYP2C19, leading to a higher potential for clinically significant drug interactions.[8] In contrast, this compound's metabolism by multiple CYP pathways mitigates this risk.[8][9]
Data Summary Tables
Table 1: In Vitro Contribution of Cytochrome P450 Enzymes to this compound Metabolism
| CYP Enzyme | Fraction Metabolized (fm) | Reference |
| CYP2C9 | 50% | [2] |
| CYP3A | 26% | [2] |
| CYP2D6 | 21% | [2] |
| CYP2C19 | 3% | [2] |
Table 2: Clinical Drug-Drug Interaction Study with Strong CYP Inhibitors
| Co-administered Drug (Inhibitor) | CYP Enzymes Inhibited | Effect on this compound Pharmacokinetics (AUC, Cmax) | Reference |
| Fluconazole | Strong inhibitor of CYP2C9, CYP2C19, and CYP3A4 | Quantitative data from the clinical trial have been presented but are not yet publicly available in peer-reviewed literature. | [5] |
| Paroxetine | Strong inhibitor of CYP2D6 | Quantitative data from the clinical trial have been presented but are not yet publicly available in peer-reviewed literature. | [5] |
| Fluoxetine | Strong inhibitor of CYP2C19 and CYP2D6 | Quantitative data from the clinical trial have been presented but are not yet publicly available in peer-reviewed literature. | [5] |
Experimental Protocols
Key Experiment: In Vitro Cytochrome P450 Inhibition Assay for this compound
This protocol outlines a representative methodology for determining the potential of this compound to inhibit major CYP450 enzymes in human liver microsomes.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
2. Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-isoform specific probe substrates (e.g., phenacetin for CYP1A2, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Positive control inhibitors for each CYP isoform (e.g., furafylline, montelukast, sulfaphenazole, ticlopidine, quinidine, ketoconazole)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system
3. Methods:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical concentration range for this compound would be from 0.1 to 100 µM.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM, and this compound (or positive control inhibitor or vehicle control).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-isoform specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.
-
Visualizations
Caption: this compound Metabolic Pathway.
Caption: Clinical DDI Management Workflow.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. Cytokinetics to Present New this compound Data at ACC 2025: Insights on Metabolism, Combination Therapy, and Long-Term Cardiac Effects [trial.medpath.com]
- 3. Cytokinetics, Incorporated - Cytokinetics Presents Additional Data Related to this compound at the European Society of Cardiology Heart Failure 2025 Congress [ir.cytokinetics.com]
- 4. Effect of itraconazole and fluconazole on the pharmacokinetics of valemetostat: An open-label, phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokinetics to present new findings on this compound and hypertrophic cardiomyopathy at ACC 2025 - Medical Update Online [medicalupdateonline.com]
- 6. Clinical Evaluation of the Effect of this compound on QT/QTc Interval in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. matilda.science [matilda.science]
- 9. docs.publicnow.com [docs.publicnow.com]
Technical Support Center: Refining Animal Models for Aficamten Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the efficacy of Aficamten, a novel cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathy (HCM).
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments with this compound in animal models of HCM.
Echocardiography in Mouse Models of HCM
Question: We are observing high variability in our echocardiography measurements of left ventricular fractional shortening (LVFS) in our HCM mouse model treated with this compound. What could be the cause and how can we troubleshoot this?
Answer: High variability in echocardiography measurements is a common challenge. Here are several potential causes and solutions:
-
Anesthesia: The depth and type of anesthetic can significantly impact cardiac function.
-
Troubleshooting:
-
Ensure a consistent and appropriate level of anesthesia for all animals. Isoflurane is commonly used, and the concentration should be carefully controlled and monitored.[1]
-
Monitor vital signs such as heart rate and body temperature throughout the procedure to ensure physiological stability.[2] Heart rates should be maintained within a consistent range (e.g., 400–500 beats per minute) for comparability.[2]
-
Consider performing echocardiography on conscious mice if feasible, as this eliminates the confounding effects of anesthesia, though it requires specialized handling techniques.[1]
-
-
-
Probe Positioning and Image Acquisition: Incorrect placement of the ultrasound probe can lead to inaccurate measurements.
-
Troubleshooting:
-
Utilize a high-frequency transducer (e.g., 30-40 MHz) for optimal resolution in mice.[2]
-
Obtain clear two-dimensional (2D) images of the short-axis view at the mid-papillary muscle level for M-mode measurements.[1]
-
Ensure the M-mode cursor is positioned perpendicular to the septal and posterior walls.
-
Take measurements from at least three consecutive cardiac cycles and average them to minimize beat-to-beat variability.[1]
-
-
-
Animal-Specific Factors: The HCM phenotype can be variable even within the same mouse strain.
-
Troubleshooting:
-
Increase the sample size to account for biological variability.
-
Carefully phenotype all animals at baseline before starting the treatment study to ensure groups are well-matched.
-
Consider using littermate controls to minimize genetic background variability.
-
-
Isolated Cardiomyocyte Contractility Assays
Question: We are having difficulty obtaining viable, rod-shaped cardiomyocytes from our HCM mouse hearts for in vitro contractility studies with this compound, leading to poor-quality data. What are the likely issues?
Answer: Successful isolation of high-quality adult cardiomyocytes is crucial for meaningful contractility data. Here are some common problems and solutions:
-
Enzymatic Digestion: The digestion process is a critical step and is often the source of poor cell viability.
-
Troubleshooting:
-
Optimize the concentration and digestion time of collagenase and other enzymes. This may require titration for your specific mouse model and age.
-
Ensure the perfusion buffer is properly oxygenated and maintained at a physiological temperature (37°C).
-
The heart should be palpably soft after digestion before proceeding to mechanical dissociation.
-
-
-
Calcium Reintroduction: Cardiomyocytes are sensitive to rapid changes in extracellular calcium.
-
Troubleshooting:
-
Gradually reintroduce calcium to the isolated cells to prevent hypercontraction and cell death.
-
Start with a low calcium concentration and incrementally increase it to physiological levels.
-
-
-
Mechanical Dissociation: Aggressive mechanical dissociation can damage the delicate cardiomyocytes.
-
Troubleshooting:
-
Gently tease the ventricular tissue apart with fine forceps.
-
Use gentle pipetting with a wide-bore pipette to disperse the cells.
-
-
-
Data Acquisition: Even with healthy cells, technical issues during data acquisition can lead to artifacts.
-
Troubleshooting:
-
For video-based edge-detection systems, ensure proper focus and contrast to allow for accurate tracking of cell edges during contraction. Irregular or jagged cell edges can introduce errors.[3]
-
If using systems that measure sarcomere length, be aware that rotational and translational movements of the cardiomyocyte can be a source of error.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for studying hypertrophic cardiomyopathy and the effects of drugs like this compound?
A1: Several animal models are utilized to study HCM, each with its own advantages and limitations.
-
Genetically Engineered Mouse Models: These are the most common models and often involve introducing specific mutations found in human HCM patients. A frequently used model is the R403Q cardiac myosin heavy chain mutation.[4][5] These models allow for the investigation of specific disease mechanisms. However, the phenotype in mice can sometimes be milder than in humans, and not all models develop left ventricular outflow tract (LVOT) obstruction.[6][7]
-
Naturally Occurring Feline HCM: Cats, particularly breeds like the Maine Coon and Ragdoll, have a high prevalence of HCM that closely mimics the human disease in terms of genetics, phenotype, and clinical progression.[8][9] Feline models with specific mutations, such as the A31P mutation in cardiac myosin-binding protein C, have been used to study this compound.[4][10] These larger animal models can provide valuable translational data.[8][9]
-
Other Models: Transgenic rabbit and rat models of HCM have also been developed.[7]
Q2: How does this compound work to reduce hypercontractility in HCM?
A2: this compound is a selective, allosteric inhibitor of cardiac myosin.[4][11] It binds to a distinct site on the myosin heavy chain, which reduces the number of actin-myosin cross-bridges that can form during each cardiac cycle.[4] This leads to a decrease in the force of contraction (inotropy), thereby addressing the underlying hypercontractility that is a hallmark of HCM.[4]
Q3: What are the key parameters to measure in animal models to assess the efficacy of this compound?
A3: The primary endpoints to assess this compound's efficacy in animal models include:
-
Echocardiographic Parameters:
-
Left Ventricular Fractional Shortening (LVFS) and Ejection Fraction (LVEF): To assess global systolic function. This compound is expected to cause a dose-dependent reduction in these parameters.[4][10]
-
Left Ventricular Outflow Tract (LVOT) Gradient: In models that exhibit obstruction, this is a critical measure of the drug's ability to relieve the obstruction.[4]
-
Diastolic Function Parameters: Such as the E/A ratio and isovolumic relaxation time (IVRT), to evaluate improvements in diastolic function.[10]
-
Left Ventricular Wall Thickness and Mass: To assess for regression of hypertrophy over longer-term studies.
-
-
Isolated Cardiomyocyte Contractility:
-
Sarcomere Shortening: To directly measure the effect of this compound on the contractility of individual heart cells.
-
-
Biomarkers:
-
NT-proBNP and Cardiac Troponins: While more commonly used in clinical trials, these can also be measured in animal models as indicators of cardiac stress and injury.
-
Q4: How can we refine our animal models to better predict the human response to this compound?
A4: Improving the translational value of animal models is an ongoing area of research. Here are some strategies:
-
Choosing the Right Model: Select a model that most closely recapitulates the specific aspect of human HCM you are studying (e.g., a model with LVOT obstruction if that is your primary interest). Feline models of HCM, for instance, are considered to have high translational value due to their similarity to the human disease.[8][9]
-
Humanized Models: While more complex to generate, mouse models with "humanized" cardiac proteins can provide more direct insights into how a drug will interact with the human target.
-
Standardized Protocols: Adhering to standardized and rigorous experimental protocols, particularly for imaging and functional assessments, is crucial for reducing variability and improving the reliability of results.
-
Correlation with Clinical Data: Whenever possible, try to measure endpoints in your animal studies that are analogous to those measured in human clinical trials of this compound. This will facilitate more direct comparisons and better prediction of human efficacy.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of this compound in feline and rodent models of HCM.
Table 1: Effects of this compound in a Feline Model of HCM with A31P MYBPC3 Mutation
| Dose | Parameter | Baseline | 6 hours post-dose | 24 hours post-dose | 48 hours post-dose |
| 0.3 mg/kg | LV Fractional Shortening (%) | 45.1 ± 7.9 | 36.5 ± 11.2 | 41.5 ± 10.1 | 46.2 ± 11.4 |
| LVOT Pressure Gradient (mmHg) | 50.9 ± 38.3 | 42.1 ± 39.8 | 48.7 ± 45.1 | 55.6 ± 53.6 | |
| 1.0 mg/kg | LV Fractional Shortening (%) | 48.7 ± 9.2 | 29.8 ± 6.9 | 35.1 ± 8.1 | 44.5 ± 11.3 |
| LVOT Pressure Gradient (mmHg) | 58.7 ± 44.2 | 25.1 ± 14.9 | 30.5 ± 20.1 | 45.3 ± 35.8 | |
| 2.0 mg/kg | LV Fractional Shortening (%) | 47.6 ± 10.3 | 26.1 ± 7.4 | 29.3 ± 6.3 | 44.2 ± 10.9 |
*Data presented as mean ± standard deviation. *p < 0.05 compared to baseline. Data adapted from studies in cats with naturally occurring HCM.[4][10]
Table 2: Effects of this compound in Rodent Models
| Species | Model | Dose | Effect on Fractional Shortening |
| Mouse | R403Q cardiac myosin mutation | Not specified | Reduced cardiac contractility |
| Rat | Sprague Dawley (healthy) | 0.5 - 4 mg/kg | Dose- and concentration-related reduction |
*Data adapted from preclinical studies.[12]
Experimental Protocols
Protocol: Echocardiography in Mice
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (e.g., 2.5% for induction, 1-1.5% for maintenance) delivered in oxygen.[7]
-
Remove chest hair using a depilatory cream the day before the procedure to ensure good probe contact.[1][7]
-
Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[1]
-
Monitor heart rate using ECG electrodes integrated into the platform.[1]
-
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.[1]
-
Use a high-frequency linear array transducer (e.g., 18-40 MHz).[1]
-
Obtain a parasternal long-axis view to visualize the overall cardiac structure.
-
Rotate the probe 90 degrees to obtain the short-axis view at the level of the papillary muscles.[2]
-
Acquire 2D B-mode and M-mode images from the short-axis view.
-
-
Measurements:
-
From the M-mode images, measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), as well as the interventricular septal (IVS) and posterior wall (PW) thickness.[1]
-
Calculate LV fractional shortening (FS) as: [(LVIDd - LVIDs) / LVIDd] x 100.[1]
-
Calculate LV ejection fraction (EF) using standard formulas.[1]
-
Assess diastolic function using pulsed-wave Doppler of the mitral inflow to measure the E and A wave velocities.
-
If the model has LVOT obstruction, use color and pulsed-wave Doppler to measure the peak velocity across the LVOT to calculate the pressure gradient.
-
Protocol: Cardiomyocyte Isolation and Contractility Measurement
-
Heart Perfusion and Digestion:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase (e.g., Type II) and protease (e.g., Type XIV) to digest the extracellular matrix.
-
-
Cell Dissociation and Calcium Reintroduction:
-
Once the heart is digested, remove the ventricles and gently mince the tissue in a calcium-free buffer.
-
Disperse the cells by gentle trituration with a transfer pipette.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.25 mM.[6]
-
-
Contractility Measurement:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Place the coverslip in a chamber on the stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix).
-
Pace the cardiomyocytes using field stimulation (e.g., at 1 Hz).
-
Record changes in cell length or sarcomere length during contraction and relaxation.
-
Analyze the recordings to determine parameters such as percentage of shortening, and time to peak contraction and relaxation.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in reducing cardiac hypercontractility.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for evaluating this compound's efficacy.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Echocardiographic Characterization of a Murine Model of Hypertrophic Obstructive Cardiomyopathy Induced by Cardiac-specific Overexpression of Epidermal Growth Factor Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cracking the Code of a Preclinical Rodent Model of HFpEF: The Mitochondrial Link - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translation from Animal Models to the Clinic: Case Examples from Neuroscience Research - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Application of Echocardiography on Transgenic Mice with Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to this compound at the HFSA Annual Scientific Meeting 2025 [ir.cytokinetics.com]
- 12. Preclinical profile of novel cardiac myosin inhibitor CK-586 disclosed | BioWorld [bioworld.com]
troubleshooting inconsistent results in Aficamten experiments
Welcome to the technical support center for Aficamten experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent, reliable results in their studies with this novel cardiac myosin inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during in vitro and in vivo experiments with this compound.
General Handling and Preparation
Question: How should I dissolve and store this compound?
Answer: this compound is soluble in DMSO[1]. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C for long-term stability[2]. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%. If you observe precipitation upon dilution, gentle warming and sonication can aid in dissolution[2].
Question: I am observing precipitation of this compound in my cell culture medium. What should I do?
Answer: Precipitation of small molecule inhibitors in aqueous solutions can be a source of inconsistent results. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the solubility of this compound in your specific medium. Try working with a lower final concentration.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Prepare Fresh Working Solutions: Do not use old or repeatedly freeze-thawed working solutions, as this can promote precipitation. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Consider Formulation: For in vivo studies, this compound has been formulated in solutions like 0.5% HPMC/0.1% Tween-80[3]. For in vitro work, if issues persist, you might explore the use of solubilizing agents, but be sure to include appropriate vehicle controls.
In Vitro Assays: Cardiomyocyte Experiments
Question: I am having trouble isolating viable adult ventricular cardiomyocytes. What are the common pitfalls?
Answer: The isolation of high-quality adult cardiomyocytes is a technically challenging procedure with several critical steps. Inconsistent results are often due to one or more of the following factors:
-
Enzymatic Digestion: The choice and concentration of enzymes (e.g., collagenase, protease) are crucial. Different batches of enzymes can have varying activity, requiring optimization for each new lot[4]. Over-digestion can lead to fragile, calcium-intolerant cells, while under-digestion results in low cell yield[5][6].
-
Perfusion Quality: Inadequate perfusion of the heart, often due to air bubbles in the perfusion line or improper cannulation of the aorta, can lead to incomplete digestion and a poor yield of viable cells[4][6].
-
Calcium Paradox: The reintroduction of calcium to the digested heart tissue is a critical step. A slow, stepwise reintroduction is necessary to prevent the "calcium paradox," which causes rapid cell death[6].
-
Reagent Quality: The purity of the water and all reagents is paramount. Contaminants can significantly impact cell viability[4].
Question: My isolated cardiomyocytes show poor contractility at baseline, even before adding this compound. What could be the cause?
Answer: Poor baseline contractility in isolated cardiomyocytes can stem from several issues during the isolation and handling process:
-
Suboptimal Cell Health: The cells may have been damaged during isolation, leading to compromised function. Assess cell viability using methods like trypan blue exclusion and morphology (rod-shaped vs. rounded).
-
Inappropriate Buffer Composition: Ensure your experimental buffer has the correct pH, ionic strength, and energy substrates (e.g., glucose, fatty acids) to support cardiomyocyte function.
-
Temperature Fluctuations: Cardiomyocyte function is sensitive to temperature. Maintain a stable and appropriate temperature (typically 37°C) throughout your experiment.
-
Lack of Pacing: For consistent and reproducible contractility measurements, electrical field stimulation (pacing) is often necessary to control the contraction rate.
Question: I am not seeing a dose-dependent effect of this compound on cardiomyocyte contractility. What should I check?
Answer: If you are not observing the expected dose-dependent inhibition of contractility with this compound, consider the following:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. If in doubt, use a fresh vial or lot of the compound.
-
Assay Sensitivity: Your contractility assay may not be sensitive enough to detect subtle changes. Ensure your measurement system (e.g., video-based edge detection, atomic force microscopy) is properly calibrated and has the necessary resolution.
-
Incubation Time: Ensure you are allowing sufficient time for this compound to equilibrate with the cardiomyocytes and exert its effect.
-
Experimental Controls: Include appropriate positive and negative controls in your experiment. A positive control for contractility reduction (e.g., another known myosin inhibitor like blebbistatin) can help validate your assay system. A vehicle control (DMSO) is essential to rule out any effects of the solvent.
In Vitro Assays: Biochemical Assays
Question: I am setting up a cardiac myofibril ATPase assay. What are the critical parameters for consistent results?
Answer: A successful myofibril ATPase assay requires careful attention to several details:
-
Myofibril Preparation: The purity and integrity of the myofibril preparation are critical. Ensure that the preparation is free of contaminating ATPases and that the sarcomeric proteins are not degraded.
-
Buffer Composition: The assay buffer should have a defined pH, ionic strength, and concentrations of Mg2+ and Ca2+. The free Ca2+ concentration, which determines the activation state of the myofibrils, must be carefully controlled using a calcium buffer system (e.g., EGTA).
-
ATP Concentration: The concentration of ATP should be optimized for your specific assay conditions.
-
Phosphate Detection Method: Several methods can be used to measure the inorganic phosphate (Pi) released during ATP hydrolysis (e.g., malachite green-based assays). Ensure your chosen method is sensitive and linear in the expected range of Pi concentrations.
-
Controls: Include a negative control without myofibrils to measure non-enzymatic ATP hydrolysis and a positive control with a known ATPase inhibitor or activator to validate the assay.
Data Presentation
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Species/Tissue | IC50 (µM) | Reference |
| Cardiac Myofibril ATPase | Bovine | 1.26 | [7] |
| Cardiac Myosin S1 ATPase | Bovine | 1.0 | [3] |
| Cardiomyocyte Fractional Shortening | Rat | ~1.0 | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) | Unbound Fraction (%) | Reference |
| Mouse | Oral | 98 | 4.5 | 8.8 | 24.9 | [8] |
| Rat | Oral | 55-79 | 3.0 | 2.1 | 6.5 | [2][7][8] |
| Dog | Oral | 45 | 33.8 | 3.3 | 1.6 | [2][8] |
| Monkey | Oral | 41 | 8.1 | 11 | 1.9 | [2][8] |
Table 3: Selectivity of this compound
| Myofibril Type | Myosin Isoform | IC50 (µM) | Reference |
| Cardiac | β-MHC | 1.26 | [3] |
| Slow Skeletal | β-MHC | 1.23 | [3] |
| Fast Skeletal | MYH1 | 6.52 | [3] |
| Smooth Muscle S1 | - | >40 | [3] |
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is a generalized procedure based on common Langendorff perfusion methods. Optimization may be required based on specific laboratory conditions and reagents.
Materials:
-
Langendorff perfusion system
-
Collagenase (Type II), Protease (Type XIV)
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Calcium-free perfusion buffer
-
Digestion buffer (perfusion buffer with enzymes)
-
Stopping buffer (perfusion buffer with 10% fetal bovine serum)
-
Solutions for graded calcium reintroduction
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Rapidly excise the heart and place it in ice-cold perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated perfusion buffer (37°C) to clear the heart of blood.
-
Switch to calcium-free perfusion buffer for 5-10 minutes to stop the heart from beating and to begin dissociating cell-cell junctions.
-
Switch to digestion buffer containing collagenase and protease. Recirculate the digestion buffer for 20-30 minutes, or until the heart becomes pale and flaccid.
-
Remove the heart from the apparatus, and gently tease the ventricular tissue apart in a petri dish containing stopping buffer.
-
Gently triturate the tissue with a transfer pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove large debris.
-
Allow the rod-shaped cardiomyocytes to settle by gravity.
-
Carefully remove the supernatant and gently resuspend the cell pellet in a solution with a low calcium concentration.
-
Gradually increase the calcium concentration in a stepwise manner to adapt the cells to physiological calcium levels.
-
The isolated, calcium-tolerant, rod-shaped cardiomyocytes are now ready for experimental use.
Protocol 2: Myofibril ATPase Activity Assay
This protocol describes a colorimetric method to measure the ATPase activity of cardiac myofibrils.
Materials:
-
Isolated cardiac myofibrils
-
Assay buffer (e.g., MOPS buffer with MgCl2, EGTA, and varying concentrations of CaCl2 to achieve desired pCa)
-
ATP solution
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare a series of assay buffers with varying free calcium concentrations (pCa values) to generate a pCa-ATPase activity curve.
-
Add a defined amount of myofibril suspension to each well of a microplate.
-
Initiate the ATPase reaction by adding a known concentration of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 5-15 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or SDS).
-
Add the malachite green reagent to each well to react with the liberated inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Generate a phosphate standard curve to convert the absorbance values to the amount of phosphate produced.
-
Calculate the ATPase activity (e.g., in nmol Pi/mg myofibril/min).
-
To test the effect of this compound, pre-incubate the myofibrils with varying concentrations of the inhibitor before adding ATP.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the cardiac myosin cross-bridge cycle.
Caption: General experimental workflow for studying this compound's effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy [jove.com]
- 6. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Aficamten and Hypertrophic Cardiomyopathy (HCM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of genetic mutations in Hypertrophic Cardiomyopathy (HCM) on the response to Aficamten.
Frequently Asked Questions (FAQs)
Q1: What is the general efficacy of this compound in patients with hypertrophic cardiomyopathy?
This compound, a next-in-class cardiac myosin inhibitor, has demonstrated significant efficacy in clinical trials for patients with both obstructive (oHCM) and non-obstructive (nHCM) hypertrophic cardiomyopathy.[1][2][3][4] In the pivotal Phase 3 SEQUOIA-HCM trial for oHCM, this compound met the primary endpoint by showing a statistically significant improvement in exercise capacity as measured by peak oxygen uptake (pVO₂) compared to placebo.[4] Furthermore, the trial demonstrated statistically significant and clinically meaningful improvements across all 10 prespecified secondary endpoints, including the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS) and reductions in the left ventricular outflow tract (LVOT) gradient.[4] The Phase 2 REDWOOD-HCM trial also showed that this compound led to significant reductions in both resting and post-Valsalva LVOT gradients.[5][6]
Q2: Is there evidence that the response to this compound is dependent on the specific HCM-causing genetic mutation (e.g., MYH7 vs. MYBPC3)?
Currently, there is limited publicly available data from clinical trials that directly compares the efficacy of this compound between patients with different HCM-causing genetic mutations, such as those in the β-myosin heavy chain (MYH7) and myosin-binding protein C (MYBPC3) genes.[1] While HCM is well-established as a disease of the sarcomere, and the inclusion criteria for major clinical trials like SEQUOIA-HCM and ACACIA-HCM include patients with a known disease-causing gene mutation, detailed sub-group analyses based on genotype have not been extensively published.[7][8] One analysis from the REDWOOD-HCM trial in non-obstructive HCM did stratify a responder analysis by the presence or absence of a "Gene/Family History," but did not provide a breakdown by specific genes.[9] The scientific community has highlighted the need for future research to explore the efficacy of cardiac myosin inhibitors in genotypically different populations.[1][3]
Q3: How is genetic status considered in current this compound clinical trials?
Genetic testing is an important component of patient selection in this compound clinical trials. For instance, the inclusion criteria for the SEQUOIA-HCM and ACACIA-HCM trials specify that a patient can be enrolled if they have a left ventricular wall thickness of ≥13 mm and a known disease-causing gene mutation or a positive family history of HCM.[7][8] This indicates that genetic data is being collected for trial participants. However, the primary analyses of these trials have focused on the overall efficacy and safety in the broader HCM population rather than on genotype-specific outcomes. The exclusion criteria for these trials also screen out known or suspected infiltrative, genetic, or storage disorders that can mimic HCM, such as Fabry disease and Noonan syndrome.[7][8][10]
Q4: My research is showing variable responses to this compound in cell lines with different HCM mutations. What could be the cause?
Variability in response to this compound across different HCM mutations is an expected and important area of investigation. Here are some potential factors to consider:
-
Mutation-specific effects on myosin function: Different mutations in sarcomeric proteins can lead to distinct biophysical consequences. For example, some mutations may primarily affect the force-generating state of myosin, while others might impact its energy utilization or relaxation properties.[11] this compound works by inhibiting the entry of myosin into a force-producing state, so its efficacy could theoretically differ depending on the specific molecular defect.[4]
-
Presence of modifier genes: The genetic background of your cell lines could contain variants in other genes that influence the severity of the HCM phenotype or the response to therapy.
-
Experimental conditions: Ensure that your experimental protocols, including drug concentration, treatment duration, and the functional assays used, are consistent and optimized for each cell line.
Troubleshooting Guides
Problem: Inconsistent or unexpected patient-reported outcomes in a study cohort.
-
Possible Cause 1: Underlying genetic heterogeneity.
-
Troubleshooting Step: If not already done, perform genetic sequencing on your cohort to identify the specific HCM-causing mutations. Analyze patient-reported outcome data (e.g., KCCQ scores) by stratifying patients based on their genotype.
-
-
Possible Cause 2: Subjectivity of patient-reported outcomes.
-
Troubleshooting Step: Correlate patient-reported outcomes with objective functional measures, such as changes in peak VO₂, LVOT gradient, and cardiac biomarkers (e.g., NT-proBNP), to provide a more comprehensive picture of treatment response.
-
Problem: Difficulty in establishing a clear genotype-phenotype correlation with this compound response.
-
Possible Cause: Insufficient sample size.
-
Troubleshooting Step: HCM is genetically heterogeneous.[1] Studies with small sample sizes may lack the statistical power to detect significant differences in treatment response between different mutation groups. Consider collaborating with other research groups to pool data and increase your sample size.
-
-
Possible Cause: Focus on a single endpoint.
-
Troubleshooting Step: Evaluate a range of endpoints to assess treatment response. This should include echocardiographic parameters, exercise capacity, cardiac biomarkers, and patient-reported outcomes. A composite endpoint analysis may also be beneficial.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Obstructive HCM (SEQUOIA-HCM Trial)
| Endpoint | This compound Group | Placebo Group | Between-Group Difference | p-value |
| Change in Peak VO₂ (mL/kg/min) | 1.8 | 0.0 | 1.7 | <0.001 |
| Change in Valsalva LVOT Gradient (mmHg) | -50.9 | - | - | <0.001 |
| Change in Resting LVOT Gradient (mmHg) | -38.5 | - | - | <0.001 |
| Change in KCCQ-CSS | 12 | 5 | 7.9 | <0.001 |
| Patients with ≥1 NYHA Class Improvement | 64.9% | - | - | <0.001 |
Data from the SEQUOIA-HCM trial as reported in various sources.[2][4][12]
Table 2: Efficacy of this compound in Non-Obstructive HCM (REDWOOD-HCM Cohort 4)
| Endpoint | This compound Group |
| Patients with ≥1 NYHA Class Improvement | 55% |
| Asymptomatic Patients at Week 10 | 29% |
Data from the REDWOOD-HCM Cohort 4 as reported in a review.[2]
Experimental Protocols
Genotyping of HCM Patients
-
Sample Collection: Obtain a blood or saliva sample from the patient for DNA extraction.
-
DNA Extraction: Isolate genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
Gene Panel Sequencing: Perform next-generation sequencing (NGS) using a targeted gene panel that includes at least the eight core sarcomeric genes with the strongest evidence for causing HCM: MYBPC3, MYH7, TNNT2, TNNI3, TPM1, ACTC1, MYL2, and MYL3.[11]
-
Data Analysis: Align sequencing reads to the human reference genome. Perform variant calling and annotation to identify genetic variants within the targeted genes.
-
Variant Classification: Classify identified variants as pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign according to the American College of Medical Genetics and Genomics (ACMG) guidelines.
Echocardiographic Assessment of this compound Response
-
Baseline Assessment: Prior to initiating this compound treatment, perform a comprehensive transthoracic echocardiogram to measure baseline parameters, including:
-
Left ventricular ejection fraction (LVEF)
-
Resting and post-Valsalva LVOT gradients
-
Left ventricular wall thickness
-
-
Dose Titration and Monitoring: During the initial phase of treatment, perform echocardiograms at regular intervals (e.g., every 2-4 weeks) to guide dose titration. The dose of this compound is typically escalated based on the patient's LVOT gradient and LVEF.[7]
-
Follow-up Assessments: Conduct follow-up echocardiograms at specified time points (e.g., 12 and 24 weeks) to evaluate the treatment effect on the parameters measured at baseline.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy - BioSpace [biospace.com]
- 5. hcplive.com [hcplive.com]
- 6. Study of this compound for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. UCSD Cardiomyopathy Trial → this compound Compared to Placebo in Adults With Symptomatic nHCM [clinicaltrials.ucsd.edu]
- 9. cytokinetics.com [cytokinetics.com]
- 10. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 11. Role of Genetics in Diagnosis and Management of Hypertrophic Cardiomyopathy: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
Technical Support Center: Optimizing the Therapeutic Window of Cardiac Myosin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic window of cardiac myosin inhibitors (CMIs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cardiac myosin inhibitors?
A1: Cardiac myosin inhibitors are small-molecule drugs that directly target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM).[1] They selectively and reversibly bind to cardiac myosin, the motor protein responsible for heart muscle contraction.[2] Their primary mechanism involves inhibiting the myosin ATPase, which reduces the rate of actin-myosin cross-bridge formation.[3][4] This action stabilizes the myosin heads in an energy-sparing, "super-relaxed state" (SRX), making them less available to interact with actin.[1][3] The ultimate effect is a reduction in the excessive contractility (hypercontractility) that characterizes HCM, leading to decreased obstruction of the left ventricular outflow tract (LVOT), improved diastolic function, and reduced stress on the heart wall.[1][5]
References
- 1. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Cardiac Myosin Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Novel Cardiac Myosin Inhibitor Therapy for Hypertrophic Cardiomyopathy in Adults: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac myosin inhibitors - a cutting-edge solution for the management of hypertrophic cardiomyopathy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Analysis of Aficamten and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting Aficamten and its metabolites. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reliable results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound in humans?
A1: this compound is extensively metabolized in humans. The main circulating metabolites in plasma are the monohydroxylated metabolites M1a (CK-3834282) and M1b (CK-3834283), and an oxygen-linked glucuronide conjugate of M1a, known as M5.[1][2] In feces, the major metabolite identified is M18.[1][3]
Q2: What is the primary metabolic pathway of this compound?
A2: The primary metabolic pathway for this compound involves oxidation by multiple cytochrome P450 enzymes (CYP2C8, 2C9, 2D6, and 3A4) to form the hydroxylated metabolites M1a and M1b.[3] Subsequently, M1a can undergo glucuronidation to form the M5 metabolite.[3] The formation of the major fecal metabolite, M18, involves the action of gut microbes on M5 through reductive ring opening and hydrolysis of the 1,2,4-oxadiazole moiety.[3]
Q3: What is the recommended analytical method for quantifying this compound and its metabolites in plasma?
A3: The most common and validated method for the simultaneous quantification of this compound and its major metabolites (M1a and M1b) in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][4][5] This technique offers high sensitivity and selectivity for accurate measurement in complex biological matrices.
Q4: What are the typical lower limits of quantification (LLOQ) for this compound and its metabolites in plasma?
A4: Validated LC-MS/MS methods have reported an LLOQ of 1.00 ng/mL for this compound and its metabolites, M1a and M1b, in human plasma.[5][6]
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic transformation of this compound in humans.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a general procedure for the extraction of this compound and its metabolites from human plasma using protein precipitation.
Materials:
-
Human plasma samples (stored at -80°C)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
To precipitate proteins, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 10 mM ammonium acetate in 70:30 water:acetonitrile).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Quantification
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound and its metabolites. Instrument parameters should be optimized for your specific system.
Liquid Chromatography (LC) Parameters:
-
Column: Waters XBridge® BEH C18, 50 x 2.1 mm, 3.5 µm or Daicel/Chiral Technologies, Inc., CHIRLPAK® IB N-3, 150 × 2.1 mm, 3 μm for enantiomeric separation of M1a and M1b.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution (Example):
-
0.0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 30% B
-
4.1-5.0 min: 30% B (Re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example - to be optimized):
-
Ion Source Parameters (Typical values):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data Summary
The following table summarizes the reported validation parameters for the LC-MS/MS analysis of this compound and its metabolites in human plasma.
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| This compound | 1.00 | 1 - 500 | 0.5 to 17.1 | -21.5 to 6.3 |
| Metabolite M1a (CK-3834282) | 1.00 | 1 - 500 | 0.8 to 7.1 | -4.4 to 9.7 |
| Metabolite M1b (CK-3834283) | 1.00 | 1 - 500 | 0.9 to 8.6 | -10.8 to 9.7 |
| Data sourced from a validated bioanalytical assay.[1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the LC-MS/MS analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column degradation or contamination.
-
Incompatibility between the injection solvent and the mobile phase.
-
Sample overload.
-
Improper mobile phase pH.
-
-
Solutions:
-
Column Care: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Solvent Mismatch: Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.
-
Reduce Injection Volume: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Leaks in the LC system.
-
Air bubbles in the pump or mobile phase.
-
Inconsistent mobile phase preparation.
-
Fluctuations in column temperature.
-
-
Solutions:
-
System Check: Check for leaks at all fittings.
-
Degassing: Ensure the mobile phase is properly degassed. Purge the pump to remove any air bubbles.
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure accurate composition.
-
Temperature Control: Use a column oven to maintain a stable temperature.
-
Issue 3: Low Signal Intensity or No Signal
-
Possible Causes:
-
Sample degradation.
-
Inefficient sample extraction.
-
Ion suppression from the sample matrix.
-
Incorrect MS parameters.
-
-
Solutions:
-
Sample Stability: Ensure proper storage and handling of samples.
-
Extraction Efficiency: Optimize the protein precipitation or consider an alternative extraction method like solid-phase extraction (SPE).
-
Matrix Effects: Dilute the sample or improve chromatographic separation to move the analyte peak away from co-eluting matrix components.
-
MS Optimization: Infuse a standard solution of the analyte to optimize ion source and MRM parameters.
-
Issue 4: High Background Noise
-
Possible Causes:
-
Contaminated mobile phase or LC system.
-
Dirty ion source.
-
Carryover from previous injections.
-
-
Solutions:
-
Fresh Solvents: Prepare fresh mobile phase with high-purity solvents and additives.
-
System Cleaning: Clean the ion source according to the manufacturer's instructions.
-
Injector Wash: Optimize the injector wash procedure with a strong solvent to minimize carryover.
-
Experimental Workflow Visualization
The diagram below outlines the general workflow for the quantitative analysis of this compound and its metabolites in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of this compound in healthy Chinese participants: a randomized, double-blind, placebo-controlled, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Hepatic Impairment or Renal Impairment on the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Evaluation of the Effect of this compound on QT/QTc Interval in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aficamten and Mavacamten for Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aficamten and mavacamten, two novel cardiac myosin inhibitors for the treatment of hypertrophic cardiomyopathy (HCM). It delves into their mechanisms of action, clinical trial data, and safety profiles, supported by experimental data and visualizations to aid in research and development efforts.
Introduction
Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to significant symptoms and adverse cardiovascular events.[1][2] The underlying pathophysiology involves hypercontractility of the cardiac sarcomere.[1][3] this compound and mavacamten are first-in-class cardiac myosin inhibitors that directly target this hypercontractility, offering a disease-specific therapeutic approach.[4][5] While both drugs share a common target, they exhibit distinct pharmacological properties that influence their clinical application and safety profiles.
Mechanism of Action
Both this compound and mavacamten are allosteric inhibitors of cardiac myosin, reducing the number of actin-myosin cross-bridges and thereby decreasing excessive contractility.[4][6] However, they bind to different allosteric sites on the myosin heavy chain.[3][4]
Mavacamten stabilizes the "off" state of the myosin head, making fewer heads available to bind to actin.[4][6] This reduces the power-generating capacity of the sarcomere.
This compound also binds to the myosin head but at a distinct site from mavacamten.[3][4] It works by slowing the release of phosphate from the myosin head, which in turn reduces the rate of cross-bridge cycling and force production.[4][7]
Caption: Mechanism of action of this compound and Mavacamten on the cardiac sarcomere.
Clinical Efficacy
The clinical development of both this compound and mavacamten has been marked by pivotal Phase 3 clinical trials: SEQUOIA-HCM for this compound and EXPLORER-HCM and VALOR-HCM for mavacamten. These trials have demonstrated the efficacy of both agents in improving key clinical endpoints in patients with obstructive HCM.
Quantitative Efficacy Data
| Efficacy Endpoint | This compound (SEQUOIA-HCM) | Mavacamten (EXPLORER-HCM) | Mavacamten (VALOR-HCM) |
| Change in pVO2 (mL/kg/min) | 1.74 (vs. placebo)[8][9] | 1.4 (vs. placebo)[10][11] | Not the primary endpoint |
| Change in Post-Exercise LVOT Gradient (mmHg) | -50.8 (indirect comparison)[12] | -47 (vs. placebo)[11] | -45.2 (vs. placebo)[13] |
| Change in Resting LVOT Gradient (mmHg) | Majority of patients achieved <30 mmHg[8] | -42.44 (vs. placebo)[14] | -36 (vs. placebo)[13] |
| Improvement in NYHA Functional Class (≥1 class) | Statistically significant improvement[9] | 65% (vs. 31% with placebo)[10] | 63% (vs. 21% with placebo)[13] |
| Change in KCCQ-CSS | Statistically significant improvement[9] | +9.1 (vs. placebo)[10] | 10.4 (vs. placebo)[13] |
Safety Profile
The safety profiles of this compound and mavacamten are a critical consideration in their clinical use, with a particular focus on the risk of reducing left ventricular ejection fraction (LVEF).
Quantitative Safety Data
| Safety Endpoint | This compound (SEQUOIA-HCM) | Mavacamten (EXPLORER-HCM) | Mavacamten (VALOR-HCM) |
| Incidence of LVEF <50% | 4.9% (led to dose reduction)[15][16] | 8.7% (led to treatment interruption in some)[17] | 13.9% (led to dose reduction or discontinuation)[18] |
| Serious Adverse Events | 5.6% (vs. 9.3% with placebo)[8][15] | Similar to placebo[19] | No severe adverse events noted[20] |
| Treatment Interruptions due to low LVEF | None reported[8] | 7 patients (reversible)[21] | 2 patients with temporary stop[20] |
| New-onset Atrial Fibrillation | 2.4% (4.9 per 100 patient-years)[22] | Numerically higher than placebo[23] | 10.2% (4.55 per 100 patient-years)[18] |
Experimental Protocols
SEQUOIA-HCM (this compound)
-
Study Design: A Phase 3, randomized, placebo-controlled, double-blind, multi-center trial.[24][25]
-
Patient Population: Adults with symptomatic obstructive HCM.[24]
-
Intervention: this compound (starting at 5 mg, titrated up to 20 mg) or placebo administered orally once daily for 24 weeks.[24][26] Dose adjustments were based on echocardiography results.[26]
-
Primary Endpoint: Change in peak oxygen uptake (pVO2) measured by cardiopulmonary exercise testing (CPET) from baseline to week 24.[24][25]
-
Secondary Endpoints: Included changes in Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), NYHA functional class, and LVOT gradient.[9]
EXPLORER-HCM (Mavacamten)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[19]
-
Patient Population: 251 patients with symptomatic (NYHA Class II or III) obstructive HCM with an LVOT gradient ≥50 mm Hg.[27]
-
Intervention: Mavacamten (starting at 5 mg) or placebo orally once daily for 30 weeks.[19]
-
Primary Endpoint: A composite functional endpoint defined by either a ≥1.5 mL/kg/min improvement in pVO2 plus an improvement of at least one NYHA functional class, or a ≥3.0 mL/kg/min improvement in pVO2 with no worsening in NYHA class.[10][27]
-
Secondary Endpoints: Included changes in post-exercise LVOT peak gradient, NYHA class, and KCCQ-CSS.[27]
VALOR-HCM (Mavacamten)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[28]
-
Patient Population: 112 adults with symptomatic obstructive HCM who were eligible for septal reduction therapy (SRT).[20]
-
Intervention: Mavacamten or placebo for 16 weeks, with a subsequent blinded crossover.[13]
-
Primary Endpoint: The proportion of patients who either proceeded with SRT or remained eligible for SRT at week 16.[20]
-
Secondary Endpoints: Included changes in post-exercise LVOT gradient, NYHA class, KCCQ score, and cardiac biomarkers.[20]
Caption: Generalized experimental workflow for pivotal clinical trials of cardiac myosin inhibitors.
Comparative Analysis
While direct head-to-head trials are lacking, indirect comparisons and network meta-analyses suggest both this compound and mavacamten are highly effective in improving hemodynamic and functional parameters in patients with obstructive HCM.[12][29]
-
Efficacy: Both drugs demonstrate significant improvements in exercise capacity, symptoms, and LVOT obstruction. Some analyses suggest this compound may have a numerically greater effect on pVO2, though the difference in indirect comparisons was not statistically significant.[9][12]
-
Safety: The incidence of LVEF reduction appears to be a key differentiator. While both drugs carry this risk, early data suggests a potentially lower incidence of significant LVEF reduction with this compound, often managed by dose reduction rather than treatment interruption.[15][16][23] Mavacamten has a boxed warning regarding the risk of heart failure due to systolic dysfunction.[6]
-
Pharmacokinetics: this compound has a shorter half-life, which may allow for more rapid dose adjustments and reversal of effects if needed.[23] Mavacamten's metabolism via CYP2C19 and CYP3A4 can lead to more drug-drug interactions.[2]
References
- 1. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 2. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Era: Mavacamten for Obstructive Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 7. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. emjreviews.com [emjreviews.com]
- 11. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mavacamten in Adults With Symptomatic Obstructive HCM Who Are Eligible for Septal Reduction Therapy - American College of Cardiology [acc.org]
- 14. Safety and Effectiveness of Mavacamten Use in Hypertrophic Obstructive Cardiomyopathy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. researchgate.net [researchgate.net]
- 18. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 19. cardioaragon.com [cardioaragon.com]
- 20. Mavacamten Slashes Need for Septal Reduction in Obstructive HCM: VALOR-HCM | tctmd.com [tctmd.com]
- 21. ahajournals.org [ahajournals.org]
- 22. academic.oup.com [academic.oup.com]
- 23. ahajournals.org [ahajournals.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. cytokinetics.com [cytokinetics.com]
- 26. This compound for Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mavacamten Successful in Obstructive Hypertrophic Cardiomyopathy: EXPLORER-HCM | tctmd.com [tctmd.com]
- 28. Bristol Myers Squibb - Bristol Myers Squibb Announces Positive Topline Results from Phase 3 VALOR-HCM Trial, Evaluating Mavacamten in Patients with Obstructive Hypertrophic Cardiomyopathy Who are Eligible for Septal Reduction Therapy [news.bms.com]
- 29. bioscmed.com [bioscmed.com]
Head-to-Head Clinical Trial Analysis: Aficamten vs. Beta-Blockers for Obstructive Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the MAPLE-HCM Trial
This guide provides a detailed comparison of Aficamten, a novel cardiac myosin inhibitor, and the beta-blocker metoprolol, based on the findings of the pivotal Phase 3 MAPLE-HCM clinical trial. The study offers the first head-to-head evidence evaluating the efficacy and safety of this compound as a monotherapy against the long-standing first-line treatment for symptomatic obstructive hypertrophic cardiomyopathy (oHCM).
Executive Summary
The MAPLE-HCM trial demonstrated the superiority of this compound over metoprolol in improving exercise capacity, symptoms, and key hemodynamic parameters in patients with symptomatic oHCM. As a direct cardiac myosin inhibitor, this compound targets the underlying pathophysiology of hypercontractility in HCM, offering a distinct mechanistic advantage over beta-blockers, which primarily exert negative chronotropic and inotropic effects. The findings from this trial suggest a potential paradigm shift in the first-line treatment of oHCM, positioning cardiac myosin inhibitors as a primary therapeutic option.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the therapeutic effect of this compound and beta-blockers stems from their distinct molecular targets and mechanisms of action.
This compound: This second-generation cardiac myosin inhibitor directly targets the sarcomere, the fundamental contractile unit of cardiomyocytes.[1] By binding to a specific allosteric site on cardiac myosin, this compound reduces the number of actin-myosin cross-bridges formed during each cardiac cycle.[2] This selective inhibition of myosin ATPase activity leads to a reduction in excessive contractility, thereby alleviating the left ventricular outflow tract (LVOT) obstruction characteristic of oHCM.[1]
Beta-Blockers (Metoprolol): As a selective β1-adrenergic receptor antagonist, metoprolol's primary cardiovascular effects are mediated through the autonomic nervous system. By blocking the effects of catecholamines (e.g., adrenaline) on the heart, beta-blockers reduce heart rate (negative chronotropy) and the force of cardiac contraction (negative inotropy).[3] In oHCM, this reduction in heart rate and contractility can decrease the dynamic LVOT gradient and improve symptoms, though it does not address the root cause of hypercontractility at the sarcomere level.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound vs Metoprolol for Obstructive Hypertrophic Cardiomyopathy: MAPLE-HCM Rationale, Study Design, and Baseline Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]
Aficamten Edges Out Standard of Care in Hypertrophic Cardiomyopathy Treatment Landscape
A comprehensive analysis of recent clinical trial data indicates that Aficamten, a next-generation cardiac myosin inhibitor, demonstrates superior efficacy in improving key clinical outcomes for patients with obstructive hypertrophic cardiomyopathy (oHCM) when compared to the standard of care, including beta-blockers. The safety profile of this compound appears favorable and comparable to existing treatments.
This guide provides a detailed comparison of the efficacy and safety of this compound against the standard of care for oHCM, targeting researchers, scientists, and drug development professionals. The information is based on data from pivotal clinical trials, including REDWOOD-HCM, SEQUOIA-HCM, and the head-to-head MAPLE-HCM trial.
Efficacy: this compound Shows Significant Improvements
The primary therapeutic goal in oHCM is to reduce the left ventricular outflow tract (LVOT) gradient, alleviate symptoms, and improve exercise capacity. Clinical trial data consistently show that this compound achieves these goals more effectively than placebo and, importantly, a standard-of-care beta-blocker.
Table 1: Comparison of Efficacy Outcomes
| Endpoint | This compound (SEQUOIA-HCM vs. Placebo) | This compound (MAPLE-HCM vs. Metoprolol) | Mavacamten (EXPLORER-HCM vs. Placebo) | Standard of Care (Beta-blockers/Calcium Channel Blockers) |
| Change in pVO₂ (mL/kg/min) | 1.74 increase (p=0.000002) | 1.1 increase vs. -1.2 decrease (p<0.001)[1] | 1.4 increase (p=0.0006)[2] | Limited evidence for significant improvement[3] |
| Change in Resting LVOT Gradient (mmHg) | -40 to -43 (REDWOOD-HCM, p<0.0004)[4] | Significant reduction (p<0.001)[5] | -36 (p=0.0001)[2] | Modest reduction |
| Change in Valsalva LVOT Gradient (mmHg) | -36 to -53 (REDWOOD-HCM, p≤0.001)[4] | Significant reduction (p<0.001)[5] | -47 (p<0.0001)[6] | Modest reduction |
| ≥1 NYHA Class Improvement (%) | 43-64% (REDWOOD-HCM)[7] | 51.1% vs. 26.4%[3] | 37% (composite endpoint)[2] | Varies |
| Change in KCCQ-CSS | 7.9 point greater improvement (p<0.001)[8] | 15.8 vs. 8.7 point improvement[3] | 9.1 point greater improvement[9] | Varies |
Safety Profile: A Favorable Outlook for this compound
The safety of cardiac myosin inhibitors is a key consideration, with a particular focus on the potential for excessive reduction in left ventricular ejection fraction (LVEF). The clinical trial data for this compound indicate a manageable safety profile.
Table 2: Comparison of Safety Outcomes
| Adverse Event | This compound (SEQUOIA-HCM) | Metoprolol (MAPLE-HCM) | Mavacamten (EXPLORER-HCM) | Standard of Care (General) |
| Serious Adverse Events (%) | 5.6% | 6.9%[3] | Similar to placebo[2] | Varies by agent |
| LVEF <50% (%) | 3.5% (no worsening heart failure)[10] | Not reported as significantly different | Not reported as a frequent event | Not a primary concern |
| Treatment Discontinuation due to AE (%) | Not reported as significant | Not reported as significant | Similar to placebo | Varies |
| Common Adverse Events | Comparable to placebo[10] | Dizziness[5] | Similar to placebo[11] | Bradycardia, fatigue, hypotension |
Mechanism of Action: Targeting the Sarcomere
This compound is a selective, allosteric inhibitor of cardiac myosin ATPase.[3] By binding to a distinct site on the myosin heavy chain, it reduces the number of actin-myosin cross-bridges, thereby decreasing the hypercontractility that is a hallmark of HCM.[3][5] This targeted action directly addresses the underlying pathophysiology of the disease.
Caption: Mechanism of action of this compound in reducing cardiac hypercontractility.
Experimental Protocols
The data presented are primarily from the following key clinical trials:
-
SEQUOIA-HCM: A Phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with symptomatic oHCM on background medical therapy.[12] The primary endpoint was the change in peak oxygen uptake (pVO₂) from baseline to week 24.[12]
-
MAPLE-HCM: A Phase 3, randomized, double-blind, active-comparator trial comparing this compound monotherapy to metoprolol monotherapy in patients with symptomatic oHCM.[12] The primary endpoint was the change in pVO₂ from baseline to week 24.[12]
-
REDWOOD-HCM: A Phase 2, randomized, placebo-controlled, double-blind, dose-finding trial to determine the safety, tolerability, and dose-response of this compound in patients with symptomatic oHCM.[12]
References
- 1. mims.com [mims.com]
- 2. EXPLORER-HCM: Mavacamten Improves Exercise Capacity and Functional Class | tctmd.com [tctmd.com]
- 3. This compound is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]
- 4. Phase 2 Study of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokinetics: 78% responders on this compound vs 3% in MAPLE-HCM | CYTK Stock News [stocktitan.net]
- 6. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 7. Study of this compound for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 8. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 9. REDWOOD-HCM OLE: this compound Improves Patient-Measured Health Status | tctmd.com [tctmd.com]
- 10. Cytokinetics, Incorporated - Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cytokinetics.com [cytokinetics.com]
A Comparative Analysis of Long-Term Efficacy: Aficamten in Obstructive Hypertrophic Cardiomyopathy
A deep dive into the FOREST-HCM trial data and a comparative look at the alternative, Mavacamten, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the long-term efficacy and safety of Aficamten, a novel cardiac myosin inhibitor, based on the findings from the FOREST-HCM open-label extension study. For comparative context, this guide also presents long-term data for Mavacamten, another cardiac myosin inhibitor, from the EXPLORER-LTE study. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies for obstructive hypertrophic cardiomyopathy (oHCM).
At a Glance: Long-Term Efficacy and Safety of this compound vs. Mavacamten
The following tables summarize the key long-term efficacy and safety data from the FOREST-HCM (this compound) and EXPLORER-LTE (Mavacamten) trials.
| Efficacy Endpoint | This compound (FOREST-HCM @ 48 Weeks) | Mavacamten (EXPLORER-LTE @ 180 Weeks) |
| Hemodynamics | ||
| Mean Change in Resting LVOT Gradient | -39.6 mmHg[1] | -40.3 mmHg[2][3] |
| Mean Change in Valsalva LVOT Gradient | -53.2 mmHg[1] | -55.3 mmHg[2][3] |
| Cardiac Structure & Function | ||
| Mean Change in LVEF | -5.1%[1] | -10.0% (from baseline to week 180)[2][3] |
| Mean Change in Max. LV Wall Thickness | -1.2 mm[4] | Data not prominently reported in long-term follow-up |
| Mean Change in Left Atrial Volume Index | -3.5 mL/m²[4] | Data not prominently reported in long-term follow-up |
| Biomarkers | ||
| Mean Reduction in NT-proBNP | 63% decrease from baseline[1] | Median reduction of 562 ng/L[3][5] |
| Patient-Reported Outcomes & Functional Class | ||
| Improvement in NYHA Class | 82.2% of patients improved by ≥1 class[1] | 77.9% of patients improved by ≥1 class[2] |
| Improvement in KCCQ-CSS | 31% experienced a ≥20-point improvement[4] | Sustained improvements reported[6] |
| Safety Endpoint | This compound (FOREST-HCM @ 48 Weeks) | Mavacamten (EXPLORER-LTE @ 180 Weeks) |
| LVEF <50% | 4.3% of patients (asymptomatic and transient)[4] | 8.7% of patients (transient reductions)[2] |
| Treatment-Related Serious Adverse Events | None reported[1] | No new safety signals observed[5] |
| Treatment Discontinuation due to LVEF <50% | None[4] | 5 patients permanently discontinued[6] |
Mechanism of Action: Targeting the Sarcomere
Both this compound and Mavacamten are cardiac myosin inhibitors that target the underlying pathophysiology of hypertrophic cardiomyopathy by reducing the hypercontractility of the heart muscle.[7][8][9] They achieve this by binding to cardiac myosin, a motor protein crucial for muscle contraction, and modulating its activity.[7][8][10]
This compound binds to a distinct allosteric site on cardiac myosin, slowing phosphate release and thereby reducing the number of active actin-myosin cross-bridges.[11] Mavacamten also binds to myosin, allosterically inhibiting its ATPase activity and reducing the availability of myosin heads for actin binding.[12]
Experimental Protocols: A Comparative Overview
The long-term efficacy and safety of this compound and Mavacamten were evaluated in the FOREST-HCM and EXPLORER-LTE studies, respectively. Both were open-label extension studies for patients who had completed prior parent trials.
FOREST-HCM (this compound)
-
Study Design: An ongoing, open-label extension study for patients who completed a parent study of this compound (e.g., REDWOOD-HCM, SEQUOIA-HCM).[13][14]
-
Inclusion Criteria: Completion of a prior Cytokinetics trial investigating this compound and a left ventricular ejection fraction (LVEF) of ≥55% at screening.
-
Exclusion Criteria: Included recent treatment with Mavacamten, participation in other investigational drug studies, recent onset of atrial fibrillation requiring rhythm-restoring treatment, and prior septal reduction therapy since completing the parent study.[15]
-
Dosing: Initiated at 5 mg once daily, with dose adjustments up to 20 mg based on site-read echocardiographic assessments of Valsalva LVOT gradient and LVEF.[4][13]
EXPLORER-HCM / EXPLORER-LTE (Mavacamten)
-
Study Design: EXPLORER-HCM was a Phase 3, randomized, double-blind, placebo-controlled trial.[16] EXPLORER-LTE is the long-term, open-label extension of EXPLORER-HCM.[3][6]
-
Inclusion Criteria (EXPLORER-HCM): Adults with symptomatic (NYHA Class II-III) obstructive HCM, LVOT gradient ≥50 mmHg at rest or with provocation, and LVEF ≥55%.[17][18]
-
Exclusion Criteria (EXPLORER-HCM): Not explicitly detailed in the provided search results.
-
Dosing (EXPLORER-HCM): Started at 5 mg once daily, with titration to 2.5, 5, 10, or 15 mg based on clinical status, Valsalva LVOT gradient, and LVEF.[19]
Comparative Logic: Evaluating this compound and Mavacamten
When comparing the long-term data for this compound and Mavacamten, several key factors should be considered by researchers and drug development professionals.
The presented data suggests that both this compound and Mavacamten demonstrate sustained efficacy in reducing LVOT gradients and improving symptoms in patients with oHCM. The safety profiles appear manageable, with transient reductions in LVEF being a key monitoring parameter for both drugs. Differences in the duration of follow-up and specific patient populations in the respective long-term extension studies should be taken into account when interpreting these comparative data. Further head-to-head clinical trials would be necessary for a definitive comparison of the long-term efficacy and safety of these two cardiac myosin inhibitors.
References
- 1. Cytokinetics Presents Additional 48-Week Data from Forest-Hcm, the Open Label Extension Clinical Study of this compound, At the American College of Cardiology 73rd Annual Scientific Session | MarketScreener [marketscreener.com]
- 2. Long-term effect of mavacamten in obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Treatment for Symptomatic Obstructive Hypertrophic Cardiomyopathy: 48-Week Results From FOREST-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bristol Myers Squibb - Long-Term Follow-Up Data from Phase 3 Study of CAMZYOS® (mavacamten) Underscores Established Efficacy and Safety Profile in Patients with Symptomatic Obstructive Hypertrophic Cardiomyopathy (oHCM) [news.bms.com]
- 6. Mavacamten Yields Stable Benefits in Obstructive HCM Over Longer Term | tctmd.com [tctmd.com]
- 7. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 9. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. cytokinetics.com [cytokinetics.com]
- 14. cytokinetics.com [cytokinetics.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cardioaragon.com [cardioaragon.com]
- 17. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]
- 18. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 19. ahajournals.org [ahajournals.org]
Comparative Pharmacokinetics of Cardiac Myosin Inhibitors: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of mavacamten, aficamten, danicamtiv, and omecamtiv mecarbil, offering a comparative perspective for researchers and drug development professionals.
This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of key cardiac myosin inhibitors, a class of drugs emerging as targeted therapies for conditions such as hypertrophic cardiomyopathy (HCM). By modulating the function of cardiac myosin, these agents aim to normalize cardiac contractility. Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for optimizing their therapeutic application and informing the development of next-generation compounds.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key pharmacokinetic parameters of four prominent cardiac myosin inhibitors: mavacamten, this compound, danicamtiv, and omecamtiv mecarbil. This data, compiled from various preclinical and clinical studies, facilitates a direct comparison of their PK profiles.
| Pharmacokinetic Parameter | Mavacamten | This compound | Danicamtiv (predicted in humans) | Omecamtiv Mecarbil |
| Half-life (t½) | 6-9 days (normal metabolizers), 23 days (poor metabolizers)[1] | ~75-99.6 hours[2][3][4] | 17.7 hours[5][6] | ~18.5-33 hours[7][8][9] |
| Time to Max. Conc. (Tmax) | ~1 hour[10] | 1-2.5 hours[3] | Not specified | Not specified |
| Clearance (CL) | 0.51 mL/min/kg (predicted)[11] | Not specified | 0.64 mL/min/kg[5][6] | 11.7 L/h[7][9] |
| Volume of Distribution (Vd) | 9.5 L/kg (predicted)[11] | Not specified | 0.98 L/kg[5][6] | 275 L[7][9] |
| Oral Bioavailability | At least 85%[10] | Not specified | 26% (mouse) to 108% (dog)[5][6] | 93.5% (solution)[12] |
| Protein Binding | 97-98%[10] | Not specified | Moderate (fraction unbound 0.16)[5] | Not specified |
| Primary Metabolism | CYP2C19, CYP3A4, CYP2C9[1][11][13] | Multiple CYPs including 2C8, 2C9, 2C19, 2D6, 3A4[3][4] | CYP-mediated amide-cleavage, N-demethylation, ring-opening[5][6] | CYP4 family (oxidative cleavage)[12] |
Experimental Methodologies
The pharmacokinetic data presented in this guide are derived from a range of preclinical and clinical studies. A generalized workflow for determining these parameters in human clinical trials is outlined below.
Generalized Clinical Pharmacokinetic Study Protocol:
A typical study to characterize the pharmacokinetics of a cardiac myosin inhibitor involves the following key steps:
-
Subject Recruitment: Healthy male volunteers are often recruited for initial single-dose studies.[2][12] Patient populations with the target disease (e.g., hypertrophic cardiomyopathy or heart failure) are included in later-phase trials.[14][15]
-
Drug Administration: A single oral dose of the investigational drug is administered.[2] In some studies, radiolabeled compounds (e.g., with 14C) are used to trace the drug and its metabolites.[2][12]
-
Sample Collection: Blood, urine, and feces samples are collected at predefined intervals over an extended period (e.g., up to 26 days) to capture the full pharmacokinetic profile.[2]
-
Bioanalysis: Plasma, urine, and fecal samples are analyzed using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the parent drug and its metabolites.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters. This is often performed using non-compartmental or population pharmacokinetic (PopPK) modeling approaches.[15][16]
-
Metabolite Identification: Advanced analytical techniques are employed to identify the chemical structures of the metabolites in circulation and excreta.[2][5][12]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of cardiac myosin inhibition and a typical experimental workflow for pharmacokinetic analysis.
Caption: Mechanism of action of cardiac myosin inhibitors.
Caption: A typical workflow for a clinical pharmacokinetic study.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical in vitro and in vivo pharmacokinetic properties of danicamtiv, a new targeted myosin activator for the treatment of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic Properties of Omecamtiv Mecarbil in He...: Ingenta Connect [ingentaconnect.com]
- 8. Population pharmacokinetic-pharmacodynamic modeling of omecamtiv mecarbil, a cardiac myosin activator, in healthy volunteers and patients with stable heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic Properties of Omecamtiv Mecarbil in Healthy Subjects and Patients With Heart Failure With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics, Disposition, and Biotransformation of [14C]Omecamtiv Mecarbil in Healthy Male Subjects after a Single Intravenous or Oral Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
Aficamten Demonstrates Significant Quality of Life Improvements in Obstructive Hypertrophic Cardiomyopathy Patients Compared to Placebo
New clinical trial data reveals that Aficamten, a novel cardiac myosin inhibitor, leads to substantial enhancements in the quality of life for patients with symptomatic obstructive hypertrophic cardiomyopathy (oHCM) when compared to placebo. The pivotal SEQUOIA-HCM Phase 3 trial showcased statistically significant and clinically meaningful improvements in patient-reported outcomes, as measured by the Kansas City Cardiomyopathy Questionnaire (KCCQ) and Seattle Angina Questionnaire (SAQ).
Patients treated with this compound experienced notable improvements in their symptoms, physical and social limitations, and overall quality of life. These findings are supported by a comprehensive analysis of the SEQUOIA-HCM trial, a multicenter, randomized, double-blind, placebo-controlled study that underscores the therapeutic potential of this compound in addressing the debilitating nature of oHCM.
Quantitative Analysis of Patient-Reported Outcomes
The impact of this compound on quality of life was rigorously assessed using validated patient-reported outcome instruments. The data presented below summarizes the key findings from the SEQUOIA-HCM trial, highlighting the superior efficacy of this compound over placebo in improving the health status of patients with oHCM.
| Outcome Measure | This compound (n=142) | Placebo (n=140) | Mean Difference (95% CI) | P-value |
| Change in KCCQ-OSS from Baseline to Week 24 | 13.3 ± 16.3 | 6.1 ± 12.6 | 7.9 (4.8 to 11.0) | < 0.001 |
| Change in SAQ7-SS from Baseline to Week 24 | 11.6 ± 17.4 | 3.8 ± 14.4 | 7.8 (4.7 to 11.0) | < 0.001 |
Table 1: Change in Patient-Reported Health Status at 24 Weeks. Data are presented as mean ± standard deviation. KCCQ-OSS: Kansas City Cardiomyopathy Questionnaire Overall Summary Score; SAQ7-SS: Seattle Angina Questionnaire 7-item Summary Score; CI: Confidence Interval.[1][2]
A greater proportion of patients in the this compound group also experienced a very large improvement in their health status, defined as an increase of 20 points or more on the respective questionnaire scales.
| Outcome Measure | This compound | Placebo |
| Patients with ≥20-point improvement in KCCQ-OSS | 29.7% | 12.4% |
| Patients with ≥20-point improvement in SAQ7-SS | 31.2% | 13.9% |
Table 2: Proportion of Patients with a Very Large Health Status Improvement at 24 Weeks. [2]
Furthermore, a significant improvement in the New York Heart Association (NYHA) functional class, a measure of heart failure symptoms, was observed in patients receiving this compound compared to placebo.
| Outcome Measure | This compound | Placebo |
| Improvement of at least 1 NYHA Class | 58.5% | 24.3% |
Table 3: Proportion of Patients with Improvement in NYHA Functional Class. [3]
Experimental Protocols
The SEQUOIA-HCM trial was a robustly designed study to evaluate the efficacy and safety of this compound.
Study Design: This was a Phase 3, international, multicenter, double-blind, randomized, placebo-controlled trial.[3][4] A total of 282 patients with symptomatic oHCM were randomized in a 1:1 ratio to receive either this compound or placebo for 24 weeks.[2]
Patient Population: Eligible participants were adults (18-85 years) with a confirmed diagnosis of oHCM, a left ventricular wall thickness of at least 15 mm (or ≥13 mm with a known disease-causing gene mutation or family history), and evidence of left ventricular outflow tract (LVOT) obstruction.[3] Patients were required to be in NYHA functional class II or III.[3]
Treatment: this compound was administered orally once daily, with the dose individually titrated from a starting dose of 5 mg up to a maximum of 20 mg based on echocardiographic guidance at weeks 2, 4, and 6.[1][5]
Assessments: Patient-reported outcomes were assessed using the KCCQ and SAQ7 at baseline and at various time points throughout the 24-week treatment period and a 4-week washout period.[2][6] The KCCQ was administered at baseline and weeks 2, 4, 6, 8, 12, 16, 20, 24, and 28.[6] The SAQ7 was collected at baseline and weeks 4, 8, 12, 16, 20, 24, and 28.[6]
Mechanism of Action and Experimental Workflow
This compound's therapeutic effect stems from its targeted inhibition of cardiac myosin, the motor protein responsible for heart muscle contraction. In oHCM, hypercontractility of the heart muscle is a key pathophysiological feature.
Caption: Mechanism of Action of this compound.
This compound selectively binds to cardiac myosin and inhibits its ATPase activity, thereby reducing the number of actin-myosin cross-bridges and mitigating the hypercontractility of the heart muscle.[7] This leads to a reduction in the obstruction of the left ventricular outflow tract and an improvement in diastolic function.[7]
The workflow of the SEQUOIA-HCM trial was designed to systematically evaluate the effects of this compound.
Caption: SEQUOIA-HCM Trial Workflow.
Following a screening and enrollment period with baseline assessments, eligible patients were randomized to receive either this compound or placebo. The 24-week treatment period involved regular assessments of patient-reported outcomes, cardiac function via echocardiography, and NYHA functional class. A 4-week washout period followed to evaluate the reversal of effects.
References
- 1. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 2. Effect of this compound on Health Status Outcomes in Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Aficamten Demonstrates Superiority Over Metoprolol in Obstructive Hypertrophic Cardiomyopathy Treatment
New clinical trial data provides compelling evidence for the superiority of Aficamten, a novel cardiac myosin inhibitor, over the long-standing standard-of-care beta-blocker, metoprolol, for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). The head-to-head MAPLE-HCM Phase 3 trial revealed that this compound led to significant improvements in exercise capacity, symptom burden, and key hemodynamic measures compared to metoprolol.[1][2][3] These findings, along with data from the SEQUOIA-HCM trial comparing this compound to placebo, position this compound as a promising first-line therapeutic option that targets the underlying pathophysiology of oHCM.
Executive Summary
Obstructive hypertrophic cardiomyopathy is characterized by the thickening of the heart muscle, which obstructs blood flow from the left ventricle, leading to symptoms such as shortness of breath, chest pain, and reduced exercise capacity.[4] For decades, beta-blockers like metoprolol have been the first-line treatment, primarily by reducing heart rate and contractility.[1] However, they do not address the root cause of the disease—the hypercontractility of the cardiac sarcomere.[4]
This compound, a selective cardiac myosin inhibitor, directly targets this hypercontractility by reducing the number of actin-myosin cross-bridges.[5] This novel mechanism of action translates into clinically meaningful benefits for patients with oHCM, as demonstrated in recent pivotal clinical trials.
Comparative Efficacy: this compound vs. Metoprolol (MAPLE-HCM Trial)
The MAPLE-HCM trial was a randomized, double-blind, active-comparator study that directly compared the efficacy and safety of this compound with metoprolol in 175 patients with symptomatic oHCM.[1][6] The results, presented at the European Society of Cardiology Congress 2025 and published in The New England Journal of Medicine, showed this compound's superiority across primary and secondary endpoints.[1][6]
Key Efficacy Data from MAPLE-HCM
| Endpoint | This compound | Metoprolol | Between-Group Difference (95% CI) | P-value |
| Change in Peak Oxygen Uptake (pVO₂) (mL/kg/min) | +1.1 | -1.2 | +2.3 (1.5 to 3.1) | <0.001 |
| Improvement in NYHA Functional Class (≥1 class) | 51% | 26% | 25% (11 to 39) | <0.001 |
| Change in KCCQ-CSS | +15.8 | +8.7 | +6.9 (2.6 to 11.3) | 0.002 |
| Change in Valsalva LVOT Gradient (mmHg) | -40.7 | -3.8 | -34.9 (-43.4 to -26.4) | <0.001 |
| Proportional Change in NT-proBNP | - | - | 0.19 (0.15 to 0.24) | <0.001 |
| Change in Left Atrial Volume Index (mL/m²) | -3.8 | +2.8 | -7.0 (-9.1 to -4.9) | <0.001 |
Data sourced from the MAPLE-HCM trial results as presented at ESC Congress 2025 and published in NEJM.[1][2][3][7][8]
Comparative Efficacy: this compound vs. Placebo (SEQUOIA-HCM Trial)
The SEQUOIA-HCM trial, a Phase 3, randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound in 282 patients with symptomatic oHCM who were already receiving standard-of-care therapy.[5] The trial demonstrated that this compound provided significant improvements in exercise capacity and other key clinical measures compared to placebo.[5]
Key Efficacy Data from SEQUOIA-HCM
| Endpoint | This compound | Placebo | Least Square Mean Difference (95% CI) | P-value |
| Change in Peak Oxygen Uptake (pVO₂) (mL/kg/min) | - | - | 1.74 (1.04 to 2.44) | 0.000002 |
| Patients with LVOT Gradient <30 mmHg at Week 24 | 49.3% | 3.6% | - | 0.001 |
| Change in KCCQ-CSS at Week 24 | - | - | 7.9 (4.8 to 11.0) | <0.001 |
Data sourced from the SEQUOIA-HCM trial results.[5][9]
Safety and Tolerability
In both the MAPLE-HCM and SEQUOIA-HCM trials, this compound was generally well-tolerated. In MAPLE-HCM, the overall incidence of adverse events was similar between the this compound and metoprolol groups (73.9% vs. 75.9%, respectively).[1][10] Serious adverse events were also comparable (8.0% with this compound vs. 6.9% with metoprolol).[1] Notably, dose reductions due to adverse events were less frequent with this compound (1%) compared to metoprolol (5%).[3]
In the SEQUOIA-HCM trial, the adverse event profile of this compound was comparable to placebo.[5] A small percentage of patients treated with this compound experienced a transient reduction in left ventricular ejection fraction (LVEF) to below 50%, which was reversible and managed with dose reduction without requiring treatment interruption.[11]
Mechanism of Action
The distinct mechanisms of action of this compound and metoprolol underlie their differing clinical effects.
Experimental Protocols
MAPLE-HCM Trial Design
The MAPLE-HCM trial was a Phase 3, multicenter, randomized, double-blind, double-dummy, active-comparator trial. 175 adults with symptomatic oHCM were randomized 1:1 to receive either this compound (starting at 5 mg once daily, titrated up to 20 mg) or metoprolol succinate (starting at 50 mg once daily, titrated up to 200 mg) for 24 weeks.[2][4][6] Dose adjustments for this compound were guided by echocardiography, while metoprolol titration was based on echocardiography and heart rate.[12]
Key Assessments
-
Cardiopulmonary Exercise Testing (CPET): A ramp protocol on a cycle ergometer or treadmill was used to assess peak oxygen uptake (pVO₂), a primary measure of exercise capacity.[13]
-
Echocardiography: Transthoracic echocardiography was used to measure the left ventricular outflow tract (LVOT) gradient at rest and with provocation (Valsalva maneuver). Continuous-wave Doppler was employed to measure the peak velocity across the LVOT, and the modified Bernoulli equation was used to calculate the pressure gradient.[14]
-
New York Heart Association (NYHA) Functional Classification: This four-class system was used to categorize patients based on their limitations during physical activity due to symptoms like shortness of breath and fatigue.[5][6][15]
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): This 23-item, self-administered questionnaire was used to quantify the patient's perception of their health status, including symptoms, physical and social limitations, and quality of life. The KCCQ is scored from 0 to 100, with higher scores indicating better health.[11]
Conclusion
The evidence from the MAPLE-HCM and SEQUOIA-HCM trials strongly supports the superiority of this compound over both metoprolol and placebo in improving key clinical outcomes for patients with symptomatic obstructive hypertrophic cardiomyopathy. By directly targeting the underlying pathophysiology of the disease, this compound offers a novel and more effective treatment approach. These findings have the potential to shift the treatment paradigm for oHCM, establishing cardiac myosin inhibition as a first-line therapeutic strategy. The favorable safety profile of this compound further strengthens its potential as a valuable addition to the therapeutic armamentarium for this patient population.
References
- 1. This compound is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]
- 2. MAPLE-HCM: this compound Monotherapy vs. Metoprolol Monotherapy in Patients With Symptomatic Obstructive HCM - American College of Cardiology [acc.org]
- 3. This compound vs Metoprolol: MAPLE-HCM shows superiority of myosin inhibition in obstructive HCM - Content - TribeMD [tribemd.com]
- 4. MAPLE-HCM [maple-hcm.com]
- 5. Cytokinetics, Incorporated - Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]
- 6. Cytokinetics, Incorporated - Cytokinetics Announces Primary Results from MAPLE-HCM Presented at the European Society of Cardiology Congress 2025 and Published in The New England Journal Of Medicine [ir.cytokinetics.com]
- 7. This compound or Metoprolol Monotherapy for Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metoprolol Versus this compound in Patients With Left Ventricular Outflow Tract Obstruction on Exercise Capacity in HCM - American College of Cardiology [acc.org]
- 9. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. ahajournals.org [ahajournals.org]
- 12. cytokinetics.com [cytokinetics.com]
- 13. ‘Global Efficacy’ of this compound for Obstructive Disease Shown in SEQUOIA-HCM | tctmd.com [tctmd.com]
- 14. hcplive.com [hcplive.com]
- 15. Positive Topline Results for SEQUOIA-HCM Trial in OHCM [medscape.com]
A Comparative Analysis of Aficamten's Efficacy and Safety Across Diverse Hypertrophic Cardiomyopathy Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aficamten's performance in various patient populations with hypertrophic cardiomyopathy (HCM), supported by data from key clinical trials. The information is intended to inform researchers, scientists, and drug development professionals on the current landscape of this cardiac myosin inhibitor's therapeutic potential.
Introduction
This compound is an investigational, selective, oral, small-molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy.[1][2][3] By binding to a distinct allosteric site on cardiac myosin, this compound stabilizes a weakly bound actin-myosin state, thereby reducing the number of active cross-bridges and suppressing myocardial hypercontractility.[3][4] This mechanism of action aims to alleviate the left ventricular outflow tract (LVOT) obstruction and improve diastolic function in patients with HCM.[3] This guide synthesizes findings from major clinical trials to compare the effects of this compound across different patient cohorts, including adults with obstructive and non-obstructive HCM, as well as pediatric patients with obstructive HCM.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the SEQUOIA-HCM, REDWOOD-HCM (Cohort 4), FOREST-HCM, and CEDAR-HCM clinical trials.
Table 1: Efficacy of this compound in Obstructive HCM (SEQUOIA-HCM)
| Endpoint | This compound (n=142) | Placebo (n=140) | p-value | Citation |
| Change in Peak VO2 (mL/kg/min) | 1.74 | - | <0.0001 | [5][6] |
| Change in KCCQ-CSS | 13.3 | 6.1 | <0.001 | [7] |
| Patients with ≥1 NYHA Class Improvement | 58.6% | 24.3% | <0.0001 | [8] |
| Change in Resting LVOT Gradient (mmHg) | -40 | - | - | [9] |
| Change in Valsalva LVOT Gradient (mmHg) | -53 | - | - | [10] |
Table 2: Efficacy of this compound in Non-Obstructive HCM (REDWOOD-HCM Cohort 4)
| Endpoint | This compound (n=41) | Baseline | p-value | Citation |
| Patients with ≥1 NYHA Class Improvement | 55% | - | <0.05 | [11][12] |
| Change in NT-proBNP (%) | -56% | - | <0.001 | [11][12] |
| Change in hs-cTnI (%) | -22% | - | <0.005 | [11][12] |
| Change in LVEF (%) | -5.4 | - | - | [11] |
Table 3: Long-Term Efficacy and Safety in Obstructive HCM (FOREST-HCM)
| Endpoint (at 48 weeks) | this compound (n=46) | p-value | Citation | |---|---|---| | Change in Resting LVOT Gradient (mmHg) | -40 | <0.0001 |[10] | | Change in Valsalva LVOT Gradient (mmHg) | -53 | <0.0001 |[10] | | Patients with ≥1 NYHA Class Improvement | 82% | - |[10] | | Change in Max. LV Wall Thickness (mm) | -1.2 | <0.0001 |[10] | | Change in Left Atrial Volume Index (mL/m²) | -3.5 | 0.0008 |[10] |
Table 4: Key Safety Findings Across Trials
| Adverse Event | Obstructive HCM (SEQUOIA-HCM) | Non-Obstructive HCM (REDWOOD-HCM Cohort 4) | Long-Term oHCM (FOREST-HCM) | Citation |
| Treatment-Emergent Serious Adverse Events | 5.6% (this compound) vs 9.3% (Placebo) | 3 SAEs (none deemed related to this compound) | 12.2% | [4][5][6][13] |
| LVEF <50% | 3.5% (this compound) vs 0.7% (Placebo) | 8% (asymptomatic, reversible) | 4.3% (asymptomatic, transient) | [5][10][11] |
| Treatment Interruptions due to Low LVEF | 0 | 0 | 0 | [4][6][14] |
Experimental Protocols
Signaling Pathway of this compound
This compound directly targets the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes. Its mechanism is independent of broader signaling cascades often targeted by other cardiovascular drugs.
This compound's mechanism of action.
Clinical Trial Workflows
The clinical trials for this compound follow a structured workflow from patient screening and enrollment to treatment and follow-up.
Simplified workflows of key this compound trials.
Key Methodologies
-
Cardiopulmonary Exercise Testing (CPET): The primary endpoint in the SEQUOIA-HCM trial was the change in peak oxygen uptake (pVO2) measured by CPET.[15] Patients typically perform exercise on a treadmill or stationary bicycle with a progressively increasing workload.[16] Gas exchange is continuously monitored to determine VO2, VCO2, and other respiratory parameters.[16]
-
Echocardiography: Used to assess cardiac structure and function, including left ventricular wall thickness, left atrial volume, and LVOT gradients at rest and with Valsalva maneuver.[6][17] Dosing of this compound in the clinical trials was guided by echocardiographic assessments of LVOT gradient and LVEF.[17][18]
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): A 23-item, self-administered questionnaire that measures the patient's perception of their health status, including symptoms, physical and social limitations, and quality of life.[13][19][20] Scores range from 0 to 100, with higher scores indicating better health status.[20]
-
New York Heart Association (NYHA) Functional Classification: A four-tiered classification system that categorizes patients based on their limitations in physical activity due to cardiac symptoms.[1][5][21][22][23]
-
Class I: No limitation of physical activity.
-
Class II: Slight limitation of physical activity. Comfortable at rest.
-
Class III: Marked limitation of physical activity. Comfortable at rest.
-
Class IV: Unable to carry on any physical activity without discomfort. Symptoms may be present at rest.
-
Discussion and Conclusion
The available data from clinical trials demonstrate that this compound has a consistent effect on reducing LVOT gradients and improving symptoms in patients with obstructive HCM.[9][24] The SEQUOIA-HCM trial showed a significant improvement in exercise capacity, a key measure of functional status, in adults with obstructive HCM.[5][6][8] The long-term data from FOREST-HCM suggest that these benefits are sustained over time, with evidence of favorable cardiac remodeling.[5][10]
In the non-obstructive HCM population, which has limited treatment options, the REDWOOD-HCM Cohort 4 data are encouraging, showing improvements in symptoms and cardiac biomarkers.[11][12][25][26] The ongoing ACACIA-HCM Phase 3 trial will provide more definitive evidence in this patient group.[8]
The initiation of the CEDAR-HCM trial marks an important step in evaluating the safety and efficacy of this compound in a pediatric population with obstructive HCM, a group with a significant unmet medical need.[2][3][6][10][15][27]
This compound has been generally well-tolerated across trials, with a low incidence of treatment interruptions due to low LVEF.[4][6][14] The safety profile appears favorable, with an incidence of serious adverse events comparable to placebo in the SEQUOIA-HCM trial.[5][6]
References
- 1. New York Heart Association (NYHA) Classification (v2023B) [manual.jointcommission.org]
- 2. Cytokinetics Announces Start of CEDAR-HCM, a Clinical Trial of this compound in a Pediatric Population With Symptomatic Obstructive Hypertrophic Cardiomyopathy | Nasdaq [nasdaq.com]
- 3. Commencement of CEDAR-HCM, a clinical trial of this compound in a pediatric population with symptomatic obstructive hypertrophic cardiomyopathy - Medthority [medthority.com]
- 4. cytokinetics.com [cytokinetics.com]
- 5. New York Heart Association Functional Classification - Wikipedia [en.wikipedia.org]
- 6. Cytokinetics Launches CEDAR-HCM Trial of this compound for Pediatric Obstructive Hypertrophic Cardiomyopathy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. SEQUOIA-HCM: this compound Boosts Exercise Capacity in Obstructive HCM | tctmd.com [tctmd.com]
- 9. ahajournals.org [ahajournals.org]
- 10. cedar-hcm.com [cedar-hcm.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and Safety of this compound in Symptomatic Nonobstructive Hypertrophic Cardiomyopathy: Results From the REDWOOD-HCM Trial, Cohort 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. cytokinetics.com [cytokinetics.com]
- 15. cytokinetics.com [cytokinetics.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 18. Dosing and Safety Profile of this compound in Symptomatic Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a Short Version of the Kansas City Cardiomyopathy Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 20. codetechnology.com [codetechnology.com]
- 21. brookhavenheart.com [brookhavenheart.com]
- 22. New York Heart Association (NYHA) Functional Classification for Heart Failure [mdcalc.com]
- 23. heart.org [heart.org]
- 24. Mapping the Kansas City Cardiomyopathy Questionnaire (KCCQ) Onto EQ-5D-3L in Heart Failure Patients: Results for the Japanese and UK Value Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hcplive.com [hcplive.com]
- 26. Cytokinetics, Incorporated - Cytokinetics Presents Positive Results From Cohort 4 of REDWOOD-HCM and Long-Term Results From FOREST-HCM at the American College of Cardiology 72nd Annual Scientific Session [ir.cytokinetics.com]
- 27. Cytokinetics Announces Start of CEDAR-HCM, a Clinical [globenewswire.com]
Predicting Aficamten Treatment Response: A Guide to Validating Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key biomarkers used to predict and monitor the treatment response to Aficamten, a novel cardiac myosin inhibitor for hypertrophic cardiomyopathy (HCM). It offers a comparison with alternative treatments and details the experimental data and protocols supporting the use of these biomarkers.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is a second-generation, selective, small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy.[1][2] By directly targeting the underlying pathophysiology of HCM, this compound has shown significant promise in clinical trials for improving symptoms and cardiac function.[3] The validation of predictive biomarkers is crucial for identifying patients most likely to benefit from this compound, for monitoring treatment efficacy, and for guiding dosage adjustments.
The primary biomarkers that have been validated for predicting and tracking the response to this compound treatment are N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity cardiac troponin I (hs-cTnI).[4] Reductions in these biomarkers have been strongly associated with clinical improvements in patients with obstructive HCM.[4]
Comparative Analysis of Biomarker Response
The following tables summarize the quantitative data on biomarker changes observed in clinical trials with this compound and its alternatives, Mavacamten (another cardiac myosin inhibitor) and metoprolol (a beta-blocker).
Table 1: Reduction in NT-proBNP Levels with this compound and Alternatives
| Treatment | Trial | Baseline NT-proBNP (Median, pg/mL) | Percent Reduction from Baseline | Comparator | Comparator Percent Reduction |
| This compound | SEQUOIA-HCM | ~1300 | 79% (at 8 weeks)[4] | Placebo | - |
| This compound | MAPLE-HCM | Not Reported | 81% more than metoprolol[4] | Metoprolol | - |
| Mavacamten | EXPLORER-HCM | 1039 | 80% (Geometric Mean Ratio of 0.20)[5] | Placebo | - |
Note: Data for this compound and Mavacamten are from separate placebo-controlled trials and do not represent a head-to-head comparison.
Table 2: Reduction in hs-cTnI Levels with this compound and Mavacamten
| Treatment | Trial | Baseline hs-cTnI (Median, ng/L) | Percent Reduction from Baseline | Comparator |
| This compound | SEQUOIA-HCM | ~10 | 41% (at 8 weeks)[4] | Placebo |
| Mavacamten | EXPLORER-HCM | Not Reported | Significant Reduction[1] | Placebo |
Note: Quantitative percentage reduction for hs-cTnI with Mavacamten was not as consistently reported in the initial search results as for NT-proBNP.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound, the general workflow for biomarker validation, and the predictive relationship of biomarkers to clinical outcomes.
References
- 1. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytokinetics.com [cytokinetics.com]
- 3. emjreviews.com [emjreviews.com]
- 4. Cardiac biomarkers and effects of this compound in obstructive hypertrophic cardiomyopathy: the SEQUOIA-HCM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Analysis of Aficamten and Surgical Myectomy for Obstructive Hypertrophic Cardiomyopathy: A Cost-Effectiveness Perspective
For Researchers, Scientists, and Drug Development Professionals
Obstructive hypertrophic cardiomyopathy (oHCM), a genetic disorder characterized by the thickening of the heart muscle, presents a significant clinical challenge. For patients who remain symptomatic despite medical therapy, two primary treatment modalities are considered: the novel cardiac myosin inhibitor, Aficamten, and the established surgical procedure, septal myectomy. This guide provides an objective comparison of these two interventions, focusing on their cost-effectiveness, supported by available clinical and economic data.
Executive Summary
Surgical myectomy has long been the gold-standard treatment for drug-refractory oHCM, offering significant and durable symptom relief.[1][2][3] However, it is an invasive open-heart procedure. This compound, a next-generation cardiac myosin inhibitor, has emerged as a promising oral therapy that directly targets the underlying pathophysiology of HCM.[4][5] Clinical trials have demonstrated its efficacy in improving exercise capacity and quality of life.[6][7][8][9] While direct head-to-head cost-effectiveness studies are not yet available, this guide synthesizes existing data to provide a comparative framework for assessing the economic and clinical implications of both treatments.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and surgical myectomy, focusing on clinical efficacy, safety, and cost.
Table 1: Clinical Efficacy and Patient-Reported Outcomes
| Parameter | This compound (SEQUOIA-HCM Trial) | Surgical Myectomy (Various Studies) |
| Primary Efficacy Endpoint | Significant improvement in peak oxygen uptake (pVO₂) vs. placebo.[6][10] | Significant reduction in left ventricular outflow tract (LVOT) gradient.[2][11] |
| NYHA Functional Class Improvement | 61% of patients had a ≥1 class improvement at 24 weeks in an open-label extension study.[8] | 94% of patients showed improvement to NYHA class I or II.[2] |
| Quality of Life (KCCQ-OSS) | Mean improvement of 7.9 points over placebo at 24 weeks.[7] | 80% of patients experienced a large (>20 points) increase in KCCQ summary score.[12] |
| LVOT Gradient Reduction | Significant reductions in resting and Valsalva LVOT gradients.[5][6] | Resting LVOT gradients reduced from a mean of 56±42 mmHg to 1.2±6.8 mmHg.[2] |
Table 2: Safety and Adverse Events
| Parameter | This compound (SEQUOIA-HCM Trial) | Surgical Myectomy (Various Studies) |
| Common Adverse Events | Generally well-tolerated; transient reductions in LVEF are a key safety consideration.[8] | Potential for complications of open-heart surgery, including bleeding, infection, and arrhythmias. |
| Serious Adverse Events | Low incidence of serious adverse events. | Operative mortality is low in experienced centers (<1%).[2] |
| Need for Pacemaker | Not a reported outcome of this compound trials. | Required in a small percentage of patients post-surgery.[12] |
Table 3: Economic Considerations
| Parameter | This compound | Surgical Myectomy |
| Projected Annual Cost | Estimated to be similar to Mavacamten, which is priced at approximately $89,500 per year.[13] | Median hospitalization costs estimated between
|
| Long-term Costs | Ongoing medication costs for the duration of therapy. | Primarily upfront procedural costs, with potential for long-term savings due to reduced hospitalizations and medication needs.[15] |
| Healthcare Resource Utilization | Reduced need for septal reduction therapy in a significant portion of patients.[16] | Higher initial healthcare resource utilization due to surgery and recovery. |
Experimental Protocols
This compound: SEQUOIA-HCM Phase 3 Trial Protocol
The "Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM" (SEQUOIA-HCM) trial was a randomized, placebo-controlled, double-blind, multicenter study.[6][17][18]
-
Patient Population: Adults with symptomatic oHCM (NYHA Class II or III), a resting LVOT gradient ≥30 mmHg, and a post-Valsalva LVOT gradient ≥50 mmHg, with a left ventricular ejection fraction (LVEF) ≥60%.[17][18]
-
Intervention: Patients were randomized to receive either this compound (starting at 5 mg daily and titrated up to 20 mg based on echocardiographic guidance) or a placebo for 24 weeks.[6][19]
-
Primary Endpoint: Change from baseline in peak oxygen uptake (pVO₂) measured by cardiopulmonary exercise testing (CPET) at week 24.[5][18]
-
Key Secondary Endpoints: Change in Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), proportion of patients with ≥1 NYHA class improvement, and change in post-Valsalva LVOT gradient.[18]
Surgical Myectomy: Generalized Procedure Protocol
Surgical septal myectomy is an open-heart procedure performed under general anesthesia.[20]
-
Pre-operative Assessment: Comprehensive evaluation including echocardiography to assess the location and severity of the septal hypertrophy and to plan the extent of the resection.
-
Surgical Approach: A median sternotomy is performed to access the heart. Cardiopulmonary bypass is initiated.[21][22]
-
Myectomy: The surgeon accesses the hypertrophied septum through the aortic valve. A portion of the thickened septal muscle is excised to widen the left ventricular outflow tract.[20][21][22] The extent of the resection is tailored to the individual patient's anatomy.[1]
-
Intraoperative Assessment: Transesophageal echocardiography is used to confirm the adequacy of the resection and the relief of the obstruction before the chest is closed.[2]
-
Post-operative Care: Patients are monitored in the intensive care unit and typically have a hospital stay of several days.[14]
Mandatory Visualizations
Caption: Mechanism of action of this compound in reducing myocardial hypercontractility.
Caption: Comparative workflow of this compound therapy versus surgical myectomy.
Caption: Key factors influencing the cost-effectiveness decision between this compound and myectomy.
Discussion and Future Directions
The choice between this compound and surgical myectomy for oHCM is complex and multifactorial. Surgical myectomy offers a definitive and durable solution for LVOT obstruction, with excellent long-term outcomes in experienced centers.[11] Its primary drawbacks are the invasive nature of the procedure and the associated upfront costs and recovery time.
This compound represents a significant advancement in the pharmacological management of oHCM, offering a less invasive treatment option that can lead to substantial improvements in symptoms and quality of life.[7][8] For patients who are not suitable candidates for surgery or who prefer a less invasive approach, this compound may be a highly effective alternative. Furthermore, data suggests that this compound treatment may reduce the proportion of patients who are eligible for septal reduction therapy.[16]
From a cost-effectiveness standpoint, the high annual cost of this compound is a major consideration.[13] Over a lifetime, the cumulative cost of the drug could potentially exceed the one-time cost of surgical myectomy. However, this must be weighed against the costs associated with surgery, including potential complications, rehospitalizations, and the indirect costs of lost productivity during recovery. A formal cost-effectiveness analysis incorporating quality-adjusted life years (QALYs) is needed to provide a more definitive comparison.
Future research should focus on direct head-to-head clinical trials comparing this compound with surgical myectomy, including long-term follow-up to assess the durability of this compound's effects and the need for subsequent interventions. Robust health economic models are also required to elucidate the comparative cost-effectiveness of these two important treatment modalities for oHCM.
References
- 1. Surgical myectomy: Rationale and personalized technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annalscts.com [annalscts.com]
- 3. Surgical septal myectomy outcome for obstructive hypertrophic cardiomyopathy after alcohol septal ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokinetics' this compound: A Paradigm Shift in Cardiac Myosin Inhibition and Market Potential [ainvest.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 7. Effect of this compound on Health Status Outcomes in Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. This compound’s Breakthrough in oHCM: A Paradigm Shift in Cardiac Care and Investment Opportunity [ainvest.com]
- 10. This compound for Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Outcomes Over Follow-up ≥10 Years After Surgical Myectomy for Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of Septal Myectomy With Quality of Life in Patients With Left Ventricular Outflow Tract Obstruction From Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. seekingalpha.com [seekingalpha.com]
- 14. Treatment Changes, Healthcare Resource Utilization, and Costs Among Patients with Symptomatic Obstructive Hypertrophic Cardiomyopathy: A Claims Database Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Longitudinal Cost of Septal Myectomy Versus Alcohol Septal Ablation for Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytokinetics' this compound Shows 90% Drop in Heart Surgery Need, Major QoL Gains in HCM Study | CYTK Stock News [stocktitan.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Cardiac biomarkers and effects of this compound in obstructive hypertrophic cardiomyopathy: the SEQUOIA-HCM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Septal Myectomy Surgery for Hypertrophic Cardiomyopathy | NYU Langone Health [nyulangone.org]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
A Comparative Guide to Aficamten and Mavacamten for Hypertrophic Cardiomyopathy
An objective analysis of two next-generation cardiac myosin inhibitors for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of Aficamten and Mavacamten, two novel cardiac myosin inhibitors developed for the treatment of hypertrophic cardiomyopathy (HCM). The information presented is based on available clinical trial data and real-world evidence, offering a quantitative and methodological overview to inform research and development efforts.
Mechanism of Action: Targeting the Sarcomere
Both this compound and Mavacamten are allosteric inhibitors of cardiac myosin, the motor protein responsible for heart muscle contraction.[1][2] In hypertrophic cardiomyopathy, hypercontractility of the sarcomere leads to a thickening of the heart muscle, which can obstruct blood flow.[2][3] These inhibitors reduce this hypercontractility by modulating the myosin-actin interaction.
Mavacamten binds to the myosin head, stabilizing it in a state that is less likely to interact with actin.[2] This reduces the number of available myosin heads for the power stroke, thereby decreasing the force of contraction.[2] this compound also binds to the cardiac myosin catalytic domain, but at a distinct allosteric site from Mavacamten.[4][5] It works by slowing the release of phosphate, which in turn stabilizes a weak actin-binding state and reduces the number of functional myosin heads.[4][6] Although both drugs achieve the same overall effect of reducing hypercontractility, their different binding mechanisms may contribute to variations in their pharmacological profiles.[5][7]
Comparative Efficacy: Clinical Trial Data
Direct head-to-head clinical trials comparing this compound and Mavacamten are limited. However, data from their respective pivotal Phase 3 trials, SEQUOIA-HCM for this compound and EXPLORER-HCM for Mavacamten, as well as network meta-analyses, provide a basis for comparison.[8][9][10] Both drugs have demonstrated significant efficacy in reducing left ventricular outflow tract (LVOT) obstruction, improving symptoms, and enhancing exercise capacity in patients with obstructive HCM.[5][8]
| Efficacy Endpoint | This compound (SEQUOIA-HCM) | Mavacamten (EXPLORER-HCM) |
| Primary Endpoint | Improvement in peak oxygen consumption (pVO₂) | Composite of ≥1.5 mL/kg/min improvement in pVO₂ AND ≥1 NYHA class improvement OR ≥3.0 mL/kg/min improvement in pVO₂ AND no worsening of NYHA class |
| Change in post-exercise LVOT Gradient | Statistically significant reduction | Mean reduction of 47 mmHg vs 10 mmHg for placebo |
| Improvement in NYHA Class | Significant improvement in NYHA class | 37% of patients met the primary endpoint vs 17% on placebo[11] |
| Change in Cardiac Biomarkers (NT-proBNP) | Significant reduction | Significant reduction[11] |
Note: This table presents a summary of findings and is not a direct head-to-head comparison. For full details, refer to the respective clinical trial publications.
A network meta-analysis of seven randomized controlled trials involving 1,025 patients showed that both this compound and Mavacamten were significantly more effective than placebo in reducing the post-exercise LVOT gradient and improving pVO₂.[9][12] The indirect comparison between the two agents did not reveal a statistically significant difference in these efficacy outcomes.[9][12]
Safety and Tolerability Profile
The primary safety concern for cardiac myosin inhibitors is the risk of reducing left ventricular ejection fraction (LVEF) due to their mechanism of action.[8][13]
| Safety Endpoint | This compound (from clinical trials) | Mavacamten (from clinical trials and real-world data) |
| LVEF Reduction <50% | Occurred in a small number of patients, all instances were reversible and managed by dose reduction without treatment interruption.[13] | Higher rates of treatment interruption due to LVEF reduction compared to this compound in an indirect comparison.[8] Real-world data from the REMS program showed a 4.6% incidence of LVEF drop.[14][15] |
| Atrial Fibrillation | Lower rates compared to Mavacamten in an indirect comparison (4.1 vs 11.5 per 100 patient-years).[8] | Higher rates compared to this compound in an indirect comparison.[8] |
| Heart Failure | No instances of heart failure reported in an indirect comparison.[8] | Higher rates compared to this compound in an indirect comparison (1.7 vs 0.0 per 100 patient-years).[8] Real-world data from the REMS program showed a 1% incidence of heart failure hospitalization.[14] |
| Drug-Drug Interactions | Metabolized through multiple CYP enzymes, leading to infrequent drug-drug interactions.[8] | Extensively metabolized by CYP2C19 and to a lesser extent CYP3A4, leading to potential drug-drug interactions.[1][11] |
| Half-life | Shorter half-life (approximately 3.4 days).[8][13] | Longer half-life (6-9 days in normal metabolizers, prolonged in poor metabolizers).[1] |
Note: This table presents a summary of findings and is not a direct head-to-head comparison. For full details, refer to the respective clinical trial publications and safety information.
Real-world data for Mavacamten from its Risk Evaluation and Mitigation Strategy (REMS) program in over 5,500 patients have shown a low incidence of LVEF reduction and heart failure hospitalizations, suggesting a favorable safety profile in a broader patient population.[14][15][16] Similar extensive real-world data for this compound is not yet available as it is pending regulatory approval.
Experimental Protocols: A Generalized Phase 3 Trial Workflow
The clinical development of both this compound and Mavacamten has followed a rigorous pathway. The following diagram illustrates a generalized workflow for a Phase 3 clinical trial for a cardiac myosin inhibitor in obstructive HCM, based on the designs of the SEQUOIA-HCM and EXPLORER-HCM trials.[10]
Key Methodological Components:
-
Patient Population: Patients with symptomatic obstructive HCM (NYHA class II-III) and a preserved LVEF (typically ≥60%) are enrolled.[10]
-
Randomization: Patients are randomized in a double-blind fashion to receive either the investigational drug or a placebo.[10]
-
Dose Titration: The drug is initiated at a low dose and titrated upwards based on serial echocardiographic assessments of LVEF and LVOT gradient to achieve an optimal therapeutic effect while maintaining safety.[10][13]
-
Efficacy Assessments: The primary endpoint is often a measure of exercise capacity, such as the change in peak oxygen consumption (pVO₂). Secondary endpoints include changes in LVOT gradient, NYHA functional class, and patient-reported outcomes.[8][10]
-
Safety Monitoring: Frequent monitoring of LVEF via echocardiography is a critical component of the safety protocol to manage the risk of systolic dysfunction.[11][13]
Conclusion
Both this compound and Mavacamten represent significant advancements in the pharmacological management of hypertrophic cardiomyopathy by targeting the underlying pathophysiology of the disease.[5] Clinical trial data have demonstrated the efficacy of both agents in improving hemodynamics, symptoms, and functional capacity.[8]
While indirect comparisons suggest a potentially more favorable safety profile for this compound regarding LVEF reduction and a lower potential for drug-drug interactions, Mavacamten has the advantage of more extensive clinical trial data and emerging real-world evidence that supports its safety and efficacy in a broader patient population.[8][17][18][19][20]
The choice between these agents in future clinical practice may depend on individual patient characteristics, comorbidities, and concomitant medications. Head-to-head comparative trials and further long-term real-world data for both drugs will be crucial to fully delineate their respective roles in the management of hypertrophic cardiomyopathy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. bioscmed.com [bioscmed.com]
- 10. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 11. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Real-World Data Confirms Mavacamten's Safety and Efficacy in Hypertrophic Cardiomyopathy Treatment [trial.medpath.com]
- 15. Mavacamten: Real-World Experience From 22 Months of the Risk Evaluation and Mitigation Strategy (REMS) Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Frontiers | One-year real-world experience with mavacamten and its physiologic effects on obstructive hypertrophic cardiomyopathy [frontiersin.org]
- 18. ahajournals.org [ahajournals.org]
- 19. One-year real-world experience with mavacamten and its physiologic effects on obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mavacamten effective and safe in obstructive HCM in real-world setting | springermedicine.com [springermedicine.com]
A Comparative Guide to Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This systematic review provides a detailed comparison of cardiac myosin inhibitors (CMIs), a novel class of drugs for the treatment of hypertrophic cardiomyopathy (HCM). By directly targeting the underlying pathophysiology of myocyte hypercontractility, these agents represent a significant advancement in the management of HCM. This guide synthesizes data from pivotal clinical trials and meta-analyses to compare the efficacy and safety of Mavacamten and Aficamten, the two leading CMIs.
Mechanism of Action
Hypertrophic cardiomyopathy is often characterized by mutations in sarcomere proteins that lead to an excess of actin-myosin cross-bridge formations, resulting in hypercontractility, impaired relaxation, and dynamic left ventricular outflow tract (LVOT) obstruction.[1][2] Cardiac myosin inhibitors are a new class of drugs that selectively and reversibly bind to cardiac myosin.[2][3] This action reduces the number of myosin heads available to interact with actin, thereby decreasing the force of contraction and alleviating the excessive workload on the heart.[1][3] Mavacamten, the first FDA-approved drug in this class, and this compound both modulate myosin's enzymatic activity, though they bind to distinct allosteric sites.[4][5] This targeted approach helps to normalize cardiac contractility, reduce LVOT obstruction, and improve symptoms and functional capacity in patients with HCM.[6][7]
Signaling Pathway of Cardiac Myosin Inhibitors in HCM
Caption: Signaling pathway of cardiac myosin inhibitors in HCM.
Efficacy of Cardiac Myosin Inhibitors
Clinical trials have demonstrated the significant efficacy of both Mavacamten and this compound in improving key clinical endpoints for patients with obstructive HCM. These improvements are seen across hemodynamic measures, functional capacity, and patient-reported outcomes.
Hemodynamic and Functional Outcomes
The following table summarizes the changes in key efficacy parameters from baseline for Mavacamten and this compound compared to placebo in their respective pivotal Phase 3 trials, EXPLORER-HCM and SEQUOIA-HCM.
| Efficacy Parameter | Mavacamten (EXPLORER-HCM)[8][9] | This compound (SEQUOIA-HCM)[10][11] | Placebo |
| Change in Post-Exercise LVOT Peak Gradient (mmHg) | -36 | Significant Reduction | -10 |
| Change in Resting LVOT Peak Gradient (mmHg) | Significant Reduction | Significant Reduction | Minimal Change |
| Change in Valsalva LVOT Peak Gradient (mmHg) | -47 | Significant Reduction | Minimal Change |
| Proportion of Patients with ≥1 NYHA Class Improvement | 65% | 58.6% | 31% |
| Change in Peak Oxygen Consumption (pVO2) (mL/kg/min) | +1.4 | +1.7 | Minimal Change |
| Change in KCCQ-Clinical Summary Score (KCCQ-CSS) | +9.1 | Significant Improvement | Minimal Change |
Note: Direct head-to-head trial data is not yet available. Comparisons are based on results from separate placebo-controlled trials.
Meta-analyses of randomized controlled trials further support these findings, showing that CMIs as a class lead to statistically significant improvements in LVOT gradients, NYHA functional class, and quality of life scores.[12][13][14]
Biomarker and Echocardiographic Outcomes
CMIs have also been shown to positively impact cardiac biomarkers and echocardiographic parameters, suggesting a potential for favorable cardiac remodeling.
| Biomarker/Echocardiographic Parameter | Mavacamten | This compound | Placebo |
| Change in NT-proBNP | Significant Reduction | Significant Reduction | Minimal Change |
| Change in Cardiac Troponin I | Significant Reduction | Significant Reduction | Minimal Change |
| Change in LVEF | Mean reduction of -4%[15] | Modest Decrease | No significant change |
Data compiled from multiple systematic reviews and clinical trial publications.[16][17][18]
Safety Profile
The safety profiles of Mavacamten and this compound are generally favorable, though they include a notable effect on left ventricular ejection fraction (LVEF), which is consistent with their mechanism of action.
| Safety Outcome | Mavacamten | This compound | Placebo |
| Reversible LVEF Reduction <50% | 6% of patients in EXPLORER-HCM[15] | 4.9% of patients in SEQUOIA-HCM had dose reduction for LVEF <50%[19] | 2% of patients in EXPLORER-HCM[15] |
| Treatment-Emergent Adverse Events (TEAEs) | Similar incidence to placebo[20] | Similar incidence to placebo[19] | - |
| Serious Adverse Events (SAEs) | Similar incidence to placebo[20] | Similar incidence to placebo[19] | - |
| Common Adverse Reactions (>5%) | Dizziness, Syncope[15] | Generally well-tolerated[10] | Dizziness (less frequent than Mavacamten)[15] |
Due to the risk of systolic dysfunction, Mavacamten has a Risk Evaluation and Mitigation Strategy (REMS) program that requires regular monitoring of LVEF.[6]
Experimental Protocols of Pivotal Phase 3 Trials
The robust clinical data for Mavacamten and this compound are derived from their respective Phase 3, randomized, double-blind, placebo-controlled trials: EXPLORER-HCM for Mavacamten and SEQUOIA-HCM for this compound.
EXPLORER-HCM (Mavacamten)
-
Objective: To evaluate the efficacy and safety of Mavacamten in adults with symptomatic obstructive HCM.[21]
-
Study Design: 251 adult patients with symptomatic (NYHA Class II or III) obstructive HCM, LVOT peak gradient ≥50 mmHg, and LVEF ≥55% were randomized 1:1 to receive Mavacamten or placebo once daily for 30 weeks.[8][15]
-
Primary Endpoint: A composite of either an increase in peak oxygen consumption (pVO₂) by ≥1.5 mL/kg/min plus an improvement in NYHA class by at least 1, or an increase of pVO₂ by ≥3.0 mL/kg/min with no worsening in NYHA class at week 30.[21][22]
-
Secondary Endpoints: Included changes in post-exercise LVOT gradient, pVO₂, NYHA class, and patient-reported outcomes via the Kansas City Cardiomyopathy Questionnaire (KCCQ) and the Hypertrophic Cardiomyopathy Symptom Questionnaire (HCMSQ).[8][21]
-
Dosing: Initiated at 5 mg once daily, with dose adjustments based on Valsalva LVOT gradient, LVEF, and plasma concentrations to optimize response and maintain safety.[15]
SEQUOIA-HCM (this compound)
-
Objective: To evaluate the efficacy and safety of this compound versus placebo in adults with symptomatic obstructive HCM.[23]
-
Study Design: 282 patients with symptomatic (NYHA Class II or III) obstructive HCM, LVEF ≥60%, resting LVOT gradient ≥30 mmHg, and post-Valsalva LVOT gradient ≥50 mmHg were randomized 1:1 to receive this compound or placebo for 24 weeks.[11][23]
-
Primary Endpoint: Change in peak oxygen consumption (pVO₂) from baseline to week 24 as measured by cardiopulmonary exercise testing.[10]
-
Secondary Endpoints: Included changes in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS), proportion of patients with ≥1 NYHA class improvement, and changes in LVOT gradients.[11]
-
Dosing: Started at 5 mg once daily, with opportunities to titrate up to a maximum of 20 mg based on echocardiographic assessments of LVOT gradient and LVEF to find the lowest effective dose.[24][25]
Clinical Trial Workflow
Caption: Generalized workflow of pivotal clinical trials for CMIs.
Logical Relationship: From Drug Administration to Clinical Benefit
Caption: Logical flow from CMI administration to clinical outcomes.
Conclusion
Cardiac myosin inhibitors, specifically Mavacamten and this compound, have emerged as highly effective, disease-specific therapies for symptomatic obstructive hypertrophic cardiomyopathy.[26][27] They have consistently demonstrated substantial improvements in LVOT obstruction, functional capacity, and patient-reported quality of life.[12][20] While their safety profiles are generally comparable to placebo, careful monitoring of LVEF is a key consideration in their clinical use.[18] The ongoing and future research, including long-term extension studies and potential head-to-head comparisons, will further delineate the role of these transformative agents in the management of HCM.
References
- 1. What are Cardiac myosin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Cardiac Myosin Inhibitor Therapy for Hypertrophic Cardiomyopathy in Adults: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Cardiac Myosin Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Cardiac myosin inhibitors in the treatment of hypertrophic cardiomyopathy (literature review) - Ignatenko - Pharmateca [journals.eco-vector.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 10. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SEQUOIA-HCM: this compound Boosts Exercise Capacity in Obstructive HCM | tctmd.com [tctmd.com]
- 12. jacc.org [jacc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]
- 16. The Efficacy of Cardiac Myosin Inhibitors Versus Placebo in Patients With Symptomatic Hypertrophic Cardiomyopathy: A Meta-Analysis and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of cardiac myosin inhibitors in obstructive hypertrophic cardiomyopathy: Systematic review and comprehensive frequentist and Bayesian meta-analyses of Phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openheart.bmj.com [openheart.bmj.com]
- 19. Dosing and Safety Profile of this compound in Symptomatic Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Efficacy and safety of cardiac myosin inhibitors for symptomatic hypertrophic cardiomyopathy: a meta-analysis of randomized controlled trials [frontiersin.org]
- 21. Study Design and Rationale of EXPLORER-HCM: Evaluation of Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FDA approves cardiac myosin inhibitor for treatment of obstructive HCM - - PACE-CME [pace-cme.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]
- 25. ahajournals.org [ahajournals.org]
- 26. "Cardiac Myosin Inhibitors: Expanding the Horizon for Hypertrophic Card" by Alyssa Sykuta, Connie H Yoon et al. [scholarlyworks.ohiohealth.com]
- 27. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Aficamten in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Aficamten, a selective, small-molecule cardiac myosin inhibitor used in research. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is crucial for maintaining a safe laboratory environment and ensuring environmental protection.[1][2] Adherence to institutional and local regulations is paramount.
Core Principles of this compound Disposal
The primary principle for the disposal of this compound is to manage it as non-hazardous chemical waste. This involves preventing its release into the sanitary sewer system or the environment and ensuring that all waste is clearly labeled and handled by trained personnel.
Disposal Procedures for Solid this compound and Contaminated Materials
For the disposal of solid this compound powder, as well as consumables contaminated with it (e.g., weighing boats, gloves, pipette tips), a systematic approach should be followed to ensure safety and compliance.
Step-by-Step Protocol:
-
Segregation: Collect all solid this compound waste and contaminated disposables in a designated, durable, and sealable container. This container should be clearly labeled as "Non-Hazardous Chemical Waste: this compound."
-
Container Management: Ensure the waste container is kept closed except when adding waste. It should be stored in a designated satellite accumulation area within the laboratory.
-
Labeling: The label on the waste container should include the full chemical name (this compound), the quantity of waste, and the date of accumulation.
-
Disposal Request: Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent waste management service. Do not dispose of this container in the regular trash.
Disposal of this compound Solutions
Aqueous or solvent-based solutions of this compound require careful handling to prevent environmental release.
Step-by-Step Protocol:
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled "Non-Hazardous Chemical Waste: this compound in [Solvent Name]."
-
Solvent Segregation: If different solvents are used, it is best practice to collect them in separate waste containers to avoid potential chemical reactions and to facilitate proper disposal by your institution's waste management service.
-
Labeling: The liquid waste container must be labeled with the chemical name (this compound), the solvent(s) and their approximate concentrations, and the accumulation start date.
-
Disposal: Do not pour this compound solutions down the drain.[1] Arrange for the collection and disposal of the liquid waste container through your institution's EHS office.
Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a standard decontamination procedure should be followed.
Step-by-Step Protocol:
-
Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol) to remove the bulk of the compound.[3] Collect this initial rinsate as chemical waste.
-
Washing: Wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not defined due to its non-hazardous classification, the following table summarizes key physical and chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₉N₅O₂ | [2] |
| Molecular Weight | 337.38 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| GHS Classification | Not a hazardous substance or mixture | [2] |
Experimental Protocols
As this compound is classified as non-hazardous, specific experimental protocols for its degradation prior to disposal are not required. The recommended procedure is to dispose of it as non-hazardous chemical waste through an approved institutional channel.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Aficamten
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling of Aficamten, a potent cardiac myosin inhibitor, in a laboratory setting. Given that specific occupational exposure limits (OELs) or bands (OEBs) for this compound have not been established, a conservative approach based on the precautionary principle is recommended. This involves treating this compound as a potentially potent compound and utilizing a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.
Core Principles for Safe Handling
The primary goal is to prevent inhalation, ingestion, and skin/eye contact with this compound. This is best achieved through a multi-layered approach:
-
Engineering Controls: As the first line of defense, engineering controls should be used to contain the compound at its source.
-
Personal Protective Equipment (PPE): PPE serves as a crucial secondary barrier to protect personnel from exposure.
-
Standard Operating Procedures (SOPs): Well-defined procedures for handling, storage, and disposal are essential to ensure consistent safety practices.
-
Training: All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety procedures.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE depends on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.
| PPE Category | Minimum Requirement (Low-Volume/Incidental Contact) | Enhanced Precautions (Higher-Volume/Potential for Aerosolization) |
| Hand Protection | Single pair of nitrile gloves. | Double-gloving with two pairs of nitrile gloves or a more robust combination such as a flexible laminate glove (e.g., Silver Shield) under a pair of nitrile gloves. |
| Eye/Face Protection | Safety glasses with side shields. | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body Protection | A standard lab coat. | A disposable, low-permeability lab coat or gown. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood or other ventilated enclosure. | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for operations outside of a ventilated enclosure where dust or aerosols may be generated. A full respiratory protection program, including fit testing, is required in such cases. |
Glove Selection:
Since specific chemical resistance data for this compound is not available, it is crucial to select gloves based on their general resistance to organic chemicals. Nitrile gloves are a common and appropriate choice for incidental contact. For extended contact or when handling larger quantities, consider thicker, more resistant gloves. Always consult the glove manufacturer's chemical resistance guide. Inspect gloves for any signs of degradation or punctures before and after each use.
Procedural Guidance: A Step-by-Step Approach
1. Preparation and Donning PPE:
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.
-
Hand Washing: Thoroughly wash and dry your hands before donning any PPE.
-
Gowning: Don a lab coat or gown, ensuring it is fully buttoned or tied.
-
Eye and Face Protection: Put on safety glasses or goggles. If required, add a face shield.
-
Gloves: Don the appropriate gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the first pair, then the second, ensuring a good fit.
2. Handling this compound:
-
All handling of solid this compound or solutions should be performed within a certified chemical fume hood or other suitable ventilated enclosure to prevent inhalation of dust or aerosols.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Handle the compound gently to minimize the generation of dust.
-
If weighing the solid, do so in a ventilated balance enclosure or on a tared, disposable weigh boat within a fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Doffing PPE and Decontamination:
-
Gloves: Remove the outer pair of gloves (if double-gloving) first, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container. Remove the inner pair of gloves using the same technique.
-
Gown/Lab Coat: Remove your lab coat or gown by rolling it down from your shoulders, keeping the contaminated outer surface away from your body. Dispose of it in the appropriate waste stream.
-
Face and Eye Protection: Remove your face shield and then your goggles. Clean and disinfect reusable eye and face protection according to the manufacturer's instructions.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, weigh boats, and pipette tips, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour any this compound-containing solutions down the drain.
-
Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Waste Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols involving this compound should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the safety and handling procedures outlined in this document.
This compound Handling Workflow
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: The hierarchy of controls applied to the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
